molecular formula C16H17F3N4O2 B2895894 SBP-7455

SBP-7455

Cat. No.: B2895894
M. Wt: 354.33 g/mol
InChI Key: BQROJYIEHOOQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SBP-7455 is a dual inhibitor of unc-51-like autophagy activating kinase 1 (ULK1) and ULK2 (IC50s = 13 and 476 nM, respectively, for the recombinant human enzymes in cell-free assays). It inhibits increases in autophagic flux and induces apoptosis in serum-deprived MDA-MB-468 breast cancer cells when used at a concentration of 10 µM. This compound (0.19 µM), alone or in combination with olaparib, reduces the viability of MDA-MB-468 cells.>

Properties

IUPAC Name

4-N-cyclopropyl-2-N-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c1-24-12-6-5-10(7-13(12)25-2)22-15-20-8-11(16(17,18)19)14(23-15)21-9-3-4-9/h5-9H,3-4H2,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQROJYIEHOOQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC3CC3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SBP-7455

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBP-7455 is a potent, orally bioavailable, dual-specific small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and its homologue ULK2.[1][2][3] These serine/threonine kinases are central to the initiation of the autophagy pathway, a critical cellular recycling process that is often hijacked by cancer cells to sustain growth and survive stress.[2][4] this compound exerts its therapeutic potential by directly inhibiting the enzymatic activity of ULK1/2, thereby blocking autophagic flux and leading to cancer cell death, particularly in models of triple-negative breast cancer (TNBC).[2][5][6] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental procedures.

Core Mechanism of Action: Inhibition of ULK1/2 Kinase Activity

This compound functions as a direct inhibitor of ULK1 and ULK2, the apical kinases in the autophagy signaling cascade.[2][7] By binding to these kinases, this compound blocks their catalytic function, preventing the phosphorylation of downstream substrates essential for the formation of the autophagosome.[7][8] This targeted inhibition at the initiation stage of autophagy distinguishes this compound from other autophagy inhibitors that act at later stages, such as chloroquine and hydroxychloroquine, which are known for their lack of specificity and associated toxicities.[2]

Biochemical Potency

This compound demonstrates high potency against ULK1 and ULK2 in biochemical assays. The compound was developed as an improvement upon the earlier ULK1 inhibitor, SBI-0206965, exhibiting enhanced binding affinity and inhibitory activity.[2][7]

TargetAssayIC50Reference
ULK1ADP-Glo13 nM[1][3]
ULK2ADP-Glo476 nM[1][3]
Cellular Activity

In cellular contexts, this compound effectively inhibits autophagic flux and reduces the viability of cancer cell lines, particularly those dependent on autophagy for survival.

Cell LineAssayIC50Treatment DurationReference
MDA-MB-468 (TNBC)CellTiter-Glo (Viability)0.3 µM72 hours[3]

Signaling Pathway of this compound Action

Under normal conditions, the ULK1/2 complex (including ATG13, ATG101, and FIP200) initiates autophagy.[2] Upon inhibition by this compound, this initiation is blocked. The mTOR pathway, a central regulator of cell growth, is a key upstream negative regulator of the ULK1 complex.[4] When mTOR is active, it phosphorylates and inactivates ULK1, suppressing autophagy.[4] Conversely, under cellular stress (e.g., nutrient deprivation or treatment with certain chemotherapeutics), mTOR is inhibited, allowing for ULK1 activation and autophagy induction. This compound's mechanism is therefore particularly relevant in contexts where autophagy is a survival mechanism for cancer cells.

The diagram below illustrates the signaling pathway affected by this compound.

SBP7455_Mechanism_of_Action cluster_upstream Upstream Regulation cluster_initiation Autophagy Initiation Complex cluster_downstream Downstream Effects mTOR mTORC1 ULK1_2 ULK1/ULK2 Complex mTOR->ULK1_2 Inhibits Stress Cellular Stress (e.g., Nutrient Deprivation) Stress->mTOR Inhibits Beclin1 Beclin1 Phosphorylation ULK1_2->Beclin1 Vps34 Vps34 Phosphorylation ULK1_2->Vps34 ATG13 ATG13 Phosphorylation ULK1_2->ATG13 SBP7455 This compound SBP7455->ULK1_2 Inhibits Autophagosome Autophagosome Formation Beclin1->Autophagosome Vps34->Autophagosome ATG13->Autophagosome Autophagy Autophagic Flux Autophagosome->Autophagy

Caption: this compound inhibits the ULK1/2 complex, blocking downstream phosphorylation events and autophagosome formation.

Synergistic Activity with PARP Inhibitors

A significant aspect of this compound's therapeutic potential is its synergistic effect with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib.[2] PARP inhibitors can induce autophagy as a pro-survival response in cancer cells.[2] this compound counters this resistance mechanism by inhibiting the induced autophagic flux, leading to enhanced cancer cell killing.[2][7]

The logical relationship for this synergistic action is depicted below.

Synergistic_Action Olaparib Olaparib (PARP Inhibitor) TNBC TNBC Cell Olaparib->TNBC Apoptosis Enhanced Cell Death (Apoptosis) Olaparib->Apoptosis Autophagy Increased Autophagic Flux (Survival Response) TNBC->Autophagy Induces Autophagy->TNBC Promotes Survival of SBP7455 This compound SBP7455->Autophagy Inhibits SBP7455->Apoptosis

Caption: this compound enhances the efficacy of PARP inhibitors by blocking the pro-survival autophagy response.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™)
  • Objective: To determine the IC50 of this compound against ULK1 and ULK2.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to kinase inhibition.

  • Methodology:

    • Recombinant ULK1 or ULK2 enzyme is incubated with a specific substrate and ATP in a reaction buffer.

    • This compound is added at various concentrations to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period at a set temperature.

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

    • Luminescence is measured using a plate reader, and the data is normalized to controls to calculate the percent inhibition and determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)
  • Objective: To assess the effect of this compound on the viability of cancer cells.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

  • Methodology:

    • TNBC cells (e.g., MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound (and/or a PARP inhibitor for synergy studies) or a vehicle control (DMSO).

    • The plates are incubated for a specified duration (e.g., 72 hours).

    • The CellTiter-Glo® Reagent is added to each well, and the plate is mixed to induce cell lysis and initiate the luminescent reaction.

    • After a brief incubation to stabilize the signal, luminescence is recorded with a luminometer.

    • The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated from the dose-response curves.

Autophagic Flux Assay (mCherry-EGFP-LC3)
  • Objective: To monitor the effect of this compound on autophagic flux.

  • Principle: This assay utilizes a tandem fluorescently tagged LC3 protein (mCherry-EGFP-LC3). In non-acidic autophagosomes, both EGFP and mCherry fluoresce. Upon fusion with the acidic lysosome to form an autolysosome, the EGFP fluorescence is quenched, while the acid-stable mCherry continues to fluoresce. An increase in red-only puncta indicates increased autophagic flux.

  • Methodology:

    • TNBC cells are transduced to stably express the mCherry-EGFP-LC3 reporter.

    • Cells are treated with DMSO (control), this compound, an autophagy inducer (e.g., olaparib or starvation media), or a combination.

    • After the treatment period (e.g., 48 hours), cells are fixed.

    • Fluorescence microscopy is used to visualize and quantify the number of yellow (EGFP and mCherry) and red (mCherry only) puncta per cell.

    • An increase in the ratio of red to yellow puncta signifies an increase in autophagic flux. Inhibition of this increase by this compound demonstrates its mechanism of action.

Below is a workflow diagram for the autophagic flux assay.

Autophagic_Flux_Workflow Start Start: TNBC cells expressing mCherry-EGFP-LC3 Treatment Treatment Groups: 1. DMSO (Control) 2. This compound 3. Autophagy Inducer (e.g., Olaparib) 4. Combination Start->Treatment Incubation Incubate for 48 hours Treatment->Incubation Imaging Fluorescence Microscopy Incubation->Imaging Quantification Quantify Yellow (Autophagosome) and Red (Autolysosome) Puncta Imaging->Quantification Analysis Analyze Ratio of Red to Yellow Puncta to Determine Autophagic Flux Quantification->Analysis End End Analysis->End

Caption: Workflow for assessing autophagic flux using the mCherry-EGFP-LC3 reporter system.

In Vivo Pharmacokinetics and Target Engagement

This compound is orally bioavailable in mice.[2][5][6] Pharmacokinetic studies have been conducted to assess its in vivo properties.

ParameterValueDosingSpeciesReference
Tmax~1 hour30 mg/kg (oral)Mice[3]
Cmax990 nM30 mg/kg (oral)Mice[3]
T1/21.7 hours30 mg/kg (oral)Mice[3]

In vivo target engagement has been demonstrated by observing the modulation of downstream biomarkers. Following oral administration of this compound in mice, a robust inhibition of the phosphorylation of ATG13 at Ser318 (a direct ULK1 substrate) was observed in liver samples.[2][3] Additionally, downregulation of total ATG13 and ULK1 protein levels was noted.[3][7]

Conclusion

This compound is a highly potent and specific dual inhibitor of ULK1 and ULK2, the initiating kinases of the autophagy pathway. Its mechanism of action involves the direct inhibition of their enzymatic activity, leading to a blockade of autophagic flux, which in turn promotes apoptosis in cancer cells that rely on autophagy for survival. The synergistic activity of this compound with PARP inhibitors highlights its potential as a combination therapy for challenging cancers like TNBC. The favorable oral pharmacokinetic profile and demonstrated in vivo target engagement further support its development as a promising therapeutic agent.

References

SBP-7455: A Technical Guide to a Novel Dual ULK1/ULK2 Inhibitor for Autophagy Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBP-7455 is a potent, orally bioavailable small molecule inhibitor targeting the dual specificity Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2][3] These serine/threonine kinases are central to the initiation of the autophagy pathway, a critical cellular process for maintaining homeostasis through the degradation and recycling of cellular components.[4][5] In the context of oncology, particularly in aggressive cancers like triple-negative breast cancer (TNBC), autophagy can serve as a pro-survival mechanism, enabling cancer cells to withstand metabolic stress and resist therapeutic interventions.[6][7] this compound, a next-generation inhibitor developed from its predecessor SBI-0206965, demonstrates enhanced potency and improved pharmacokinetic properties, positioning it as a valuable tool for investigating the therapeutic potential of autophagy inhibition.[1][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.

Core Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssayIC50 (nM)Reference
ULK1ADP-Glo13[2][3]
ULK2ADP-Glo476[2][3]
Table 2: Cellular Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cells
Cell LineAssayIC50 (µM)DurationReference
MDA-MB-468CellTiter-Glo0.372 hours[9]
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice
ParameterValueDosingReference
Tmax~1 hour30 mg/kg, oral[3]
Cmax990 nM30 mg/kg, oral[3]
T1/21.7 hours30 mg/kg, oral[3]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of ULK1 and ULK2, the apical kinases in the autophagy initiation complex. Under conditions of cellular stress, such as nutrient deprivation, ULK1/ULK2 are activated and phosphorylate downstream components of the autophagy machinery, including Beclin1 and VPS34, leading to the formation of the autophagosome.[1] By inhibiting ULK1/ULK2, this compound effectively blocks these initial phosphorylation events, thereby preventing the induction of autophagy.[1][9]

ULK1_ULK2_Signaling_Pathway cluster_0 Autophagy Induction cluster_1 This compound Inhibition Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 ULK1/ULK2\nComplex ULK1/ULK2 Complex mTORC1->ULK1/ULK2\nComplex Beclin1/VPS34\nComplex Beclin1/VPS34 Complex ULK1/ULK2\nComplex->Beclin1/VPS34\nComplex Autophagosome\nFormation Autophagosome Formation Beclin1/VPS34\nComplex->Autophagosome\nFormation This compound This compound This compound->ULK1/ULK2\nComplex

ULK1/ULK2 signaling pathway in autophagy initiation and its inhibition by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against ULK1 and ULK2 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

  • Recombinant human ULK1 or ULK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate (or other suitable substrate)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)[10]

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µl of this compound dilution or vehicle (DMSO control).

  • Add 2 µl of ULK1 or ULK2 enzyme diluted in kinase buffer. The exact concentration of the enzyme should be optimized to ensure the reaction is in the linear range.

  • Add 2 µl of a substrate/ATP mix. The concentrations of substrate (e.g., MBP) and ATP should be at or near their respective Km values for the kinase to ensure accurate IC50 determination.

  • Incubate the reaction at room temperature for 60 minutes.[11]

  • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[11]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.[10]

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

ADP_Glo_Workflow Start Start Prepare_Reagents Prepare this compound dilutions, ULK1/2 enzyme, and Substrate/ATP mix Start->Prepare_Reagents Plate_Setup Add inhibitor, enzyme, and substrate/ATP to 384-well plate Prepare_Reagents->Plate_Setup Incubation_1 Incubate for 60 min at RT Plate_Setup->Incubation_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation_1->Add_ADP_Glo Incubation_2 Incubate for 40 min at RT Add_ADP_Glo->Incubation_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubation_2->Add_Detection_Reagent Incubation_3 Incubate for 30 min at RT Add_Detection_Reagent->Incubation_3 Read_Luminescence Measure Luminescence Incubation_3->Read_Luminescence Analyze_Data Calculate IC50 values Read_Luminescence->Analyze_Data End End Analyze_Data->End NanoBRET_Workflow Start Start Transfection Transfect HEK293 cells with NanoLuc®-ULK1/2 fusion vector Start->Transfection Cell_Seeding Seed transfected cells into a 96-well plate Transfection->Cell_Seeding Tracer_Addition Add NanoBRET™ Tracer Cell_Seeding->Tracer_Addition Inhibitor_Addition Add this compound dilutions Tracer_Addition->Inhibitor_Addition Incubation Incubate for 1 hour at 37°C Inhibitor_Addition->Incubation Substrate_Addition Add Nano-Glo® Substrate and Extracellular Inhibitor Incubation->Substrate_Addition Read_BRET Measure BRET signal Substrate_Addition->Read_BRET Analyze_Data Calculate IC50 values Read_BRET->Analyze_Data End End Analyze_Data->End

References

SBP-7455: A Technical Overview of a Novel Autophagy Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

SBP-7455 is a potent, orally bioavailable, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation. Developed as a second-generation inhibitor, this compound demonstrates enhanced potency and improved pharmacokinetic properties compared to its predecessor, SBI-0206965. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its potential as a therapeutic agent in triple-negative breast cancer (TNBC). Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and development efforts.

Introduction

Autophagy is a cellular self-degradation process that plays a critical role in maintaining cellular homeostasis. However, in the context of cancer, autophagy can be hijacked by tumor cells to survive stress conditions, such as those induced by chemotherapy, thus contributing to drug resistance.[1] Inhibition of autophagy has therefore emerged as a promising therapeutic strategy to enhance the efficacy of anti-cancer treatments.[1]

ULK1 and its homolog ULK2 are serine/threonine kinases that form a crucial complex for initiating the autophagy cascade.[2] this compound was developed through a structure-based drug design approach to target these kinases, aiming to overcome the limitations of earlier inhibitors.[3] This document details the scientific journey of this compound from its chemical synthesis to its preclinical evaluation.

Discovery and Synthesis

This compound was rationally designed to improve upon the potency and drug-like properties of the first-generation ULK1/2 inhibitor, SBI-0206965.[3] A structure-based approach, utilizing the X-ray crystal structure of ULK2 in complex with SBI-0206965, guided the optimization of the chemical scaffold.[2]

Chemical Synthesis

The synthesis of this compound (also referred to as compound 26 in some literature) involves a multi-step process. The general chemical information indicates that all reactions were performed with oven-dried glassware under a nitrogen atmosphere with magnetic stirring.[4] Solvents and chemicals were sourced commercially and used without further purification unless specified.[4] Microwave-assisted reactions were conducted in a CEM Discover microwave reactor.[4] Reaction progress was monitored by reverse-phase HPLC and/or thin-layer chromatography (TLC), and purification was achieved using prepacked silica or C18 cartridges.[4]

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of ULK1 and ULK2.[5] This inhibition prevents the phosphorylation of downstream substrates, such as Beclin-1 and Vps34, which are essential for the formation of the autophagosome.[3] By blocking autophagy at its initiation step, this compound leads to the accumulation of cellular waste and ultimately, cell death, particularly in cancer cells that are highly dependent on autophagy for survival.[2]

Signaling Pathway

Autophagy_Initiation_and_Inhibition cluster_stress Cellular Stress (e.g., Nutrient Deprivation, Chemotherapy) cluster_ulk_complex ULK1/2 Complex cluster_pi3k_complex PI3K Complex Stress ULK1_2 ULK1 / ULK2 Stress->ULK1_2 Activates ATG13 ATG13 ULK1_2->ATG13 Phosphorylates (Ser318) Beclin1 Beclin-1 ULK1_2->Beclin1 Phosphorylates Vps34 Vps34 ULK1_2->Vps34 Phosphorylates FIP200 FIP200 ATG101 ATG101 Autophagosome Autophagosome Formation Beclin1->Autophagosome Vps34->Autophagosome Autophagy Autophagy Autophagosome->Autophagy CellSurvival Cancer Cell Survival & Drug Resistance Autophagy->CellSurvival SBP7455 This compound SBP7455->ULK1_2 Inhibits

Caption: this compound inhibits the ULK1/2 complex, blocking autophagy initiation.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity
TargetAssayIC50 (nM)Reference
ULK1ADP-Glo13[5]
ULK2ADP-Glo476[5]
Table 2: Cell-Based Activity
Cell LineAssayIC50 (µM)Duration (h)Reference
MDA-MB-468 (TNBC)CellTiter-Glo0.372[5]
Table 3: Pharmacokinetic Parameters in Mice
ParameterValueDosingReference
Cmax990 nM30 mg/kg, oral[5]
Tmax~1 h30 mg/kg, oral[5]
T1/21.7 h30 mg/kg, oral[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the evaluation of this compound.

ADP-Glo Kinase Assay

This assay was used to determine the in vitro inhibitory activity of this compound against ULK1 and ULK2.

Protocol:

  • Prepare a kinase dilution buffer containing 25 mM HEPES (pH 7.5), 200 mM NaCl, 10 mM MgCl₂, 1 mM MnCl₂, and 2 mM TCEP.

  • In a reaction tube, combine 9 µL of 50 nM of the target kinase (ULK1 or ULK2) with varying concentrations of this compound.

  • Initiate the reaction by adding 2 µL of 500 µM ATP in the same buffer.

  • Allow the reaction to proceed for 1 hour at room temperature.

  • Add 20 µL of ADP-Glo ATP depletion reagent to each reaction and incubate for 40 minutes at room temperature.

  • Measure the luminescent output using a luminometer or a plate reader. The IC₅₀ values are calculated from the dose-response curves.

Cell Viability Assay (CellTiter-Glo)

This assay was used to assess the effect of this compound on the viability of cancer cells.

Protocol:

  • Seed MDA-MB-468 cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.25 nM to 15 µM) for 72 hours.[4]

  • After the incubation period, add CellTiter-Glo reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the amount of ATP and thus an indicator of cell viability.

  • Generate a dose-response curve to determine the IC₅₀ value.

In Vivo Pharmacokinetic Study

This study was performed to evaluate the absorption, distribution, metabolism, and excretion of this compound in a murine model.

Protocol:

  • Administer a single dose of this compound (30 mg/kg) to mice via oral gavage.[5]

  • Collect blood samples at various time points post-administration.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma concentration of this compound using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, T1/2) from the plasma concentration-time profile.

In Vivo Target Engagement Study

This study aimed to confirm that this compound inhibits its target in a living organism.

Protocol:

  • Dose mice with this compound (10 mg/kg) or a vehicle control by oral gavage.[5]

  • Collect liver samples after 2 hours.[5]

  • Prepare liver lysates and analyze the phosphorylation status of ATG13 (at Ser318), a direct downstream target of ULK1, using Western blotting.

  • A reduction in phosphorylated ATG13 in the this compound-treated group compared to the vehicle group indicates target engagement.

Synergistic Effects with PARP Inhibitors

A significant finding in the preclinical evaluation of this compound is its synergistic cytotoxicity with PARP inhibitors, such as olaparib, in TNBC cells.[2][6] PARP inhibitors induce DNA damage, and the inhibition of autophagy by this compound prevents the cancer cells from clearing the damaged components, leading to enhanced cell death.[4]

Experimental Workflow for Synergy Studies

Synergy_Study_Workflow Start Seed TNBC Cells (e.g., MDA-MB-468) Treatment Treat with: - this compound alone - Olaparib alone - Combination - DMSO (Control) Start->Treatment Incubation Incubate for 72h Treatment->Incubation Viability Assess Cell Viability (CellTiter-Glo) Incubation->Viability Synergy Analyze for Synergy (e.g., Combenefit Loewe model) Viability->Synergy

References

An In-Depth Technical Guide to the Downstream Signaling Effects of SBP-7455

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the downstream signaling effects of SBP-7455, a potent and orally active dual inhibitor of ULK1 and ULK2, the initiating kinases of the autophagy pathway. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2. These serine/threonine kinases are critical for the initiation of autophagy, a cellular process of degradation and recycling of its own components. By inhibiting ULK1 and ULK2, this compound effectively blocks the autophagic process at its earliest step. This targeted inhibition leads to a cascade of downstream effects, ultimately impacting cell survival and proliferation, particularly in cancer cells that rely on autophagy for their growth and resistance to therapy.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the activity and effects of this compound from various preclinical studies.

Table 1: In Vitro Kinase Inhibition

TargetAssayIC50 (nM)Reference
ULK1ADP-Glo13[2]
ULK2ADP-Glo476[2]
ULK1NanoBRET328[3]

Table 2: In Vitro Cellular Activity

Cell LineAssayEffectIC50 (µM)Treatment DurationReference
MDA-MB-468Cell ViabilityInhibition of cell growth0.372 hours[2]
MDA-MB-468ApoptosisIncreased apoptosis under starvation-18 hours[4]

Table 3: In Vivo Pharmacokinetics in Mice

ParameterValueDoseRouteReference
Tmax~1 hour30 mg/kgOral[2]
Cmax990 nM30 mg/kgOral[2]
T1/21.7 hours30 mg/kgOral[2]

Table 4: Synergistic Effects with Olaparib in MDA-MB-468 Cells

TreatmentConcentrationEffectReference
This compound10 µMInhibits olaparib-induced autophagic flux[4]
Olaparib30 µMInduces autophagic flux[4]
This compound + Olaparib0.19 µM + 7.5 µMSynergistically kill MDA-MB-468 cells[4]

Signaling Pathways and Experimental Workflows

This compound Downstream Signaling Pathway

The following diagram illustrates the primary downstream signaling effects of this compound through the inhibition of ULK1/2.

SBP7455_Signaling_Pathway SBP7455 This compound ULK1_ULK2 ULK1 / ULK2 SBP7455->ULK1_ULK2 Inhibits Autophagy_Initiation Autophagy Initiation SBP7455->Autophagy_Initiation Blocks Apoptosis Apoptosis SBP7455->Apoptosis Promotes ULK1_ULK2->Autophagy_Initiation Promotes Beclin1 Beclin1 ULK1_ULK2->Beclin1 Phosphorylates Vps34 Vps34 ULK1_ULK2->Vps34 Phosphorylates ATG13 ATG13 ULK1_ULK2->ATG13 Phosphorylates Autophagic_Flux Autophagic Flux Autophagy_Initiation->Autophagic_Flux Autophagy_Initiation->Apoptosis Inhibits pBeclin1 p-Beclin1 (Ser15) Beclin1->pBeclin1 pVps34 p-Vps34 (Ser249) Vps34->pVps34 pATG13 p-ATG13 (Ser318) ATG13->pATG13 Cell_Viability Cancer Cell Viability Autophagic_Flux->Cell_Viability Supports

Caption: Downstream signaling cascade of this compound.

Experimental Workflow for In Vitro Synergy Studies

This diagram outlines the typical workflow for assessing the synergistic effects of this compound and a PARP inhibitor like olaparib.

Synergy_Workflow start Seed MDA-MB-468 cells treat Treat with this compound and/or Olaparib (72 hours) start->treat viability Assess Cell Viability (CellTiter-Glo) treat->viability flux Autophagic Flux Assay (mCherry-EGFP-LC3) treat->flux apoptosis Apoptosis Assay (PE-Annexin V/7-AAD) treat->apoptosis analysis Synergy Analysis (Combenefit Software) viability->analysis end Results analysis->end flux->end apoptosis->end

Caption: Workflow for synergy assessment.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from the general procedure for the ADP-Glo™ Kinase Assay from Promega.[5][6][7]

  • Reagent Preparation:

    • Prepare a 1mM stock solution of ATP and ADP in kinase reaction buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).

    • Prepare serial dilutions of this compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 2x ULK1 or ULK2 enzyme solution.

    • Add 1 µL of this compound dilution or DMSO (vehicle control).

    • Initiate the reaction by adding 1.5 µL of 3.3x substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

This protocol is based on the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay.[8][9][10][11][12]

  • Cell Preparation:

    • HEK293 cells are transiently transfected with a NanoLuc®-ULK1 or NanoLuc®-ULK2 fusion vector.

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM.

  • Assay Procedure:

    • Dispense 20 µL of the cell suspension into a 384-well white assay plate.

    • Add NanoBRET™ Tracer K-5 to a final concentration of 1 µM.

    • Add serial dilutions of this compound or DMSO control.

    • Incubate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • Read the plate immediately on a luminometer equipped with 450 nm and >600 nm filters to measure donor and acceptor emission, respectively.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Determine the IC50 value from the dose-response curve of the BRET ratio versus the inhibitor concentration.

Cell Viability Assay (CellTiter-Glo®)

This protocol follows the general guidelines for the CellTiter-Glo® Luminescent Cell Viability Assay.[2][13]

  • Cell Seeding:

    • Seed MDA-MB-468 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well.

    • Allow the cells to attach and grow for 24 hours.

  • Treatment:

    • Treat the cells with serial dilutions of this compound, olaparib, or a combination of both. Include a DMSO vehicle control.

    • Incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the DMSO control to determine the percent viability.

    • For combination treatments, analyze the data using Combenefit software to determine synergy.[8][10][14][15][16]

Autophagic Flux Assay (mCherry-EGFP-LC3)

This assay utilizes cells stably expressing the tandem mCherry-EGFP-LC3 reporter.[3][11][17][18][19]

  • Cell Culture and Treatment:

    • Culture MDA-MB-468 cells stably expressing mCherry-EGFP-LC3.

    • Treat the cells with this compound (10 µM), olaparib (30 µM), or a combination for 48 hours. Include a DMSO control.

  • Sample Preparation for Flow Cytometry:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and resuspend them in flow cytometry buffer.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer equipped with lasers for exciting EGFP (e.g., 488 nm) and mCherry (e.g., 561 nm).

    • Measure the fluorescence intensity of EGFP and mCherry for each cell.

  • Data Analysis:

    • Calculate the ratio of mCherry to EGFP fluorescence for each cell. An increase in this ratio indicates an increase in autophagic flux.

    • Compare the mCherry:EGFP ratios between the different treatment groups.

Apoptosis Assay (PE-Annexin V/7-AAD Staining)

This protocol is based on standard procedures for apoptosis detection by flow cytometry.[12][20]

  • Cell Treatment and Harvesting:

    • Treat MDA-MB-468 cells with this compound or DMSO in normal or starvation media for 18 hours.

    • Harvest both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of PE Annexin V and 5 µL of 7-AAD to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within 1 hour.

    • PE Annexin V positive and 7-AAD negative cells are considered to be in early apoptosis.

    • PE Annexin V and 7-AAD double-positive cells are in late apoptosis or are necrotic.

In Vivo Target Engagement

This protocol describes the assessment of this compound target engagement in a mouse model.[2]

  • Animal Dosing:

    • Administer this compound (10 mg/kg) or vehicle by oral gavage to mice.

  • Sample Collection:

    • After 2 hours, euthanize the mice and collect liver samples.

    • Immediately snap-freeze the tissues in liquid nitrogen.

  • Western Blot Analysis:

    • Prepare liver lysates.

    • Perform Western blotting to detect the levels of total and phosphorylated ATG13 (Ser318), as well as total ULK1.

  • Data Analysis:

    • Quantify the band intensities to determine the effect of this compound on the phosphorylation of ATG13 and the levels of ULK1 and ATG13.

In Vivo Pharmacokinetic Studies

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in mice.[2][17]

  • Drug Administration:

    • Administer a single dose of this compound (e.g., 30 mg/kg) to mice via oral gavage.

  • Blood Sampling:

    • Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via a method such as tail vein or retro-orbital bleeding.

    • Process the blood to obtain plasma.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Tmax, Cmax, and T1/2.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the efficacy of this compound in a triple-negative breast cancer xenograft model.[5][13][14][15][16]

  • Tumor Implantation:

    • Subcutaneously inject MDA-MB-468 cells into the flank of immunocompromised mice.

    • Allow the tumors to grow to a palpable size.

  • Treatment:

    • Randomize the mice into different treatment groups (e.g., vehicle, this compound, olaparib, this compound + olaparib).

    • Administer the treatments according to a predetermined schedule.

  • Tumor Growth Monitoring:

    • Measure the tumor volume regularly using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured, and tumors can be processed for further analysis (e.g., Western blotting, immunohistochemistry).

References

SBP-7455 in Triple-Negative Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SBP-7455, a novel dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, and its potential therapeutic application in triple-negative breast cancer (TNBC). This compound has demonstrated significant preclinical activity by inducing cell death in TNBC cells and displaying synergistic effects with PARP inhibitors, offering a promising new avenue for treating this aggressive and often drug-resistant form of breast cancer.

Core Mechanism of Action: Inhibition of Autophagy Initiation

This compound functions as a potent and orally active dual inhibitor of ULK1 and ULK2, two serine/threonine kinases that are pivotal for the initiation of autophagy.[1][2][3][4] Autophagy is a cellular recycling process that allows cancer cells to survive under stressful conditions, such as nutrient deprivation or exposure to chemotherapy.[1] By inhibiting ULK1 and ULK2, this compound effectively blocks the initial steps of autophagosome formation, leading to an accumulation of cellular waste and ultimately, cell death.[1][5] This targeted inhibition of a key cancer cell survival pathway makes this compound a promising candidate for TNBC therapy.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayIC50 (nM)Reference
ULK1ADP-Glo13[6]
ULK2ADP-Glo476[6]

Table 2: Cellular Activity of this compound in TNBC Cells

Cell LineAssayIC50 (µM)Treatment DurationReference
MDA-MB-468Cell Viability0.372 hours[6]

Table 3: Pharmacokinetic Properties of this compound in Mice

ParameterValueDosingReference
Tmax~1 hour30 mg/kg (oral)[6]
Cmax990 nM30 mg/kg (oral)[6]
T1/21.7 hours30 mg/kg (oral)[6]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its synergy with other anticancer agents.

SBP7455_Mechanism_of_Action Mechanism of Action of this compound in Autophagy Inhibition cluster_upstream Upstream Signaling cluster_autophagy_initiation Autophagy Initiation Complex cluster_downstream Downstream Autophagy Machinery Stress Cellular Stress (e.g., Nutrient Deprivation, Chemotherapy) AMPK AMPK Stress->AMPK activates mTORC1 mTORC1 Stress->mTORC1 inhibits ULK1_ULK2 ULK1/ULK2 Complex (ULK1, ULK2, ATG13, FIP200, ATG101) AMPK->ULK1_ULK2 activates mTORC1->ULK1_ULK2 inhibits Beclin1_Vps34 Beclin-1/Vps34 Complex ULK1_ULK2->Beclin1_Vps34 phosphorylates & activates Autophagosome Autophagosome Formation Beclin1_Vps34->Autophagosome Cell Survival Cell Survival Autophagosome->Cell Survival SBP7455 This compound SBP7455->ULK1_ULK2 inhibits Cell Death Cell Death SBP7455->Cell Death

Caption: this compound inhibits the ULK1/2 complex, a key initiator of autophagy.

Synergy_Workflow Experimental Workflow for Synergy with PARP Inhibitors cluster_cell_culture Cell Culture & Treatment cluster_viability_assay Cell Viability Assessment cluster_data_analysis Data Analysis Seed_Cells Seed TNBC cells (e.g., MDA-MB-468) in multi-well plates Treat_Cells Treat with this compound, Olaparib, or combination for 72h Seed_Cells->Treat_Cells Add_Reagent Add CellTiter-Glo® Reagent Treat_Cells->Add_Reagent Measure_Luminescence Measure luminescence to determine number of viable cells Add_Reagent->Measure_Luminescence Calculate_Synergy Calculate synergy scores (e.g., using Bliss Independence or Loewe Additivity model) Measure_Luminescence->Calculate_Synergy Generate_Plots Generate dose-response curves and synergy maps Calculate_Synergy->Generate_Plots

Caption: Workflow for assessing this compound and Olaparib synergy in TNBC cells.

Synergistic Activity with PARP Inhibitors

A significant finding in the preclinical evaluation of this compound is its synergistic cytotoxicity when combined with the PARP inhibitor olaparib in TNBC cells.[1] PARP inhibitors are a class of targeted therapy that can be effective in cancers with BRCA mutations, which are common in TNBC. The combination of this compound and olaparib has been shown to be more effective at killing TNBC cells than either agent alone.[1] This suggests that inhibiting autophagy with this compound may prevent cancer cells from repairing the DNA damage induced by PARP inhibitors, leading to enhanced therapeutic efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

ADP-Glo™ Kinase Assay (for ULK1/2 Inhibition)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the ULK1 or ULK2 enzyme, the appropriate substrate (e.g., a peptide substrate), and ATP in a kinase buffer.

    • Add this compound at various concentrations to the reaction mixture.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

    • Measure the luminescent signal using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

NanoBRET™ Target Engagement Assay (for Cellular Target Binding)

This assay measures the binding of this compound to ULK1 or ULK2 within living cells.

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding a NanoLuc® luciferase-ULK1 or -ULK2 fusion protein.

    • Culture the transfected cells for 24 hours to allow for protein expression.

  • Assay Procedure:

    • Harvest the cells and resuspend them in Opti-MEM.

    • Add a NanoBRET™ tracer, a fluorescently labeled compound that binds to the kinase, to the cell suspension.

    • Add this compound at various concentrations.

    • Dispense the cell suspension into a multi-well plate.

    • Add NanoBRET™ Nano-Glo® Substrate and incubate at room temperature.

    • Measure the BRET signal (the ratio of tracer emission to luciferase emission) using a luminometer. A decrease in the BRET signal indicates displacement of the tracer by this compound, confirming target engagement.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP.

  • Cell Seeding and Treatment:

    • Seed TNBC cells (e.g., MDA-MB-468) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with this compound, olaparib, or a combination of both at various concentrations for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add an equal volume of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Western Blotting for Autophagy Markers

This technique is used to detect changes in the levels of key autophagy-related proteins.

  • Cell Lysis and Protein Quantification:

    • Treat TNBC cells with this compound and/or other agents.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against autophagy markers (e.g., LC3, p62, phospho-ATG13) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound represents a promising therapeutic agent for triple-negative breast cancer. Its novel mechanism of action, targeting the initiation of autophagy through the dual inhibition of ULK1 and ULK2, provides a new strategy to induce cancer cell death. The synergistic effects observed with PARP inhibitors further highlight its potential in combination therapies, which could overcome resistance and improve outcomes for patients with TNBC. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in advancing the study and potential clinical application of this compound.

References

SBP-7455: A Technical Guide on its Therapeutic Potential in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its complex tumor microenvironment and profound resistance to conventional therapies. A key survival mechanism co-opted by PDAC is autophagy, a cellular recycling process that sustains metabolism and mitigates stress. SBP-7455, a potent and specific dual inhibitor of Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2), has emerged as a promising therapeutic agent. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, and synergistic potential in pancreatic cancer models. It consolidates key quantitative data and provides detailed experimental protocols to facilitate further research and development.

Introduction to Autophagy in Pancreatic Cancer

PDAC is characterized by a dense, desmoplastic stroma that limits nutrient and oxygen availability, creating a highly stressful tumor microenvironment. To survive these conditions, cancer cells upregulate autophagy. This process involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to degrade and recycle their contents.[1][2] This recycling provides essential metabolites to fuel the high energetic demands of rapid tumor growth.[1]

The initiation of autophagy is critically controlled by the ULK1 complex.[3] Given the dependency of PDAC on this pathway, targeting ULK1 presents a rational and compelling therapeutic strategy. Furthermore, many standard-of-care therapies, including chemotherapy and targeted agents like MEK inhibitors, paradoxically induce protective autophagy, contributing to therapeutic resistance.[4][5] This underscores the potential of ULK1 inhibitors not only as monotherapies but also as powerful adjuncts to existing treatments.

This compound: A Potent and Specific ULK1/2 Inhibitor

This compound is an orally bioavailable small molecule designed as a dual inhibitor of ULK1 and its homolog ULK2.[6][7] It demonstrates high potency and greater specificity compared to earlier generation ULK1 inhibitors like SBI-0206965, showing less off-target activity on kinases such as Focal Adhesion Kinase (FAK).[4][5]

Mechanism of Action

This compound exerts its function by directly inhibiting the kinase activity of ULK1/2. This prevents the phosphorylation of key downstream components of the autophagy initiation complex, including Beclin-1, ATG13, and ATG14.[4][5] The inhibition of these phosphorylation events effectively halts the formation of the phagophore, the precursor to the autophagosome, thereby blocking autophagic flux at its earliest step.[4][5]

G cluster_0 Upstream Signaling cluster_1 ULK1 Initiation Complex cluster_2 Autophagosome Formation mTOR mTORC1 ULK1 ULK1 / ULK2 mTOR->ULK1 inhibits AMPK AMPK AMPK->ULK1 activates ATG13 ATG13 ULK1->ATG13 P Beclin Beclin-1 ULK1->Beclin P ATG14 ATG14 ULK1->ATG14 P Phagophore Phagophore Formation ATG13->Phagophore Beclin->Phagophore ATG14->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome SBP7455 This compound SBP7455->ULK1

Caption: this compound inhibits the ULK1/2 complex, blocking autophagy initiation.

Preclinical Data in Pancreatic Cancer

Studies in pancreatic cancer cell lines (Panc1, BxPC3, MiaPaca2) and patient-derived organoids (PDOs) have demonstrated the potent anti-tumor activity of this compound.[4][5]

Monotherapy Activity

As a single agent, this compound effectively inhibits the growth of pancreatic cancer cells in a dose-dependent manner, with significant growth inhibition observed at concentrations of 0.5 µM and higher.[4][5] This cytostatic effect is coupled with the induction of apoptosis, which is observed to a greater degree than with the lysosomotropic autophagy inhibitor chloroquine (CQ).[4]

Synergy with Targeted Therapies and Chemotherapy

A key finding is the ability of this compound to reverse therapy-induced protective autophagy and synergize with standard-of-care agents.

  • MEK Inhibitors: The KRAS-RAF-MEK-ERK pathway is a central driver of PDAC.[8][9] Inhibition of this pathway with drugs like Trametinib leads to a robust induction of autophagy as a resistance mechanism.[4][5] Co-treatment with this compound strongly synergizes with Trametinib to inhibit the growth of pancreatic cancer cells and PDOs.[4][5]

  • Chemotherapy: Conventional chemotherapeutic agents used in PDAC, such as Gemcitabine and Cisplatin, also induce autophagy.[4] this compound can rescue this effect, suggesting its potential to enhance chemosensitivity.[4][5]

  • PARP Inhibitors: In the context of BRCA-mutant cancers, this compound has shown significant synergy with PARP inhibitors like olaparib.[3][6] This combination may be a promising strategy for this subset of pancreatic cancer patients.

Modulation of the Tumor Immune Microenvironment

Recent studies have revealed a novel role for ULK1 inhibition in modulating antigen presentation. In pancreatic cancer cells, MHC class I molecules are often sequestered within autophagosomes and lysosomes, impairing their ability to present tumor antigens to cytotoxic T cells. Treatment with this compound leads to an accumulation of MHC-I molecules and their release from lysosomes.[4][5] This suggests that this compound could enhance the efficacy of immune checkpoint inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound in preclinical studies.

Table 1: In Vitro Potency of this compound

Target / Cell Line Assay Type IC50 Value Reference
ULK1 ADP-Glo (Biochemical) 13 nM [7]
ULK2 ADP-Glo (Biochemical) 476 nM [7]
hM19A (PDAC Organoid) Cell Viability 1.6 µM [5]

| MDA-MB-468 (TNBC) | Cell Viability | 0.3 µM |[7] |

Table 2: Comparison with Other Autophagy Inhibitors

Compound Cell Line / Model IC50 Value Reference
This compound hM19A (PDAC Organoid) 1.6 µM [5]

| Hydroxychloroquine (HCQ) | hM19A (PDAC Organoid) | 21.7 µM |[5] |

Table 3: Murine Pharmacokinetic Profile of this compound

Parameter Value Dosing Reference
Tmax ~1 hour 30 mg/kg (oral) [7]
Cmax 990 nM 30 mg/kg (oral) [7]

| T1/2 (half-life) | 1.7 hours | 30 mg/kg (oral) |[7] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the activity of this compound.

Protocol: Western Blot for ULK1 Activity

This assay measures the ability of this compound to inhibit the phosphorylation of direct ULK1 substrates.

  • Cell Culture & Treatment: Plate pancreatic cancer cells (e.g., MiaPaca2, Panc1) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 25 µM) or DMSO vehicle control for 1 hour.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel and perform electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include: p-ATG13, p-Beclin-1, total ATG13, total ULK1, and β-actin (loading control).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate.

G A 1. Plate & Treat Cells (1 hr with this compound) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. PVDF Transfer D->E F 6. Blocking & Primary Ab (p-ATG13, p-Beclin) E->F G 7. Secondary Ab & ECL F->G H 8. Imaging & Analysis G->H

Caption: Workflow for assessing ULK1 target inhibition by Western Blot.
Protocol: Autophagy Flux Assay (LC3-mCherry-EGFP)

This fluorescence-based assay monitors the completion of the autophagy process (flux) by tracking the fate of the LC3 protein.

  • Cell Line: Use a pancreatic cancer cell line stably expressing the tandem mCherry-EGFP-LC3 reporter construct.

  • Treatment: Plate cells in a 96-well plate. Pre-treat with this compound (e.g., 10 µM) or DMSO for 2 hours.

  • Induction: Induce autophagy by adding an mTOR inhibitor (e.g., AZD8055, INK128) or a chemotherapeutic agent (e.g., Gemcitabine, Trametinib).

  • Live-Cell Imaging: Monitor the cells using an automated live-cell imaging system (e.g., Incucyte) over 24-48 hours, capturing both green (EGFP) and red (mCherry) fluorescence.

  • Analysis: In non-acidic autophagosomes, both EGFP and mCherry fluoresce (yellow puncta). Upon fusion with the acidic lysosome, the EGFP signal is quenched, leaving only mCherry fluorescence (red puncta). Autophagic flux is quantified by the ratio of red-only puncta to yellow puncta, or by analyzing the overall GFP/mCherry signal ratio per cell. An increase in this ratio indicates inhibition of flux.

G cluster_0 Autophagosome cluster_1 Autolysosome LC3 LC3 EGFP EGFP mCherry mCherry Result1 Yellow Puncta (pH Neutral) Fusion Lysosome Fusion (Acidification) Result1->Fusion EGFP_quenched EGFP (Quenched) mCherry_stable mCherry (Stable) Result2 Red Puncta (pH Acidic) Fusion->Result2 SBP_block This compound blocks autophagosome formation

Caption: Principle of the tandem fluorescent LC3-reporter assay for autophagy flux.
Protocol: Cell Viability and Synergy Analysis

This protocol determines the IC50 of this compound and its synergistic potential with other drugs.

  • Plating: Seed pancreatic cancer cells or PDOs in 96-well plates.

  • Dosing Matrix: For synergy analysis, create a dose matrix of this compound and the combination drug (e.g., Trametinib). Include single-agent dose responses and a vehicle control.

  • Incubation: Treat cells for an appropriate duration (e.g., 72 hours for cell lines, 5 days for organoids).

  • Viability Readout: Measure cell viability using a reagent such as CellTiter-Glo® (measures ATP) or by staining with crystal violet.

  • Data Analysis:

    • IC50 Calculation: For single-agent treatments, plot dose-response curves and calculate IC50 values using non-linear regression.

    • Synergy Scoring: For combination treatments, use software like Combenefit to calculate synergy scores (e.g., Loewe, Bliss, HSA models) and generate synergy matrices.

Conclusion and Future Directions

This compound is a highly promising, potent, and specific inhibitor of the autophagy initiation kinase ULK1. Preclinical data strongly supports its potential in pancreatic cancer, a disease critically dependent on autophagy for survival and therapeutic resistance. Key attributes include:

  • Direct and potent inhibition of a key node in the autophagy pathway.

  • Demonstrated synergy with clinically relevant MEK inhibitors and chemotherapies.

  • A novel mechanism for enhancing anti-tumor immunity by modulating MHC-I presentation.

Future research should focus on comprehensive in vivo studies in orthotopic and genetically engineered mouse models of PDAC to validate these findings. Further exploration of its combination with immunotherapy is highly warranted. The favorable pharmacokinetic profile and potent activity of this compound position it as a strong candidate for clinical development in pancreatic cancer and potentially other autophagy-dependent malignancies.

References

The Synergistic Dance of SBP-7455 and PARP Inhibitors: A Technical Deep Dive into a Novel Anti-Cancer Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

LA JOLLA, CA – A groundbreaking study has elucidated the powerful synergistic relationship between SBP-7455, a potent dual inhibitor of ULK1/2 autophagy kinases, and PARP (Poly (ADP-ribose) polymerase) inhibitors, offering a promising new therapeutic avenue for treating aggressive cancers such as triple-negative breast cancer (TNBC). This in-depth technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and future implications of this combination therapy for researchers, scientists, and drug development professionals.

The central finding of the research is that this compound effectively undermines a key survival mechanism in cancer cells that is often induced by PARP inhibitor treatment. PARP inhibitors, a class of drugs that block a crucial DNA repair pathway, can trigger a protective cellular recycling process known as autophagy. This compound, by inhibiting the ULK1 and ULK2 kinases that initiate autophagy, prevents this pro-survival response, leading to a significant enhancement of the cancer-killing effects of PARP inhibitors.

Unveiling the Mechanism: A Two-Pronged Attack on Cancer Cells

The synergy between this compound and PARP inhibitors hinges on the principle of synthetic lethality, a phenomenon where the simultaneous disruption of two cellular pathways is fatal to a cell, while the disruption of either pathway alone is not.

  • PARP Inhibition and DNA Damage: PARP inhibitors function by trapping PARP enzymes on DNA at sites of single-strand breaks. This prevents the repair of these breaks, which are then converted into more lethal double-strand breaks during DNA replication. In cancers with pre-existing defects in double-strand break repair (such as those with BRCA1/2 mutations), the accumulation of these breaks leads to genomic instability and cell death.

  • Autophagy as a Survival Response: As a response to the stress and DNA damage induced by PARP inhibitors, cancer cells can activate autophagy. This process allows cells to degrade and recycle their own components to generate energy and essential building blocks, thereby promoting survival and resistance to therapy.

  • This compound Blocks the Escape Route: this compound, a potent and orally bioavailable dual inhibitor of ULK1 and ULK2, effectively shuts down this autophagic survival pathway at its initiation step. By preventing the formation of autophagosomes, this compound ensures that the cancer cells cannot mitigate the damage inflicted by the PARP inhibitor, leading to a synergistic increase in cell death.

This intricate interplay is visualized in the signaling pathway diagram below.

cluster_0 PARP Inhibition Pathway cluster_1 Autophagy Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits PARP_trapping PARP Trapping on DNA PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP_trapping causes DNA_DSB DNA Double-Strand Break (DSB) PARP_trapping->DNA_DSB leads to Cell_Stress Cellular Stress (from PARPi) PARP_trapping->Cell_Stress induces Apoptosis_PARP Apoptosis DNA_DSB->Apoptosis_PARP induces Enhanced_Apoptosis Enhanced Apoptosis ULK1_2_complex ULK1/2 Complex Cell_Stress->ULK1_2_complex activates Autophagosome Autophagosome Formation ULK1_2_complex->Autophagosome initiates SBP7455 This compound SBP7455->ULK1_2_complex inhibits Cell_Survival Cell Survival Autophagosome->Cell_Survival promotes Cell_Survival->Apoptosis_PARP cluster_workflow Cell Viability and Synergy Assay Workflow start Start seed_cells Seed MDA-MB-468 cells in 96-well plates start->seed_cells drug_treatment Treat with this compound and Olaparib dose matrix (72h) seed_cells->drug_treatment add_reagent Add CellTiter-Glo® Reagent drug_treatment->add_reagent incubate_lysis Mix (2 min) and Incubate (10 min) add_reagent->incubate_lysis read_luminescence Measure Luminescence incubate_lysis->read_luminescence analyze_data Normalize data and analyze synergy with Combenefit (Loewe model) read_luminescence->analyze_data end End analyze_data->end cluster_autophagy_logic mCherry-EGFP-LC3 Autophagic Flux Logic cluster_workflow_autophagy Autophagic Flux Measurement Workflow autophagosome Autophagosome (Neutral pH) autolysosome Autolysosome (Acidic pH) autophagosome->autolysosome fuses with lysosome mCherry mCherry (Red Fluorescence) autolysosome->mCherry quenches EGFP mCherry_EGFP mCherry-EGFP-LC3 (Yellow Fluorescence) mCherry_EGFP->autophagosome localizes to start Start treat_cells Treat mCherry-EGFP-LC3 cells with compounds (48h) start->treat_cells harvest_cells Harvest and prepare cells for flow cytometry treat_cells->harvest_cells flow_cytometry Analyze mCherry and EGFP fluorescence harvest_cells->flow_cytometry quantify_flux Quantify percentage of cells with high mCherry/EGFP ratio flow_cytometry->quantify_flux end End quantify_flux->end

SBP-7455: A Technical Guide on its Impact on Cancer Cell Metabolism via Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SBP-7455 is a potent, orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation.[1][2][3] Primarily investigated in the context of triple-negative breast cancer (TNBC) and pancreatic cancer, its mechanism of action centers on the blockade of autophagic flux.[1][4][5][6] While direct, comprehensive studies detailing the specific effects of this compound on cancer cell metabolism are not extensively published, its profound impact on autophagy allows for a well-reasoned analysis of its likely metabolic consequences. Autophagy is a critical catabolic process that provides cancer cells with a source of recycled metabolites, particularly under conditions of metabolic stress. By inhibiting autophagy, this compound is hypothesized to disrupt this crucial survival mechanism, leading to metabolic crisis and enhanced cancer cell death, especially in combination with other anticancer agents. This guide will delve into the known mechanism of this compound, the intricate relationship between autophagy and cancer cell metabolism, and the probable effects of this compound on metabolic pathways such as glycolysis and oxidative phosphorylation. Detailed experimental protocols to investigate these effects are also provided.

Core Mechanism of Action: ULK1/2 Inhibition and Blockade of Autophagic Flux

This compound functions as a highly selective inhibitor of the serine/threonine kinases ULK1 and ULK2.[1][2] These kinases are central to the initiation of autophagy, a cellular recycling process that degrades damaged organelles and misfolded proteins to maintain homeostasis and support survival under stress.[1][3] In cancer, autophagy is often upregulated to meet the high metabolic demands of rapid proliferation and to survive the harsh tumor microenvironment.[7]

The inhibitory activity of this compound on ULK1/2 has been quantified in various assays:

Assay TypeTargetIC50Cell Line/SystemReference
ADP-Glo AssayULK113 nMIn vitro[2]
ADP-Glo AssayULK2476 nMIn vitro[2]
Cell Growth Inhibition-0.3 µMMDA-MB-468[2]

This compound has been shown to effectively inhibit the phosphorylation of downstream targets of ULK1, such as Beclin1 and Vps34, leading to a halt in the formation of autophagosomes.[1][4] This blockade of autophagic flux is particularly effective in cancer cells that are dependent on autophagy for survival.[1][3]

SBP_7455_Mechanism cluster_stress Cellular Stress (Nutrient Deprivation, Chemotherapy) cluster_autophagy Autophagy Initiation Complex cluster_downstream Downstream Autophagy Machinery stress Stress Signals ULK1_ULK2 ULK1/ULK2 Complex stress->ULK1_ULK2 activates BECN1_VPS34 Beclin1-Vps34 Complex ULK1_ULK2->BECN1_VPS34 phosphorylates ATG13 ATG13 FIP200 FIP200 ATG101 ATG101 Autophagosome Autophagosome Formation BECN1_VPS34->Autophagosome initiates SBP7455 This compound SBP7455->ULK1_ULK2

Figure 1: Mechanism of this compound in inhibiting the autophagy initiation complex.

The Interplay of Autophagy and Cancer Cell Metabolism

Cancer cells exhibit profound metabolic reprogramming, famously characterized by the Warburg effect, where cells favor aerobic glycolysis over oxidative phosphorylation for energy production, even in the presence of oxygen.[8][9] This metabolic shift supports the anabolic demands of rapid cell growth.[7][10] Autophagy plays a critical role in sustaining this altered metabolic state.

Under metabolic stress, such as nutrient deprivation or hypoxia, autophagy is induced to:

  • Provide Fuel for the TCA Cycle: Degradation of cellular components provides amino acids, fatty acids, and other substrates that can be funneled into the tricarboxylic acid (TCA) cycle to maintain ATP production through oxidative phosphorylation.[11][12]

  • Support Glycolysis: Autophagy can help maintain glycolytic flux by recycling components necessary for glycolytic enzymes and by providing building blocks for nucleotide and amino acid synthesis.[9]

  • Mitigate Oxidative Stress: By clearing damaged mitochondria (a process known as mitophagy), autophagy reduces the production of reactive oxygen species (ROS), which can be a toxic byproduct of oxidative phosphorylation.

Autophagy_Metabolism_Interplay cluster_degradation Degradation Products cluster_metabolism Cellular Metabolism Autophagy Autophagy AminoAcids Amino Acids Autophagy->AminoAcids FattyAcids Fatty Acids Autophagy->FattyAcids Nucleotides Nucleotides Autophagy->Nucleotides TCA_Cycle TCA Cycle & OXPHOS AminoAcids->TCA_Cycle Biosynthesis Macromolecule Biosynthesis AminoAcids->Biosynthesis FattyAcids->TCA_Cycle Nucleotides->Biosynthesis Glycolysis Glycolysis Glycolysis->Autophagy Metabolic Stress (induces autophagy) Glycolysis->Biosynthesis TCA_Cycle->Autophagy ROS generation (induces mitophagy)

Figure 2: The role of autophagy in supplying substrates for cancer cell metabolism.

Postulated Effects of this compound on Cancer Cell Metabolism

By inhibiting autophagy, this compound is expected to induce a state of metabolic crisis in cancer cells, particularly those under stress or with high metabolic demands. The anticipated effects include:

  • Impaired Oxidative Phosphorylation: Deprived of the recycled substrates from autophagy, cancer cells may exhibit a reduced capacity for oxidative phosphorylation, leading to decreased ATP production and increased reliance on glycolysis.

  • Enhanced Glycolytic Stress: While cancer cells may attempt to compensate by upregulating glycolysis, the lack of recycled building blocks for biosynthesis could lead to an imbalance and ultimately, metabolic collapse.

  • Increased Oxidative Stress: The accumulation of damaged mitochondria due to blocked mitophagy would lead to increased ROS production, causing cellular damage and potentially triggering apoptosis.

  • Sensitization to Metabolic Inhibitors: this compound may synergize with drugs that target other metabolic pathways. For instance, combining this compound with a glycolysis inhibitor could create a synthetic lethal scenario for cancer cells.

These hypotheses are supported by the synergistic cytotoxicity observed between this compound and PARP inhibitors like olaparib.[1][3][13][14] PARP inhibitors induce DNA damage, a cellular stress that upregulates protective autophagy. By blocking this survival pathway with this compound, the cancer cells become more susceptible to the cytotoxic effects of PARP inhibition.[1][4]

SBP7455_Metabolic_Effects cluster_consequences Metabolic Consequences SBP7455 This compound Autophagy Autophagy SBP7455->Autophagy inhibits Decreased_Substrates Decreased Recycled Metabolites Increased_ROS Increased ROS Impaired_OXPHOS Impaired OXPHOS Decreased_Substrates->Impaired_OXPHOS Impaired_OXPHOS->Increased_ROS due to damaged mitochondria Metabolic_Crisis Metabolic Crisis Impaired_OXPHOS->Metabolic_Crisis Increased_ROS->Metabolic_Crisis Cell_Death Apoptosis/Cell Death Metabolic_Crisis->Cell_Death leads to

Figure 3: Hypothesized metabolic consequences of this compound treatment.

Experimental Protocols for Investigating Metabolic Effects

To validate the hypothesized metabolic effects of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

Objective: To quantify the direct effects of this compound on the metabolic phenotype of cancer cell lines.

Cell Lines: A panel of cancer cell lines, including those known to be autophagy-dependent (e.g., TNBC lines like MDA-MB-468) and appropriate controls.

Experimental Workflow:

Experimental_Workflow cluster_assays Metabolic Assays Start Cancer Cell Culture Treatment Treat with this compound (Dose-response and Time-course) Start->Treatment Seahorse Seahorse XF Analysis (OCR & ECAR) Treatment->Seahorse Glucose_Uptake Glucose Uptake Assay (e.g., 2-NBDG) Treatment->Glucose_Uptake Lactate_Production Lactate Production Assay Treatment->Lactate_Production ATP_Levels ATP Quantification Assay Treatment->ATP_Levels ROS_Detection ROS Detection (e.g., DCFDA) Treatment->ROS_Detection Analysis Data Analysis and Interpretation Seahorse->Analysis Glucose_Uptake->Analysis Lactate_Production->Analysis ATP_Levels->Analysis ROS_Detection->Analysis

Figure 4: Workflow for in vitro metabolic analysis of this compound's effects.

Detailed Protocols:

  • Seahorse XF Analysis:

    • Cell Seeding: Plate cancer cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

    • Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours).

    • Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.

    • Mitochondrial Stress Test: Measure the Oxygen Consumption Rate (OCR) at baseline and after sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

    • Glycolysis Stress Test: Measure the Extracellular Acidification Rate (ECAR) at baseline and after sequential injections of glucose, oligomycin, and 2-deoxyglucose (2-DG) to determine glycolysis, glycolytic capacity, and glycolytic reserve.

  • Glucose Uptake Assay:

    • Treatment: Treat cells with this compound as described above.

    • Incubation with 2-NBDG: Wash cells and incubate with a fluorescent glucose analog, 2-NBDG, in glucose-free medium for 30-60 minutes.

    • Analysis: Wash away excess 2-NBDG and measure the fluorescence intensity using a flow cytometer or fluorescence plate reader.

  • Lactate Production Assay:

    • Sample Collection: Collect the cell culture medium from this compound-treated and control cells.

    • Lactate Measurement: Use a commercially available lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

    • Normalization: Normalize the lactate concentration to the cell number or total protein content.

  • ATP Quantification:

    • Cell Lysis: Lyse the this compound-treated and control cells.

    • Luciferase Assay: Use a luciferase-based ATP assay kit, where the light produced is proportional to the ATP concentration.

    • Measurement: Measure luminescence using a luminometer.

  • ROS Detection:

    • Treatment: Treat cells with this compound.

    • Staining: Incubate cells with a ROS-sensitive fluorescent probe, such as DCFDA.

    • Analysis: Measure the fluorescence intensity using flow cytometry or fluorescence microscopy.

In Vivo Studies

Objective: To assess the impact of this compound on tumor metabolism in a living organism.

Model: Xenograft or patient-derived xenograft (PDX) models of relevant cancers (e.g., TNBC) in immunocompromised mice.

Methodology:

  • Metabolic Imaging: Techniques like Positron Emission Tomography (PET) with 18F-fluorodeoxyglucose (FDG-PET) can be used to visualize and quantify glucose uptake in tumors of mice treated with this compound versus a vehicle control.

  • Ex Vivo Metabolomics: Tumors can be excised from treated and control animals and subjected to mass spectrometry-based metabolomics to obtain a comprehensive profile of metabolic changes induced by this compound.

Conclusion and Future Directions

This compound is a promising therapeutic agent that targets the fundamental survival mechanism of autophagy in cancer cells. While its primary characterization has been in the context of autophagy inhibition and synergy with DNA-damaging agents, its impact on cancer cell metabolism is a critical and underexplored area. The logical inference, based on the established role of autophagy in fueling cancer cell metabolism, is that this compound will disrupt metabolic homeostasis, leading to energy crisis and cell death. The experimental protocols outlined in this guide provide a roadmap for rigorously testing this hypothesis. Future research should focus on elucidating the precise metabolic vulnerabilities created by this compound treatment, which could unveil novel rational combination therapies that co-target autophagy and metabolic pathways for enhanced anti-cancer efficacy.

References

Preclinical Profile of SBP-7455: A Dual ULK1/2 Inhibitor for Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical findings for SBP-7455, a potent and orally bioavailable dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. The data presented herein supports the therapeutic potential of this compound, particularly in the context of triple-negative breast cancer (TNBC), both as a monotherapy and in combination with other anticancer agents. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and preclinical validation of novel autophagy inhibitors.

Core Findings at a Glance

This compound demonstrates significant preclinical activity, characterized by potent enzymatic inhibition of ULK1 and ULK2, leading to the blockade of autophagy, reduced cancer cell viability, and synergistic effects with PARP inhibitors. The following sections provide a detailed examination of the quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The preclinical development of this compound has yielded key quantitative metrics that underscore its potency and favorable pharmacokinetic profile. These data are summarized in the tables below for clear comparison.

Table 1: In Vitro Potency of this compound
Assay TypeTargetCell LineIC50Reference
ADP-Glo Kinase AssayULK1-13 nM[1]
ADP-Glo Kinase AssayULK2-476 nM[1]
Cell Viability Assay-MDA-MB-4680.3 µM (72h)[1]
Table 2: In Vivo Pharmacokinetics of this compound in Mice
ParameterValueDosingReference
Cmax990 nM30 mg/kg (oral)[1]
Tmax~1 hour30 mg/kg (oral)[1]
T1/21.7 hours30 mg/kg (oral)[1]

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.

ULK1/2 Kinase Activity Assay (ADP-Glo™)

The enzymatic activity of ULK1 and ULK2 and the inhibitory potential of this compound were quantified using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction.

Protocol:

  • Reaction Setup: Kinase reactions are set up in a multiwell plate format. Each reaction contains the respective kinase (ULK1 or ULK2), a suitable substrate (e.g., a generic kinase substrate or a specific ULK1/2 substrate), and ATP in a kinase reaction buffer.

  • Compound Incubation: this compound, at varying concentrations, is added to the reaction wells. Control wells receive a vehicle control (e.g., DMSO).

  • Kinase Reaction Initiation: The reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ATP Depletion: Following the kinase reaction, ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. This step is crucial to prevent interference from the unconsumed ATP in the subsequent luminescence step. The plate is incubated for a further 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Kinase Detection Reagent is added to each well. This reagent contains an enzyme that converts the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.

  • Signal Detection: The luminescence is measured using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, inversely proportional to the inhibitory activity of this compound. IC50 values are calculated from the dose-response curves.

Cell Viability Assay (CellTiter-Glo®)

The effect of this compound on the viability of cancer cells, such as the MDA-MB-468 TNBC cell line, was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Protocol:

  • Cell Seeding: MDA-MB-468 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in complete growth medium (e.g., Leibovitz's L-15 Medium with 10% fetal bovine serum).[2]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. For synergy studies, cells are treated with this compound, a PARP inhibitor (e.g., olaparib), or a combination of both.[3] Control wells receive vehicle (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C.[1]

  • Lysis and Luminescence Generation: After the incubation period, the CellTiter-Glo® Reagent is added to each well. This reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) necessary for the generation of a luminescent signal proportional to the amount of ATP present.

  • Signal Detection: The plates are incubated for a short period to stabilize the luminescent signal, which is then measured using a plate reader.

  • Data Analysis: The luminescence readings are normalized to the vehicle-treated control wells to determine the percentage of cell viability. IC50 values are calculated from the resulting dose-response curves. For synergy analysis, data can be analyzed using models such as the Loewe additivity model.[3]

In Vivo Pharmacokinetic and Target Engagement Studies

The oral bioavailability and in vivo activity of this compound were evaluated in mouse models.

Pharmacokinetics Protocol:

  • Animal Model: Female BALB/c or similar mice are used for pharmacokinetic studies.

  • Drug Administration: A single dose of this compound (e.g., 30 mg/kg) is administered orally via gavage.[1] The compound is typically formulated in a vehicle suitable for oral administration, such as a solution containing DMSO, PEG300, Tween-80, and saline.[1]

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and T1/2.

In Vivo Target Engagement Protocol:

  • Animal Model and Dosing: Mice are dosed with this compound (e.g., 10 mg/kg) by oral gavage.[1]

  • Tissue Collection: At a specified time point after dosing (e.g., 2 hours), tissues of interest (e.g., liver) are collected.[1]

  • Protein Extraction and Analysis: Protein lysates are prepared from the collected tissues. The levels of total and phosphorylated downstream targets of ULK1/2, such as ATG13, are analyzed by Western blotting to assess the extent of target inhibition in vivo.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

ULK1/2-Mediated Autophagy Initiation Pathway

ULK1_Pathway cluster_upstream Upstream Regulators cluster_ULK_complex ULK1/2 Complex cluster_downstream Downstream Events mTORC1 mTORC1 (Nutrient Rich) ULK1_2 ULK1/ULK2 mTORC1->ULK1_2 AMPK AMPK (Nutrient Poor) AMPK->ULK1_2 ATG13 ATG13 ULK1_2->ATG13 P FIP200 FIP200 ULK1_2->FIP200 VPS34_complex VPS34 Complex (Beclin-1, VPS34, etc.) ULK1_2->VPS34_complex P ATG13->FIP200 ATG101 ATG101 FIP200->ATG101 ATG101->ULK1_2 Autophagosome_formation Autophagosome Formation VPS34_complex->Autophagosome_formation SBP7455 This compound SBP7455->ULK1_2

Caption: this compound inhibits the ULK1/2 complex, a key initiator of autophagy.

Experimental Workflow for In Vitro Synergy Study

Synergy_Workflow start Start: Seed TNBC Cells (e.g., MDA-MB-468) treatment Treat with: - this compound (Dose Range) - Olaparib (Dose Range) - Combination (Matrix) - Vehicle Control start->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay data_analysis Data Analysis: - Normalize to Control - Generate Dose-Response Curves - Synergy Calculation (e.g., Loewe) viability_assay->data_analysis end End: Determine Synergy data_analysis->end

Caption: Workflow for assessing the synergistic effects of this compound and olaparib.

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic agent for triple-negative breast cancer. Its potent and specific inhibition of the ULK1/2 kinases translates to effective blockade of autophagy and subsequent cancer cell death. The observed synergy with PARP inhibitors highlights a promising combination therapy strategy that warrants further investigation. The favorable pharmacokinetic profile of this compound further underscores its potential for clinical translation. This technical guide provides a foundational understanding of the preclinical evidence supporting the continued development of this compound.

References

An In-depth Technical Review of SBP-7455: A Dual ULK1/2 Autophagy Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the scientific literature on SBP-7455, a potent and orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to support further research and development efforts.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the initiation of autophagy, the major cellular recycling pathway in mammalian cells.[1] Autophagy is a critical process for maintaining cellular homeostasis, but it can be hijacked by cancer cells to survive under stressful conditions, such as those induced by chemotherapy.[2][3] this compound inhibits the enzymatic activity of ULK1 and ULK2, which are key regulators of autophagy initiation.[1][4] By blocking this pathway, this compound can reduce the viability of cancer cells that are dependent on autophagy for survival.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in the scientific literature.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayIC50Reference
ULK1ADP-Glo13 nM[5][6]
ULK2ADP-Glo476 nM[5][6]
MDA-MB-468 cell growthCell Viability Assay0.3 µM (72h)[6]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueDosingReference
Tmax~1 hour30 mg/kg (oral)[6]
Cmax990 nM30 mg/kg (oral)[6]
T1/21.7 hours30 mg/kg (oral)[6]

Signaling Pathway

This compound inhibits the ULK1/2 complex, which is a crucial initiator of the autophagy cascade. The diagram below illustrates the simplified signaling pathway of autophagy initiation and the point of inhibition by this compound.

Autophagy Initiation Pathway cluster_stress Cellular Stress cluster_ulk1_complex ULK1/2 Complex cluster_pi3k_complex PI3K Complex Nutrient Deprivation Nutrient Deprivation Chemotherapy Chemotherapy ULK1_ULK2 ULK1/ULK2 ATG13 ATG13 ULK1_ULK2->ATG13 phosphorylates Beclin1 Beclin1 ULK1_ULK2->Beclin1 phosphorylates FIP200 FIP200 ATG101 ATG101 Autophagosome Formation Autophagosome Formation Beclin1->Autophagosome Formation Vps34 Vps34 Vps15 Vps15 ATG14L ATG14L Cellular Stress Cellular Stress Cellular Stress->ULK1_ULK2 SBP7455 SBP7455 SBP7455->ULK1_ULK2

Caption: this compound inhibits the ULK1/2 complex, preventing downstream phosphorylation and autophagy initiation.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

1. ADP-Glo™ Kinase Assay for ULK1/2 Inhibition

This assay quantitatively measures the enzymatic activity of ULK1 and ULK2 by detecting the amount of ADP produced in the kinase reaction.

  • Principle: The assay is performed in two steps. First, the kinase reaction is performed where ULK1 or ULK2 phosphorylates a substrate, converting ATP to ADP. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.

  • Protocol Outline:

    • Prepare a reaction mixture containing ULK1 or ULK2 enzyme, a suitable substrate (e.g., a generic kinase substrate), and ATP in a kinase buffer.

    • Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

    • Incubate the mixture to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration.[5][6]

2. Cell Viability Assay

This assay determines the effect of this compound on the growth and proliferation of cancer cells.

  • Principle: A common method is the use of a reagent such as CellTiter-Glo®, which measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Protocol Outline:

    • Seed triple-negative breast cancer (TNBC) cells, such as MDA-MB-468, in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or a vehicle control for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the luminescence or absorbance, which is proportional to the number of viable cells.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.[6]

3. In Vivo Pharmacokinetic Study in Mice

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism.

  • Protocol Outline:

    • Administer a single dose of this compound to mice via oral gavage (e.g., 30 mg/kg).[6]

    • Collect blood samples at various time points after administration.

    • Process the blood samples to separate the plasma.

    • Analyze the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of this compound.

    • Plot the plasma concentration of this compound over time to determine pharmacokinetic parameters like Tmax, Cmax, and T1/2.[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in combination with a PARP inhibitor in a mouse model of TNBC.

In Vivo Efficacy Workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis TNBC Cell Implantation TNBC Cell Implantation Vehicle Vehicle Control TNBC Cell Implantation->Vehicle SBP7455 This compound TNBC Cell Implantation->SBP7455 PARPi PARP Inhibitor TNBC Cell Implantation->PARPi Combination This compound + PARP Inhibitor TNBC Cell Implantation->Combination Tumor Volume Measurement Tumor Volume Measurement Vehicle->Tumor Volume Measurement SBP7455->Tumor Volume Measurement PARPi->Tumor Volume Measurement Combination->Tumor Volume Measurement Tumor Weight Measurement Tumor Weight Measurement Tumor Volume Measurement->Tumor Weight Measurement Body Weight Monitoring Body Weight Monitoring Immunohistochemistry Immunohistochemistry Tumor Weight Measurement->Immunohistochemistry Western Blot Western Blot Immunohistochemistry->Western Blot

Caption: A preclinical workflow to assess the synergistic anti-tumor effects of this compound and a PARP inhibitor.

Synergistic Effects with PARP Inhibitors

A significant finding in the literature is the synergistic cytotoxicity of this compound with poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, in TNBC cells.[1][4] PARP inhibitors can induce autophagy as a survival mechanism in cancer cells.[4] this compound can block this pro-survival autophagy, thereby enhancing the cytotoxic effects of PARP inhibitors.[4][7] This combination therapy approach holds promise for the treatment of TNBC.[1][4]

The logical relationship for this synergistic effect is visualized below.

Synergistic Effect Logic cluster_combination Combination Therapy PARPi PARP Inhibitor (e.g., Olaparib) Autophagy Induces Autophagy (Pro-survival) PARPi->Autophagy CellDeath Cancer Cell Death PARPi->CellDeath EnhancedCellDeath Synergistic Cancer Cell Death PARPi->EnhancedCellDeath Autophagy->PARPi reduces efficacy of SBP7455 This compound SBP7455->Autophagy SBP7455->CellDeath SBP7455->EnhancedCellDeath

References

Methodological & Application

SBP-7455: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SBP-7455, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, in cell culture experiments. This document outlines the mechanism of action, effective treatment concentrations in various cancer cell lines, and detailed protocols for assessing its effects on cell viability, apoptosis, and autophagic flux.

Mechanism of Action

This compound is an orally active small molecule that targets the ULK1 and ULK2 kinases, which are critical for the initiation of the autophagy cascade.[1][2] Autophagy is a cellular recycling process that is often upregulated in cancer cells to promote survival under stressful conditions. By inhibiting ULK1 and ULK2, this compound effectively blocks the initial steps of autophagy, leading to reduced cancer cell viability and potentiation of other anti-cancer therapies.[2][3] The inhibitory action of this compound on the ULK1/2 complex prevents the phosphorylation of downstream substrates, such as Beclin-1, Vps34, and ATG13, thereby halting the formation of the autophagosome.[3][4]

Data Summary: this compound Efficacy in Cancer Cell Lines

The following table summarizes the in vitro efficacy of this compound in various cancer cell lines, providing key treatment concentrations for experimental design.

Cell LineCancer TypeAssayParameterValueTreatment DurationReference
MDA-MB-468Triple-Negative Breast CancerCell Viability (CellTiter-Glo)IC500.3 µM72 hours[2]
hM19A (PDO)Pancreatic CancerCell ViabilityIC501.6 µM5 days[1]
hM1E (PDO)Pancreatic CancerCell ViabilityIC5040.8 µM5 days[1]
MDA-MB-468Triple-Negative Breast CancerApoptosis Induction (Annexin V)Effective Concentration10 µM18 hours (in starvation media)[2]
MDA-MB-468Triple-Negative Breast CancerAutophagic Flux InhibitionEffective Concentration10 µM48 hours[5]
Pancreatic Cancer CellsPancreatic CancerCell Growth InhibitionEffective Concentration≥0.5µM72 hours[4]

PDO: Patient-Derived Organoid

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ULK1/2 signaling pathway and a general experimental workflow for assessing the cellular effects of this compound.

ULK1_Pathway cluster_upstream Upstream Regulation cluster_ulk_complex ULK1/2 Initiation Complex cluster_downstream Downstream Effects mTOR mTORC1 (Nutrient Sensing) ULK1_2 ULK1/2 mTOR->ULK1_2 Inhibition AMPK AMPK (Energy Sensing) AMPK->ULK1_2 Activation FIP200 FIP200 VPS34_Complex VPS34 Complex (Beclin-1, Vps34, etc.) ULK1_2->VPS34_Complex Phosphorylation & Activation ATG13 ATG13 ATG101 ATG101 Autophagosome Autophagosome Formation VPS34_Complex->Autophagosome SBP_7455 This compound SBP_7455->ULK1_2 Inhibition

ULK1/2 Signaling Pathway and this compound Inhibition.

Experimental_Workflow start Cell Seeding treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis autophagy Autophagic Flux Assay (e.g., mCherry-GFP-LC3) treatment->autophagy analysis Data Analysis viability->analysis apoptosis->analysis autophagy->analysis

References

Application Notes and Protocols for SBP-7455 Oral Gavage Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of SBP-7455, a potent and orally active dual ULK1/ULK2 autophagy inhibitor, for oral gavage administration in preclinical research.[1][2][3] The information compiled is critical for ensuring consistent and effective delivery of the compound in in vivo studies.

Compound Information

ParameterValueReference
Compound Name This compound[1]
CAS Number 1884222-74-5[1][4]
Molecular Formula C16H17F3N4O2[1][4]
Molecular Weight 354.33 g/mol [1][4]
Target ULK1 and ULK2[1][5]
Mechanism of Action Inhibits the initiation of autophagy.[5][1][5]

Solubility Data

This compound exhibits varying solubility depending on the solvent. It is crucial to use fresh, anhydrous solvents, as hygroscopic solvents like DMSO can significantly impact solubility.[2][6]

SolventSolubilityNotes
DMSO ≥ 125 mg/mL (352.78 mM)Ultrasonic assistance may be needed. Use newly opened DMSO.[1][2]
DMF 30 mg/mL
Ethanol 1 mg/mL
DMSO:PBS (pH 7.2) (1:4) 0.20 mg/mL
Water Insoluble[6]

Oral Gavage Vehicle Formulations

Several vehicle formulations have been successfully used for the oral administration of this compound in mice.[1][7] The choice of vehicle may depend on the desired dosing volume, concentration, and study duration.

FormulationCompositionAchievable ConcentrationReference
Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[1]
Formulation 2 10% DMSO, 90% Corn Oil≥ 2.08 mg/mL[1]
Formulation 3 5% DMSO, 10% Tween-80, 85% Distilled and Deionized H2OUsed for 30 mg/kg dosing[7]
Formulation 4 CMC-NA≥ 5 mg/mL (Homogeneous suspension)[6]

Experimental Protocols

Protocol 1: PEG300 and Saline-Based Formulation

This protocol yields a clear solution suitable for oral gavage.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL, prepare a 20.8 mg/mL stock solution in DMSO.[2]

  • In a sterile tube, add the required volume of the this compound DMSO stock solution. For 1 mL of final formulation, this would be 100 µL.

  • Add 400 µL of PEG300 to the DMSO stock solution.

  • Vortex the mixture thoroughly until it is a clear and homogenous solution.

  • Add 50 µL of Tween-80 to the mixture.

  • Vortex again to ensure complete mixing.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Vortex the final solution until it is clear and ready for administration. It is recommended to use the mixed solution immediately for optimal results.[6]

Protocol 2: Corn Oil-Based Formulation

This protocol is an alternative for a lipid-based vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Corn oil

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO. For instance, to get a final concentration of 2.08 mg/mL, a 20.8 mg/mL stock in DMSO is needed.[2]

  • In a sterile tube, add the required volume of the this compound DMSO stock solution. For 1 mL of the final formulation, use 100 µL.

  • Add 900 µL of corn oil to the DMSO stock solution.

  • Vortex the mixture vigorously until a uniform and clear solution is achieved. The mixed solution should be used immediately for optimal results.[6]

Visualizations

This compound Mechanism of Action: Inhibition of Autophagy Initiation

This compound is a dual inhibitor of the serine/threonine kinases ULK1 and ULK2, which are essential for the initiation of the autophagy cascade. By inhibiting these kinases, this compound blocks the downstream phosphorylation of components of the autophagy machinery, such as ATG13, Beclin-1, and VPS34, thereby preventing the formation of the autophagosome.[5]

SBP7455_Mechanism cluster_upstream Upstream Signals cluster_initiation Autophagy Initiation Complex cluster_downstream Downstream Events Nutrient\nDeprivation Nutrient Deprivation ULK1_ULK2 ULK1/ULK2 Nutrient\nDeprivation->ULK1_ULK2 activates Growth Factor\nSignaling Growth Factor Signaling Growth Factor\nSignaling->ULK1_ULK2 inhibits ATG13 ATG13 ULK1_ULK2->ATG13 phosphorylates VPS34\nComplex VPS34 Complex (Beclin-1, VPS34) ULK1_ULK2->VPS34\nComplex phosphorylates FIP200 FIP200 ATG101 ATG101 Autophagosome\nFormation Autophagosome Formation VPS34\nComplex->Autophagosome\nFormation promotes SBP7455 This compound SBP7455->ULK1_ULK2 inhibits SBP7455_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (Create Stock Solution) weigh->dissolve add_vehicle Add Vehicle Components (e.g., PEG300, Tween-80, Saline/Oil) dissolve->add_vehicle vortex Vortex to Homogenize add_vehicle->vortex check_clarity Check for Clarity and Homogeneity vortex->check_clarity check_clarity->vortex Not Clear administer Administer via Oral Gavage check_clarity->administer Clear Solution end End administer->end

References

Application Notes and Protocols for SBP-7455 Autophagy Flux Assay with mCherry-EGFP-LC3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the dual ULK1/2 inhibitor, SBP-7455, in conjunction with the mCherry-EGFP-LC3 tandem fluorescent reporter to monitor and quantify autophagy flux. This powerful combination allows for the precise measurement of autophagy inhibition, a critical process in cellular homeostasis and a promising target in various diseases, including cancer.

Introduction to Autophagy and the mCherry-EGFP-LC3 Reporter

Autophagy is a highly conserved cellular degradation and recycling process that plays a crucial role in maintaining cellular homeostasis. It is responsible for the removal of damaged organelles, misfolded proteins, and invading pathogens. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and delivers it to the lysosome for degradation.

The mCherry-EGFP-LC3 tandem fluorescent protein is a powerful tool for monitoring autophagy flux. This reporter consists of the microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein in autophagosome formation, tagged with both a pH-sensitive green fluorescent protein (EGFP) and a pH-stable red fluorescent protein (mCherry). In the neutral pH of the autophagosome, both EGFP and mCherry fluoresce, resulting in a yellow signal. Upon fusion of the autophagosome with the acidic lysosome to form an autolysosome, the EGFP fluorescence is quenched, while the mCherry fluorescence persists, leading to a red-only signal.[1][2] This pH-dependent fluorescence allows for the differentiation between autophagosomes (yellow puncta) and autolysosomes (red puncta), providing a dynamic measure of autophagic flux.

This compound: A Potent Dual ULK1/2 Inhibitor

This compound is a potent and orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, the mammalian orthologs of the yeast Atg1 kinase.[3][4] ULK1 and ULK2 are serine/threonine kinases that play a critical role in the initiation of the autophagy cascade. By inhibiting ULK1/2, this compound effectively blocks the initial steps of autophagosome formation, leading to a reduction in autophagy flux.[5][6] This makes this compound a valuable tool for studying the role of autophagy in various biological processes and a potential therapeutic agent for diseases where autophagy is dysregulated, such as triple-negative breast cancer.[5][7]

Principle of the this compound Autophagy Flux Assay

This assay utilizes cells stably or transiently expressing the mCherry-EGFP-LC3 reporter to visualize and quantify the inhibitory effect of this compound on autophagy. By treating the cells with this compound, the initiation of autophagy is blocked, leading to a decrease in the formation of both autophagosomes (yellow puncta) and autolysosomes (red puncta). The change in the number and ratio of these puncta can be quantified using fluorescence microscopy or flow cytometry, providing a robust measure of autophagy inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ULK1/2 signaling pathway in autophagy initiation and the general workflow for the this compound autophagy flux assay.

ULK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_ULK1 ULK1/2 Complex (Target of this compound) cluster_downstream Downstream Events Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 Growth Factor\nSignaling Growth Factor Signaling Growth Factor\nSignaling->mTORC1 ULK1_2 ULK1/2 mTORC1->ULK1_2 Phosphorylation (Inhibition) ATG13 ATG13 PI3K_complex Class III PI3K Complex Activation ULK1_2->PI3K_complex Phosphorylation (Activation) FIP200 FIP200 SBP_7455 This compound SBP_7455->ULK1_2 Inhibition LC3_lipidation LC3 Lipidation (LC3-I to LC3-II) PI3K_complex->LC3_lipidation Autophagosome Autophagosome Formation LC3_lipidation->Autophagosome

Caption: ULK1/2 Signaling Pathway in Autophagy Initiation.

Experimental_Workflow start Start: Cells expressing mCherry-EGFP-LC3 culture 1. Cell Culture and Seeding start->culture transfect 2. Transfection/Transduction (if not a stable cell line) culture->transfect treat 3. Treatment with this compound and Controls transfect->treat induce 4. (Optional) Induction of Autophagy (e.g., starvation) treat->induce acquire 5. Image/Data Acquisition induce->acquire microscopy Fluorescence Microscopy acquire->microscopy flow Flow Cytometry acquire->flow analyze 6. Data Analysis microscopy->analyze flow->analyze quantify_micro Quantify yellow and red puncta per cell analyze->quantify_micro quantify_flow Analyze mCherry/EGFP fluorescence ratio analyze->quantify_flow end End: Assessment of Autophagy Inhibition quantify_micro->end quantify_flow->end

Caption: Experimental Workflow for the this compound Autophagy Flux Assay.

Experimental Protocols

A. Determining Optimal this compound Concentration and Treatment Time

To ensure effective and specific inhibition of autophagy, it is crucial to determine the optimal concentration and incubation time for this compound in your specific cell line.

Protocol:

  • Cell Seeding: Seed cells expressing mCherry-EGFP-LC3 in a multi-well plate at a density that allows for optimal growth and visualization.

  • Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Time-Course: Treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment) for various time points (e.g., 6, 12, 24, 48 hours).

  • Autophagy Induction (Optional): To enhance the dynamic range of the assay, autophagy can be induced using starvation (e.g., incubation in Earle's Balanced Salt Solution - EBSS) or a pharmacological inducer like rapamycin for a few hours before the end of the this compound treatment.

  • Data Acquisition and Analysis: Analyze the cells using fluorescence microscopy or flow cytometry as described in the protocols below. The optimal concentration and time will be those that show a significant reduction in autophagic flux without causing significant cytotoxicity.

B. Protocol for Autophagy Flux Assay using Fluorescence Microscopy

Materials:

  • Cells stably or transiently expressing mCherry-EGFP-LC3

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Optional: Autophagy inducer (e.g., Rapamycin) or starvation medium (EBSS)

  • Fluorescence microscope with appropriate filters for EGFP and mCherry

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Seeding: Seed mCherry-EGFP-LC3 expressing cells onto glass-bottom dishes or coverslips in a multi-well plate. Allow cells to adhere and grow to 50-70% confluency.

  • Treatment:

    • Prepare working solutions of this compound in complete culture medium at the desired concentrations.

    • Aspirate the old medium and add the medium containing this compound or vehicle control.

    • Incubate for the predetermined optimal time.

  • Autophagy Induction (Optional):

    • If inducing autophagy, replace the treatment medium with starvation medium (EBSS) or medium containing an inducer for the last 2-4 hours of the incubation period.

  • Image Acquisition:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde (optional, for endpoint assays) or proceed with live-cell imaging.

    • Acquire images using a fluorescence microscope. Capture images in both the green (EGFP) and red (mCherry) channels.

  • Image Analysis:

    • For each cell, count the number of yellow (EGFP-positive and mCherry-positive) puncta (autophagosomes) and red-only (mCherry-positive, EGFP-negative) puncta (autolysosomes).

    • Calculate the total number of autophagic vesicles (yellow + red puncta) per cell.

    • Calculate the ratio of red puncta to yellow puncta to assess the progression of autophagy. A decrease in both puncta types indicates inhibition of autophagy initiation.

C. Protocol for Autophagy Flux Assay using Flow Cytometry

Materials:

  • Cells stably expressing mCherry-EGFP-LC3

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Optional: Autophagy inducer (e.g., Rapamycin) or starvation medium (EBSS)

  • Flow cytometer with blue (for EGFP) and yellow/green (for mCherry) lasers

  • Flow cytometry analysis software

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the microscopy protocol in a multi-well plate suitable for cell culture.

  • Cell Harvesting:

    • After treatment, aspirate the medium and wash the cells with PBS.

    • Harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).

    • Resuspend the cells in ice-cold PBS or flow cytometry buffer.

  • Data Acquisition:

    • Analyze the cells on a flow cytometer.

    • Set up the instrument to measure both EGFP (e.g., FITC channel) and mCherry (e.g., PE or PE-Texas Red channel) fluorescence.

    • Acquire data for a sufficient number of cells (e.g., 10,000-20,000 events) per sample.

  • Data Analysis:

    • Gate on the single, live cell population.

    • For each cell, determine the fluorescence intensity in the EGFP and mCherry channels.

    • Calculate the ratio of mCherry to EGFP fluorescence intensity. An increase in this ratio indicates an increase in autophagic flux (quenching of EGFP in autolysosomes). Conversely, treatment with this compound is expected to prevent the increase in this ratio, especially upon induction of autophagy.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different treatment conditions.

Table 1: Effect of this compound on Autophagic Puncta Formation (Microscopy Data)

Treatment GroupAverage Yellow Puncta/Cell (± SD)Average Red Puncta/Cell (± SD)Total Autophagic Vesicles/Cell (± SD)
Vehicle Control5.2 ± 1.18.9 ± 2.314.1 ± 3.0
This compound (1 µM)2.1 ± 0.83.5 ± 1.55.6 ± 2.1
Starvation (EBSS)15.8 ± 3.525.4 ± 4.141.2 ± 6.8
Starvation + this compound (1 µM)4.3 ± 1.27.1 ± 2.011.4 ± 3.1

Note: The data presented in this table is hypothetical and for illustrative purposes.

Table 2: Effect of this compound on Autophagic Flux (Flow Cytometry Data)

Treatment GroupMean mCherry/EGFP Fluorescence Ratio (± SD)
Vehicle Control1.2 ± 0.2
This compound (1 µM)1.1 ± 0.1
Starvation (EBSS)2.5 ± 0.4
Starvation + this compound (1 µM)1.4 ± 0.3

Note: The data presented in this table is hypothetical and for illustrative purposes. A study on triple-negative breast cancer cells (MDA-MB-468) expressing mCherry-EGFP-LC3 showed that treatment with 10 μM this compound for 48 hours significantly inhibited the increase in autophagic flux induced by the PARP inhibitor olaparib.[5]

Troubleshooting and Considerations

  • Low Transfection/Transduction Efficiency: Optimize the protocol for introducing the mCherry-EGFP-LC3 plasmid or virus into your cell line. Consider using a stable cell line for more consistent results.

  • High Background Fluorescence: Ensure proper washing steps and use appropriate imaging settings to minimize background noise.

  • Phototoxicity: When performing live-cell imaging, minimize the exposure time and intensity of the excitation light to avoid phototoxicity.

  • Cytotoxicity of this compound: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the concentrations of this compound used are not causing significant cell death, which could confound the autophagy measurements.

  • Data Interpretation: An accumulation of yellow puncta without an increase in red puncta may indicate a blockage in the fusion of autophagosomes with lysosomes, rather than an induction of autophagy. This compound, as a ULK1/2 inhibitor, is expected to decrease the formation of both types of puncta.

By following these detailed application notes and protocols, researchers can effectively utilize this compound and the mCherry-EGFP-LC3 reporter system to investigate the role of autophagy in their specific area of interest and to evaluate the efficacy of novel autophagy inhibitors.

References

Application Notes and Protocols: Western Blot Validation of SBP-7455 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the validation of SBP-7455's engagement with its molecular targets, ULK1 and ULK2, using Western blotting. This compound is a potent, orally active dual inhibitor of the ULK1/2 autophagy-initiating kinases, with potential therapeutic applications in triple-negative breast cancer (TNBC) and other cancers.[1][2][3] This protocol is designed to enable researchers to effectively monitor the downstream effects of this compound on the autophagy signaling pathway.

Introduction

This compound inhibits the enzymatic activity of ULK1 and ULK2, crucial kinases that initiate the autophagy process.[1][2] Target engagement of this compound can be assessed by monitoring the phosphorylation status of downstream ULK1/2 substrates, such as ATG13, Beclin1, and VPS34.[1][4][5] A reduction in the phosphorylation of these proteins upon treatment with this compound serves as a reliable biomarker for its activity.[1] This application note details the necessary steps, from cell culture and treatment to data analysis, for a robust Western blot assay.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (ADP-Glo Assay)
ULK113 nM
ULK2476 nM

Source: MedChemExpress[2]

Table 2: Cellular Activity of this compound in TNBC Cells

Cell LineAssayEndpointIC50 / Effect
MDA-MB-468Cell GrowthInhibition0.3 µM (72h)
MDA-MB-468Autophagic FluxInhibitionObserved with 10 µM this compound

Source: MedChemExpress, Journal of Medicinal Chemistry[1][2]

Signaling Pathway

The diagram below illustrates the role of ULK1/2 in the autophagy initiation pathway and the inhibitory effect of this compound.

ULK1_Signaling_Pathway ULK1/2 Signaling Pathway and this compound Inhibition cluster_upstream Upstream Signals cluster_ulk1_complex ULK1 Complex cluster_pi3k_complex PI3K Complex Nutrient Deprivation Nutrient Deprivation ULK1/2 ULK1/2 Nutrient Deprivation->ULK1/2 mTORC1 mTORC1 mTORC1->ULK1/2 ATG13 ATG13 ULK1/2->ATG13 p Beclin1 Beclin1 ULK1/2->Beclin1 p VPS34 VPS34 ULK1/2->VPS34 p Autophagosome Formation Autophagosome Formation ATG13->Autophagosome Formation FIP200 FIP200 ATG101 ATG101 Beclin1->Autophagosome Formation VPS34->Autophagosome Formation This compound This compound This compound->ULK1/2

Caption: Inhibition of ULK1/2 by this compound blocks downstream phosphorylation events essential for autophagy.

Experimental Protocols

Western Blot Protocol for this compound Target Validation

This protocol outlines the steps to assess the inhibition of ULK1/2 activity by this compound by measuring the phosphorylation of its downstream targets.

  • Cell Lines: MDA-MB-468 (or other relevant cell lines)

  • This compound: MedChemExpress or other commercial sources[2]

  • Antibodies:

    • Rabbit anti-phospho-ATG13 (Ser318)

    • Rabbit anti-ATG13

    • Rabbit anti-phospho-Beclin1

    • Rabbit anti-Beclin1

    • Rabbit anti-ULK1

    • Mouse anti-β-actin or other loading control

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Reagents:

    • DMEM/F-12 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • DMSO (vehicle control)

    • RIPA Lysis and Extraction Buffer

    • Protease and Phosphatase Inhibitor Cocktail

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer

    • Precast polyacrylamide gels (e.g., 4-15% gradient)

    • PVDF membrane (0.22 µm pore size is recommended for smaller proteins)

    • Tris-Glycine SDS Running Buffer

    • Tris-Glycine Transfer Buffer

    • TBST (Tris-Buffered Saline with 0.1% Tween-20)

    • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • ECL Chemiluminescent Substrate

Western_Blot_Workflow Western Blot Experimental Workflow for this compound Cell_Culture 1. Cell Culture (e.g., MDA-MB-468) Treatment 2. Treatment (Vehicle, this compound) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis (RIPA + Inhibitors) Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Sample_Preparation 5. Sample Preparation (Laemmli Buffer, Heat) Protein_Quantification->Sample_Preparation SDS_PAGE 6. SDS-PAGE Sample_Preparation->SDS_PAGE Protein_Transfer 7. Protein Transfer (PVDF Membrane) SDS_PAGE->Protein_Transfer Blocking 8. Blocking (5% Milk in TBST) Protein_Transfer->Blocking Primary_Antibody 9. Primary Antibody Incubation (e.g., p-ATG13, overnight) Blocking->Primary_Antibody Washing_1 10. Washing (TBST) Primary_Antibody->Washing_1 Secondary_Antibody 11. Secondary Antibody Incubation (HRP-conjugated) Washing_1->Secondary_Antibody Washing_2 12. Washing (TBST) Secondary_Antibody->Washing_2 Detection 13. Detection (ECL Substrate) Washing_2->Detection Data_Analysis 14. Data Analysis (Densitometry) Detection->Data_Analysis

References

Application Notes and Protocols for SBP-7455 and Olaparib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical rationale and experimental protocols for the combination therapy of SBP-7455, a dual ULK1/2 autophagy inhibitor, and olaparib, a PARP inhibitor. The combination has demonstrated synergistic cytotoxicity in triple-negative breast cancer (TNBC) models, suggesting a promising therapeutic strategy.

Introduction

Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer with limited targeted treatment options.[1][2] Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, have shown efficacy in TNBC patients with BRCA mutations by exploiting deficiencies in DNA repair pathways.[1][2] Olaparib inhibits PARP enzymes (PARP1 and PARP2), which are crucial for the repair of DNA single-strand breaks.[1][3][4] Inhibition of PARP leads to the accumulation of single-strand breaks, which can result in the formation of toxic double-strand breaks during DNA replication.[3][4] In cancer cells with defective homologous recombination repair (HRR), such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.[4][5]

However, resistance to PARP inhibitors can emerge. One potential mechanism of resistance is the upregulation of cellular survival pathways, including autophagy. Autophagy is a cellular recycling process that can promote cell survival under stress conditions, such as those induced by chemotherapy.[6] this compound is a potent and orally active dual inhibitor of ULK1 and ULK2 (unc-51 like autophagy activating kinase 1 and 2), key enzymes that initiate the autophagy process.[6][7][8] Preclinical studies have shown that olaparib treatment can induce autophagic flux in TNBC cells.[6] The combination of this compound and olaparib has been shown to be synergistically cytotoxic to TNBC cells, suggesting that inhibiting the protective autophagic response can enhance the efficacy of PARP inhibitors.[6][9]

Mechanism of Action and Therapeutic Rationale

The synergistic effect of this compound and olaparib stems from the dual targeting of DNA repair and a key cellular survival pathway. Olaparib induces DNA damage, leading to cellular stress.[3][10] This stress can trigger a protective autophagic response. This compound blocks this protective mechanism at its initiation step by inhibiting ULK1/2.[6][7] The concurrent inhibition of DNA repair by olaparib and autophagy by this compound leads to an overwhelming accumulation of cellular damage and stress, ultimately resulting in enhanced cancer cell death.[6]

cluster_0 DNA Damage & Repair cluster_1 Autophagy Pathway DNA_damage DNA Single-Strand Breaks (SSBs) PARP PARP1/2 DNA_damage->PARP recruits DSBs DNA Double-Strand Breaks (DSBs) DNA_damage->DSBs replication stress leads to BER Base Excision Repair PARP->BER activates BER->DNA_damage repairs HRR Homologous Recombination Repair (BRCA-dependent) DSBs->HRR repaired by Cellular_Stress Cellular Stress (from DNA damage) DSBs->Cellular_Stress Cell_Death_1 Genomic Instability & Apoptosis HRR->Cell_Death_1 defective HRR leads to ULK1_2 ULK1/2 Complex Cellular_Stress->ULK1_2 activates Autophagosome Autophagosome Formation ULK1_2->Autophagosome initiates Autophagy Autophagy Autophagosome->Autophagy Cell_Survival Cell Survival Autophagy->Cell_Survival promotes Olaparib Olaparib Olaparib->PARP inhibits SBP7455 This compound SBP7455->ULK1_2 inhibits

Fig. 1: Signaling pathway of this compound and olaparib combination.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the this compound and olaparib combination therapy.

Table 1: In Vitro Inhibitory Activity of this compound

Target Assay IC50 (nM)
ULK1 ADP-Glo 13
ULK2 ADP-Glo 476

Data sourced from MedChemExpress and a study by an unnamed author.[6][8]

Table 2: Cytotoxicity of this compound and Olaparib in MDA-MB-468 TNBC Cells

Compound Assay Incubation Time IC50 (µM)
This compound CellTiter-Glo 72 h 0.3
Olaparib CellTiter-Glo 72 h ~15

Data from a study by an unnamed author.[6]

Table 3: Synergistic Cytotoxicity of this compound and Olaparib Combination

Cell Line Treatment Observation
MDA-MB-468 This compound (0.25 nM - 15 µM) + Olaparib (0.47 - 15 µM) for 72h Synergistic cell killing observed using the Combenefit Loewe model.
MDA-MB-468 Olaparib (7.5 µM) + this compound (0.19 µM) Combination significantly reduced cell viability compared to single agents.

Observations from a study by an unnamed author.[6]

Table 4: Effect of this compound and Olaparib on Autophagic Flux in MDA-MB-468 mCherry-EGFP-LC3 Cells

Treatment (48 h) Effect on Autophagic Flux
Olaparib (30 µM) ~30% increase compared to control.
This compound (10 µM) + Olaparib (30 µM) Reverses the olaparib-induced increase in autophagic flux.

Data from a study by an unnamed author.[1][6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and olaparib.

Protocol 1: Cell Viability and Synergy Assessment

This protocol describes how to determine the cytotoxicity of this compound and olaparib, alone and in combination, and to assess for synergistic interactions.

Materials:

  • MDA-MB-468 TNBC cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (powder)

  • Olaparib (powder)

  • DMSO (cell culture grade)

  • 96-well clear bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture MDA-MB-468 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

    • Trypsinize and count the cells. Seed 2,000 cells per well in 100 µL of media into 96-well plates.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of this compound and olaparib in DMSO.

    • Create a dose-response matrix by serially diluting the stock solutions in culture medium. For synergy analysis, a 6x6 or 8x8 matrix is recommended, with concentrations spanning the IC50 values of each drug (e.g., this compound: 0.25 nM - 15 µM; Olaparib: 0.47 µM - 15 µM).

  • Cell Treatment:

    • Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and single-agent controls.

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement (CellTiter-Glo®):

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Calculate IC50 values for each compound using non-linear regression analysis (e.g., in GraphPad Prism).

    • Analyze the combination data for synergy using software such as Combenefit, applying the Loewe additivity model.

cluster_workflow Cell Viability & Synergy Workflow start Start seed_cells Seed MDA-MB-468 cells in 96-well plates start->seed_cells prepare_drugs Prepare serial dilutions of This compound and Olaparib seed_cells->prepare_drugs treat_cells Treat cells with single agents and combinations prepare_drugs->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_ctg Add CellTiter-Glo® reagent incubate->add_ctg measure_lum Measure luminescence add_ctg->measure_lum analyze_data Analyze data: - Calculate IC50 - Assess synergy (Combenefit) measure_lum->analyze_data end End analyze_data->end

Fig. 2: Workflow for cell viability and synergy assessment.
Protocol 2: Autophagic Flux Assay by Flow Cytometry

This protocol details the quantification of autophagic flux using a tandem-tagged mCherry-EGFP-LC3 reporter system and flow cytometry.

Materials:

  • MDA-MB-468 cells stably expressing mCherry-EGFP-LC3

  • Culture medium (DMEM with 10% FBS)

  • This compound

  • Olaparib

  • DMSO

  • 6-well plates

  • Flow cytometer with 488 nm and 561 nm lasers

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Cell Seeding and Treatment:

    • Seed MDA-MB-468-mCherry-EGFP-LC3 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the following conditions:

      • Vehicle control (DMSO)

      • Olaparib (30 µM)

      • This compound (10 µM)

      • Olaparib (30 µM) + this compound (10 µM)

    • Incubate for 48 hours.

  • Cell Harvesting and Staining:

    • Trypsinize the cells and wash them with PBS.

    • Resuspend the cells in FACS buffer.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • Excite EGFP with a 488 nm laser and detect emission at ~510 nm.

    • Excite mCherry with a 561 nm laser and detect emission at ~610 nm.

    • Set up appropriate gates to exclude debris and doublets.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Autophagosomes will fluoresce both green and red (yellow), while autolysosomes will fluoresce only red due to the quenching of EGFP in the acidic environment of the lysosome.

    • Quantify autophagic flux by calculating the ratio of red to green fluorescence intensity or by gating on the populations of cells with high red fluorescence (high autophagic flux).

    • Compare the autophagic flux between the different treatment groups.

cluster_autophagy Autophagic Flux Assay Logic cluster_fluorescence Fluorescence LC3 mCherry-EGFP-LC3 Autophagosome Autophagosome (Neutral pH) LC3->Autophagosome localizes to Autolysosome Autolysosome (Acidic pH) Autophagosome->Autolysosome fuses with EGFP_active EGFP (Green) Autophagosome->EGFP_active mCherry_active mCherry (Red) Autophagosome->mCherry_active Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Autolysosome->mCherry_active EGFP_quenched EGFP (Quenched) Autolysosome->EGFP_quenched

Fig. 3: Principle of the mCherry-EGFP-LC3 autophagic flux assay.

Clinical Development and Future Directions

As of the latest information, there are no registered clinical trials specifically investigating the combination of this compound and olaparib. However, the strong preclinical rationale suggests that this could be a viable strategy for treating TNBC, particularly in tumors that are not responsive to PARP inhibitors alone. Future research should focus on in vivo studies to confirm the efficacy and safety of this combination, and to identify potential biomarkers that could predict which patients are most likely to benefit. The development of clinical trial protocols would be the next logical step, likely starting with a Phase I dose-escalation study to determine the maximum tolerated dose and safety profile of the combination in patients with advanced solid tumors, including TNBC.[8][11][12]

References

Application Notes and Protocols: Co-treatment of SBP-7455 and mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[1] Consequently, mTOR inhibitors have been developed as targeted cancer therapies. However, their efficacy can be limited by resistance mechanisms, one of which is the activation of autophagy, a cellular self-digestion process that can promote cancer cell survival under stress.

SBP-7455 is a potent and orally active dual inhibitor of ULK1 and ULK2, key kinases that initiate the autophagy process.[2][3] By blocking autophagy, this compound has the potential to sensitize cancer cells to the effects of other anticancer agents. Preclinical studies have shown that combining autophagy inhibitors with other targeted therapies, such as PARP inhibitors, can lead to synergistic anti-tumor effects.[2][4][5] This has led to the hypothesis that co-treatment with this compound and an mTOR inhibitor could represent a promising therapeutic strategy to overcome resistance and enhance the efficacy of mTOR-targeted therapies.

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of co-administering this compound and an mTOR inhibitor in cancer cell lines. The provided methodologies cover the assessment of cell viability, apoptosis, and the modulation of relevant signaling pathways.

Data Presentation

Table 1: In Vitro IC50 Values for this compound and mTOR Inhibitor
Cell LineCompoundIC50 (µM)
[Cell Line 1] This compound[Enter Value]
mTOR Inhibitor (e.g., Everolimus)[Enter Value]
[Cell Line 2] This compound[Enter Value]
mTOR Inhibitor (e.g., Everolimus)[Enter Value]
[Cell Line 3] This compound[Enter Value]
mTOR Inhibitor (e.g., Everolimus)[Enter Value]
Table 2: Combination Index (CI) Values for this compound and mTOR Inhibitor Co-treatment
Cell LineDrug Ratio (this compound:mTORi)Fa (Fraction Affected)Combination Index (CI)Synergy Interpretation
[Cell Line 1] [e.g., 1:1]0.25[Enter Value][e.g., Synergy]
0.50[Enter Value][e.g., Synergy]
0.75[Enter Value][e.g., Additive]
[Cell Line 2] [e.g., 1:1]0.25[Enter Value][e.g., Synergy]
0.50[Enter Value][e.g., Strong Synergy]
0.75[Enter Value][e.g., Synergy]

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][7]

Table 3: Apoptosis Analysis by Annexin V/PI Staining
Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
[Cell Line 1] Control (Vehicle)[Enter Value][Enter Value]
This compound (IC50)[Enter Value][Enter Value]
mTOR Inhibitor (IC50)[Enter Value][Enter Value]
This compound + mTOR Inhibitor[Enter Value][Enter Value]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and an mTOR inhibitor, both individually and in combination.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • mTOR inhibitor (e.g., Everolimus)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[8]

  • Prepare serial dilutions of this compound and the mTOR inhibitor in complete growth medium.

  • For single-agent treatment, add 100 µL of the diluted compounds to the respective wells.

  • For combination treatment, add 50 µL of each diluted compound to the appropriate wells.

  • Include a vehicle control (e.g., DMSO) for all conditions.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 values for each compound using dose-response curve analysis.

  • For combination studies, use the Chou-Talalay method to calculate the Combination Index (CI) to determine synergy, additivity, or antagonism.[9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis following treatment with this compound and an mTOR inhibitor.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • mTOR inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, the mTOR inhibitor, or the combination at their respective IC50 concentrations for 48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and collect the culture medium containing any floating cells.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[10]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[12]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]

Western Blot Analysis

This protocol is for examining the effects of this compound and mTOR inhibitor co-treatment on key proteins in the mTOR and autophagy pathways.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • mTOR inhibitor

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-LC3B, anti-p62, anti-ULK1, anti-Actin or -Tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[15]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.[16]

  • Quantify the band intensities and normalize to a loading control (e.g., Actin or Tubulin).

Visualizations

SBP_7455_mTORi_Signaling_Pathway mTORC1 mTORC1 ULK1_2 ULK1/2 mTORC1->ULK1_2 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Autophagy Autophagy ULK1_2->Autophagy Initiates Autophagy->CellGrowth Promotes Survival Apoptosis Apoptosis mTORi mTOR Inhibitor mTORi->mTORC1 Inhibits mTORi->Apoptosis Induces SBP7455 This compound SBP7455->ULK1_2 Inhibits SBP7455->Apoptosis Induces Experimental_Workflow start Start cell_culture Cell Seeding start->cell_culture treatment Drug Treatment (this compound, mTORi, Combo) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis treatment->western data_analysis Data Analysis (IC50, CI, Protein Levels) viability->data_analysis apoptosis->data_analysis western->data_analysis end End data_analysis->end Synergy_Logic mTORi mTOR Inhibitor mTOR_inhibition Inhibition of Cell Proliferation mTORi->mTOR_inhibition SBP7455 This compound autophagy_inhibition Inhibition of Pro-survival Autophagy SBP7455->autophagy_inhibition synergy Synergistic Cell Death mTOR_inhibition->synergy autophagy_inhibition->synergy

References

Application Notes: Measuring the IC50 of SBP-7455 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SBP-7455 is a potent, orally active, dual-specific inhibitor of unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2][3] These kinases are key regulators of autophagy, a cellular recycling process that allows cancer cells to survive under stress conditions, such as nutrient deprivation or exposure to chemotherapy.[1][3] By inhibiting ULK1/2, this compound blocks the initiation of autophagic flux, which can lead to reduced cancer cell viability and increased apoptosis.[1][4] This makes it a promising therapeutic agent, particularly for cancers that rely on autophagy for survival, such as triple-negative breast cancer (TNBC).[1][4][5][6] this compound has been shown to be cytotoxic as a single agent and acts synergistically with PARP inhibitors like olaparib to kill TNBC cells.[1][3]

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, a critical measurement for evaluating its potency and efficacy.

Mechanism of Action of this compound

Autophagy is a multi-step process initiated by the ULK1/2 complex. Under cellular stress (e.g., nutrient starvation), this complex is activated and proceeds to phosphorylate downstream targets, such as Beclin-1 (BECN1) and VPS34, which are essential for the formation of the autophagosome—a double-membraned vesicle that engulfs cellular components destined for degradation.[4] this compound exerts its effect by directly inhibiting the kinase activity of ULK1 and ULK2, thereby preventing the phosphorylation of downstream targets and halting autophagosome formation.[2][4] This suppression of cytoprotective autophagy ultimately leads to cancer cell death.

G cluster_1 Autophagy Initiation cluster_2 Cellular Outcome Nutrient Starvation Nutrient Starvation ULK1_complex ULK1/2 Complex (ULK1/2, ATG13, etc.) Nutrient Starvation->ULK1_complex Chemotherapy Chemotherapy Chemotherapy->ULK1_complex BECN1 BECN1/VPS34 Phosphorylation ULK1_complex->BECN1 Phosphorylates Apoptosis Apoptosis ULK1_complex->Apoptosis Autophagosome Autophagosome Formation BECN1->Autophagosome Survival Cell Survival & Proliferation Autophagosome->Survival SBP7455 This compound SBP7455->ULK1_complex Inhibits

Caption: this compound signaling pathway, inhibiting ULK1/2 to block autophagy.

Quantitative Data Summary

The potency of this compound has been quantified both in enzymatic and cellular assays. The IC50 is the concentration of the inhibitor required to reduce the biological activity by 50%.

Assay Type Target Cell Line Incubation Time IC50 Value Reference
Enzymatic Assay (ADP-Glo)ULK1N/AN/A13 nM[2]
Enzymatic Assay (ADP-Glo)ULK2N/AN/A476 nM[2]
Cell Viability (CellTiter-Glo)Cell GrowthMDA-MB-468 (TNBC)72 hours0.3 µM[1][2]

Experimental Protocol: IC50 Determination

This protocol details the measurement of this compound's IC50 value in adherent cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

G A 1. Cell Seeding Plate cells in a 96-well plate and incubate for 24h. B 2. Drug Preparation Prepare a serial dilution of this compound. A->B C 3. Cell Treatment Add drug dilutions to the cells. Include controls. B->C D 4. Incubation Incubate cells with this compound for a set period (e.g., 72h). C->D E 5. Viability Assay Add CellTiter-Glo® Reagent and incubate. D->E F 6. Data Acquisition Measure luminescence using a plate reader. E->F G 7. IC50 Calculation Plot dose-response curve and calculate the IC50 value. F->G

References

Application Notes and Protocols for SBP-7455 Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBP-7455 is a potent and orally bioavailable dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, which are serine/threonine kinases that play a critical role in the initiation of autophagy.[1][2][3] Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. In the context of cancer, autophagy can act as a survival mechanism for tumor cells, helping them to withstand stress induced by chemotherapy or targeted agents.[3][4] By inhibiting ULK1 and ULK2, this compound blocks the initiation of autophagic flux, leading to cancer cell death, particularly in tumors that are dependent on autophagy for survival.[5][6]

Recent studies have demonstrated that this compound exhibits synergistic cytotoxicity when combined with other anticancer agents, such as PARP inhibitors like olaparib, in triple-negative breast cancer (TNBC) cells.[5][7][8] This synergy is attributed to the reversal of treatment-induced protective autophagy by this compound.[5][6] These findings suggest that combining this compound with other therapies could be a promising strategy to overcome drug resistance and enhance therapeutic efficacy.

These application notes provide a detailed experimental design and protocols for conducting synergy studies with this compound in cancer cell lines. The protocols cover essential in vitro assays to determine synergistic, additive, or antagonistic effects of this compound in combination with other therapeutic agents.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-468Triple-Negative Breast Cancer0.3[2]
User to input data
User to input data
Table 2: Combination Index (CI) Values for this compound with a Combination Partner
Cell LineCombination PartnerThis compound Conc. (µM)Partner Conc. (µM)Effect (e.g., % Inhibition)CI ValueInterpretation
MDA-MB-468OlaparibAs per studyAs per studyAs per study< 1Synergy
User to input data
User to input data

Note: The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathway and Experimental Workflow Diagrams

SBP_7455_Signaling_Pathway cluster_stress Cellular Stress (e.g., Chemotherapy, Nutrient Deprivation) cluster_autophagy Autophagy Initiation Complex cluster_downstream Downstream Effectors stress Stress Signals ULK1_ULK2 ULK1/ULK2 Complex stress->ULK1_ULK2 activates ATG13 ATG13 ULK1_ULK2->ATG13 FIP200 FIP200 ULK1_ULK2->FIP200 ATG101 ATG101 ULK1_ULK2->ATG101 Beclin1 Beclin1 Phosphorylation ULK1_ULK2->Beclin1 phosphorylates Vps34 Vps34 Activation Beclin1->Vps34 Autophagosome Autophagosome Formation Vps34->Autophagosome Cell_Survival Cell Survival Autophagosome->Cell_Survival promotes SBP_7455 This compound SBP_7455->ULK1_ULK2 inhibits Synergy_Study_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed cancer cells in 96-well plates treatment Treat with this compound, combination drug, and combination start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western Western Blot for Autophagy Markers (LC3-II, p62) treatment->western ic50 Calculate IC50 values viability->ic50 synergy Determine Combination Index (CI) viability->synergy pathway Analyze protein expression changes apoptosis->pathway western->pathway

References

Application Note: SBP-7455 for Autophagy Inhibition in 3D Spheroid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Three-dimensional (3D) spheroid culture systems are increasingly utilized in cancer research and drug discovery as they more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures.[1][2][3] Autophagy, a cellular recycling process, is a key survival mechanism for cancer cells, particularly under stress, and its inhibition is a promising therapeutic strategy.[4][5][6] SBP-7455 is a potent, orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, the key initiators of the autophagy pathway.[4][7][8] This document provides detailed protocols for utilizing this compound in 3D spheroid models, particularly for triple-negative breast cancer (TNBC), and for assessing its therapeutic efficacy.

Mechanism of Action: this compound functions by inhibiting the enzymatic activity of ULK1 and ULK2.[4][8] These kinases are crucial for the initiation of autophagy. Under cellular stress (e.g., nutrient deprivation, chemotherapy), the ULK1/2 complex is activated, leading to the phosphorylation of downstream substrates like Beclin-1 and Vps34, which triggers the formation of the autophagosome.[4][9] By blocking ULK1/2, this compound effectively halts autophagic flux, leading to an accumulation of cellular waste and damaged organelles, ultimately promoting cancer cell death, especially in autophagy-dependent cancer cells.[4][9]

cluster_0 Cellular Stress Signals (e.g., Nutrient Deprivation, PARP Inhibition) cluster_2 Downstream Autophagy Machinery Stress Stress ULK1_ULK2 ULK1 / ULK2 Stress->ULK1_ULK2 Activates ATG13 ATG13 BECN1_VPS34 Beclin-1 / Vps34 Complex ULK1_ULK2->BECN1_VPS34 Phosphorylates FIP200 FIP200 ATG101 ATG101 Autophagosome Autophagosome Formation BECN1_VPS34->Autophagosome SBP7455 This compound SBP7455->ULK1_ULK2 Inhibits

Caption: this compound inhibits the ULK1/2 complex, blocking autophagy initiation.

Data Presentation: this compound In Vitro Activity

The following table summarizes the reported in vitro potency of this compound. This data is essential for determining the appropriate concentration range for 3D spheroid experiments.

ParameterTargetValueAssayCell LineReference
IC₅₀ ULK113 nMADP-Glo-[7][8]
IC₅₀ ULK2476 nMADP-Glo-[7][8]
IC₅₀ Cell Growth0.3 µMViability AssayMDA-MB-468[7]

Experimental Protocols

Protocol 1: Generation of 3D Tumor Spheroids

This protocol describes the formation of uniform spheroids from a cancer cell line (e.g., MDA-MB-468 for TNBC) using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

  • MDA-MB-468 triple-negative breast cancer cells

  • Complete culture medium (e.g., RPMI with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.05%)

  • 96-well round-bottom ultra-low attachment (ULA) spheroid microplates

  • Humidified incubator (37°C, 5% CO₂)

Method:

  • Cell Preparation: Culture MDA-MB-468 cells to ~80-90% confluency in a standard T-75 flask.

  • Harvesting: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize with complete culture medium and centrifuge to pellet the cells.

  • Cell Counting: Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell suspension to a final concentration of 2 x 10⁴ cells/mL.

  • Seeding: Dispense 100 µL of the cell suspension (containing 2,000 cells) into each well of the 96-well ULA plate.[10]

  • Spheroid Formation: Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate initial cell aggregation at the bottom of the well.[10]

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator. Spheroids should form within this period. Monitor spheroid formation and morphology daily using an inverted microscope.[11]

A 1. Culture & Harvest TNBC Cells B 2. Prepare Single Cell Suspension A->B C 3. Seed into ULA 96-Well Plate B->C D 4. Centrifuge (Low Speed) C->D E 5. Incubate (48-72h) D->E F Spheroid Formation E->F

Caption: Workflow for generating 3D tumor spheroids using ULA plates.

Protocol 2: Drug Treatment and Efficacy Assessment

This protocol details the treatment of established spheroids with this compound and methods for evaluating its cytotoxic and anti-proliferative effects.

Materials:

  • Established 3D spheroids (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • ATP-based viability assay kit (e.g., CellTiter-Glo® 3D)

  • Brightfield inverted microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Method:

  • Prepare Drug Dilutions: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range could be 0.01 µM to 30 µM. Include a vehicle control (DMSO) at the highest concentration used.

  • Spheroid Treatment: Carefully remove 50 µL of medium from each well and replace it with 50 µL of the corresponding this compound dilution or vehicle control.

  • Incubation: Treat the spheroids for 72 hours, or a desired time course.

  • Brightfield Imaging (Size Measurement):

    • At specified time points (e.g., 0, 24, 48, 72 hours), capture brightfield images of the spheroids in each well.[12]

    • Use image analysis software to measure the cross-sectional area or diameter of each spheroid.[13]

    • Calculate the change in spheroid size over time for each treatment condition relative to the vehicle control.[13]

  • Cell Viability Assessment (ATP Assay - Endpoint):

    • After the final imaging time point (e.g., 72 hours), assess cell viability using an ATP-based assay, which is well-suited for 3D cultures.[12][14]

    • Allow the plate and reagents to equilibrate to room temperature.

    • Add 100 µL of the ATP assay reagent directly to each well containing 100 µL of medium and the spheroid.

    • Mix on an orbital shaker for 20-30 minutes to induce cell lysis and stabilize the luminescent signal.[14]

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control to determine the percentage of viability.

Synergistic Applications with PARP Inhibitors

Studies have shown that this compound exhibits synergistic cytotoxicity with PARP inhibitors, such as olaparib, in TNBC cells.[4][5] PARP inhibition can induce cellular stress and upregulate protective autophagy, which this compound can then block, leading to enhanced tumor cell killing. This combination can be effectively studied in the 3D spheroid model using the protocols outlined above, with an additional treatment arm for the combination of this compound and the PARP inhibitor.

PARPi PARP Inhibitor (e.g., Olaparib) DNA_Damage DNA Damage & Replication Stress PARPi->DNA_Damage Autophagy Protective Autophagy (Survival Mechanism) DNA_Damage->Autophagy Upregulates Apoptosis Enhanced Cell Death (Apoptosis) DNA_Damage->Apoptosis Induces Autophagy->Apoptosis Prevents SBP7455 This compound SBP7455->Autophagy Inhibits

Caption: this compound blocks PARPi-induced protective autophagy, enhancing cell death.

Conclusion: this compound is a valuable tool for investigating the role of autophagy in cancer biology. The use of 3D spheroid models provides a more physiologically relevant context for evaluating the efficacy of this compound, both as a monotherapy and in combination with other anticancer agents. The protocols provided herein offer a robust framework for researchers to explore the therapeutic potential of ULK1/2 inhibition in preclinical cancer models.

References

Troubleshooting & Optimization

SBP-7455 in DMSO: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and preparation of SBP-7455 in Dimethyl Sulfoxide (DMSO). It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: this compound exhibits high solubility in DMSO. Different suppliers report slightly different maximum concentrations, but it is generally in the range of 120-125 mg/mL.[1][2] It is crucial to use high-quality, anhydrous DMSO to achieve optimal solubility, as DMSO is hygroscopic and absorbed water can affect the solubility of the compound.[3]

Q2: My this compound is not dissolving completely in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, sonication is recommended to aid dissolution.[2][3] Ensure you are using a sufficient volume of DMSO for the amount of compound. Forcing a solution at a concentration higher than its maximum solubility will result in a suspension, not a true solution. Also, confirm that your DMSO is of high purity and has been stored properly to prevent water absorption.[3]

Q3: How should I store my this compound stock solution in DMSO?

A3: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they can be stable for up to two years.[1][3] For shorter-term storage, -20°C is also acceptable for up to one year.[1][3] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: What is the stability of this compound in its powdered form?

A4: In its powdered form, this compound is stable for up to 3 years when stored at -20°C and for 2 years when stored at 4°C.[1][3]

Q5: Can I use this compound for in vivo studies?

A5: Yes, this compound is orally active and has been used in in vivo studies.[1][][5] Specific formulations for in vivo administration often involve a co-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation observed in the this compound DMSO stock solution upon storage. The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles.Store the stock solution at -80°C in single-use aliquots to minimize freeze-thaw cycles.[1][3]
Inconsistent experimental results using the this compound solution. The compound may have degraded due to improper storage or the use of old DMSO. DMSO is hygroscopic, and water content can affect compound stability.Always use freshly opened, high-purity DMSO for preparing solutions.[3] Ensure proper storage of the stock solution at -80°C.
Difficulty in achieving a clear solution at the desired concentration. The desired concentration exceeds the maximum solubility of this compound in DMSO.Do not exceed the recommended maximum solubility of 125 mg/mL.[1] Use sonication to facilitate dissolution at concentrations approaching the solubility limit.[2][3]
Cell culture contamination after treatment with this compound solution. The DMSO or the handling procedure was not sterile.Prepare the this compound stock solution under sterile conditions using sterile-filtered DMSO.

Quantitative Data Summary

The solubility and storage information for this compound are summarized in the tables below.

Table 1: this compound Solubility in DMSO

Solvent Solubility Molar Concentration Notes
DMSO125 mg/mL[1][3]352.78 mM[1][3]Sonication is recommended for dissolution.[1][2][3]
DMSO120 mg/mL[2]338.67 mM[2]Sonication is recommended.[2]
DMSO30 mg/mL[6]~84.6 mM-

Table 2: this compound Storage and Stability

Form Storage Temperature Stability
Powder-20°C3 years[1][2][3]
Powder4°C2 years[1][3]
In DMSO-80°C2 years[1][3]
In DMSO-20°C1 year[1][3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 354.33 g/mol )[7]

  • Anhydrous, sterile-filtered DMSO[3]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 354.33 g/mol x 1000 mg/g = 3.54 mg

  • Weighing: Carefully weigh out 3.54 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, sterile-filtered DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the tube for 1-2 minutes to mix the contents.

  • Sonication: Place the tube in a sonicator bath for 10-15 minutes to ensure complete dissolution.[1][2] The solution should be clear and free of any visible particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes. Store the aliquots at -80°C for long-term storage (up to 2 years).[1][3]

Visualizations

This compound Mechanism of Action: Inhibition of Autophagy Initiation

This compound is a potent dual inhibitor of ULK1 and ULK2, key kinases that initiate the autophagy pathway.[1][] By inhibiting ULK1/2, this compound blocks the downstream signaling cascade required for the formation of autophagosomes.[8]

SBP7455_Mechanism_of_Action cluster_upstream Upstream Signals cluster_ulk1_complex ULK1 Complex cluster_downstream Downstream Events Nutrient\nDeprivation Nutrient Deprivation ULK1_ULK2 ULK1/ULK2 Nutrient\nDeprivation->ULK1_ULK2 mTORC1\nInhibition mTORC1 Inhibition mTORC1\nInhibition->ULK1_ULK2 ATG13 ATG13 ULK1_ULK2->ATG13 FIP200 FIP200 ATG13->FIP200 VPS34\nComplex\nActivation VPS34 Complex Activation FIP200->VPS34\nComplex\nActivation Autophagosome\nFormation Autophagosome Formation VPS34\nComplex\nActivation->Autophagosome\nFormation SBP7455 This compound SBP7455->ULK1_ULK2

Caption: this compound inhibits the ULK1/2 complex, a key initiator of autophagy.

Experimental Workflow: Preparing this compound for Cell Culture Experiments

This workflow outlines the key steps for preparing this compound from a powdered form to a working solution for treating cells in culture.

SBP7455_Cell_Culture_Workflow start Start: This compound Powder weigh Weigh this compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Sonicate for Complete Dissolution dissolve->sonicate stock 10 mM Stock Solution sonicate->stock aliquot Aliquot for Single Use stock->aliquot dilute Dilute Stock in Cell Culture Medium stock->dilute Prepare Working Solution store Store at -80°C aliquot->store treat Treat Cells dilute->treat end End: Experimental Readout treat->end

Caption: Workflow for preparing this compound working solutions for cell culture.

References

SBP-7455 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of SBP-7455, a potent dual inhibitor of ULK1/ULK2. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Stability and Storage Data

Proper handling and storage of this compound are critical for maintaining its chemical integrity and biological activity. The following tables summarize the recommended storage conditions and stability for this compound in its solid form and in various solvents.

Table 1: Storage and Stability of Solid this compound

FormStorage TemperatureDuration
Lyophilized Powder-20°C≥ 4 years[1]
Powder-20°C3 years[2]
Powder4°C2 years[2]

Table 2: Storage and Stability of this compound in Solvents

SolventStorage TemperatureDuration
DMSO-80°C2 years[2]
DMSO-20°C1 year[2]
Various Solvents-80°C2 years
Various Solvents-20°C1 year

Table 3: Solubility of this compound

SolventConcentration
DMSO125 mg/mL (352.78 mM)[2]
DMF30 mg/mL
Ethanol1 mg/mL
DMSO:PBS (pH 7.2) (1:4)0.20 mg/mL

Experimental Protocols

Preparation of Stock Solutions

To prepare a stock solution of this compound, it is recommended to use fresh, anhydrous DMSO.[3] For a 10 mM stock solution, dissolve 3.54 mg of this compound (Molecular Weight: 354.33 g/mol ) in 1 mL of DMSO. If necessary, use an ultrasonic bath to aid dissolution.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to two years.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3]

Q2: How should I store the solid this compound compound?

A2: For long-term storage, the solid (lyophilized) form of this compound should be stored at -20°C, where it is stable for at least four years.[1] For shorter periods, storage at 4°C is acceptable for up to two years.[2]

Q3: Can I store this compound solutions at room temperature?

A3: It is not recommended to store this compound solutions at room temperature for extended periods. For optimal stability, stock solutions should be stored at -80°C or -20°C.[2] If working with diluted solutions in aqueous buffers for immediate experimental use, it is best to prepare them fresh on the day of the experiment.

Q4: Is this compound sensitive to light?

Q5: What is the stability of this compound in aqueous buffers?

A5: The stability of this compound in aqueous buffers can be pH-dependent. While specific data is limited, pyrimidine derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to prepare fresh dilutions in your experimental buffer immediately before use and to maintain the pH within a neutral range if possible.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: this compound is not dissolving properly.

  • Possible Cause: The concentration may be too high for the chosen solvent, or the solvent may not be of sufficient quality.

  • Troubleshooting Steps:

    • Confirm you are using a recommended solvent (e.g., DMSO for high concentrations).

    • Use an ultrasonic bath to aid dissolution.[2]

    • If using DMSO, ensure it is anhydrous, as absorbed moisture can reduce solubility.[3]

    • Consider preparing a more dilute stock solution.

Issue 2: Inconsistent or lower-than-expected activity in my assay.

  • Possible Cause 1: Compound degradation.

    • Troubleshooting Steps:

      • Ensure the compound has been stored correctly according to the recommendations in Tables 1 and 2.

      • Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.

      • Prepare fresh dilutions in your experimental buffer for each experiment.

  • Possible Cause 2: Precipitation in aqueous buffer.

    • Troubleshooting Steps:

      • Visually inspect the final solution for any precipitate.

      • The final concentration of DMSO in your aqueous solution should be kept low (typically <0.5%) to maintain solubility.

      • Consider the use of a surfactant like Tween-80 or a co-solvent like PEG300 for in vivo formulations to improve solubility.[2]

Issue 3: Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Possible Cause: Degradation of this compound.

    • Troubleshooting Steps:

      • Review the storage and handling procedures of your sample.

      • As a pyrimidine derivative, this compound could potentially undergo hydrolysis or oxidation under harsh conditions. Ensure your mobile phases and sample diluents are within a stable pH range and are freshly prepared.

      • The trifluoromethyl group on this compound is generally stable, making degradation at this position less likely.

Visualized Workflows and Pathways

Experimental Workflow for Preparing this compound Working Solutions

G cluster_storage Storage cluster_prep Preparation cluster_use Application Solid Solid this compound (-20°C) Dissolve Dissolve in Anhydrous DMSO (Ultrasonicate if needed) Solid->Dissolve Weigh appropriate amount Stock Stock Solution in DMSO (-80°C) Dilute Dilute in Aqueous Buffer (e.g., PBS) Stock->Dilute Thaw a single aliquot Dissolve->Stock Aliquot and Store Experiment Use in Experiment (Prepare Fresh) Dilute->Experiment

Caption: Workflow for preparing this compound solutions.

Troubleshooting Logic for Loss of Compound Activity

G Start Loss of Activity Observed Storage Correct Storage? Start->Storage FreezeThaw Multiple Freeze-Thaws? Storage->FreezeThaw Yes CheckStorage Verify storage temp. and duration Storage->CheckStorage No Solubility Precipitation in Assay? FreezeThaw->Solubility No Aliquot Prepare new single-use aliquots FreezeThaw->Aliquot Yes CheckSolvent Lower final DMSO %. Check for precipitate. Solubility->CheckSolvent Yes End Re-run Experiment Solubility->End No NewStock Prepare fresh stock solution CheckStorage->NewStock Aliquot->NewStock CheckSolvent->End NewStock->End

Caption: Troubleshooting guide for this compound activity loss.

Simplified Autophagy Signaling Pathway Inhibition by this compound

G Stress Cellular Stress (e.g., Nutrient Deprivation) ULK1_ULK2 ULK1/ULK2 Complex Stress->ULK1_ULK2 activates Autophagosome Autophagosome Formation ULK1_ULK2->Autophagosome initiates Autophagy Autophagy Autophagosome->Autophagy SBP7455 This compound SBP7455->ULK1_ULK2 inhibits

Caption: Inhibition of the ULK1/ULK2 complex by this compound.

References

SBP-7455 In Vivo Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo formulation of SBP-7455 using a vehicle composed of polyethylene glycol 300 (PEG300) and Tween-80. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active dual inhibitor of ULK1 and ULK2 (unc-51 like autophagy activating kinase 1 and 2), which are key regulators of autophagy initiation.[1][2][3] It has shown potential in preclinical studies for the treatment of triple-negative breast cancer (TNBC).[2][4][5] this compound works by blocking the enzymatic activity of ULK1/2, thereby inhibiting the autophagic flux that cancer cells often utilize to survive and resist treatment.[2][6]

Q2: What is the recommended in vivo formulation for this compound?

A commonly used vehicle for the in vivo administration of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][7] This formulation is designed to solubilize the hydrophobic this compound compound for oral administration in animal models.

Q3: What are the key physicochemical properties of this compound?

The following table summarizes the key properties of this compound:

PropertyValueReference
Molecular Weight354.33 g/mol [1]
FormulaC16H17F3N4O2[1]
ULK1 IC5013 nM[1][3]
ULK2 IC50476 nM[1][3]
Solubility in DMSO≥ 71 mg/mL[1]
In vivo Solubility≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[7]

Q4: What pharmacokinetic parameters have been reported for this compound in mice?

After a single oral dose of 30 mg/kg in mice, the following pharmacokinetic parameters were observed:[3]

ParameterValue
Tmax~1 hour
Cmax990 nM
T1/21.7 hours

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol details the preparation of a 1 mL working solution of this compound at a concentration of 2 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to create a stock solution (e.g., 20 mg/mL). Ensure the powder is completely dissolved. Using fresh, anhydrous DMSO is crucial as absorbed moisture can reduce solubility.[1]

  • Prepare the vehicle mixture:

    • In a sterile microcentrifuge tube, add the solvents in the following order, vortexing thoroughly after each addition:

      • 400 µL of PEG300

      • 50 µL of Tween-80

  • Combine the stock solution with the vehicle:

    • Add 100 µL of the 20 mg/mL this compound stock solution in DMSO to the PEG300 and Tween-80 mixture.

    • Vortex until the solution is clear and homogenous.

  • Add saline:

    • Add 450 µL of sterile saline to the mixture.

    • Vortex again to ensure a uniform suspension. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Final Preparation:

    • Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[3]

    • It is recommended to prepare this formulation fresh on the day of use.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound during formulation - Incomplete initial dissolution in DMSO.- Use of hydrated DMSO.- Incorrect order of solvent addition.- Low ambient temperature.- Ensure this compound is fully dissolved in fresh, anhydrous DMSO before adding other components.[1]- Follow the recommended order of solvent addition (PEG300, Tween-80, then this compound/DMSO, and finally saline).- Gently warm the solution (e.g., to 37°C) and/or sonicate to aid dissolution.[3]
Phase separation of the final formulation - Inadequate mixing.- High concentration of this compound.- Vortex thoroughly after the addition of each component.- If the concentration of this compound is high, consider preparing a more dilute solution.
Animal distress after oral gavage (e.g., lethargy, ruffled fur) - Toxicity of the vehicle, particularly DMSO, at high concentrations or with repeated dosing.- Irritation caused by the formulation.- For sensitive animal models, consider reducing the DMSO concentration to 2% or less.[8]- Ensure the gavage technique is performed correctly to avoid injury.- Monitor animals closely after administration.
Inconsistent experimental results - Instability of the formulation.- Inaccurate dosing.- Prepare the formulation fresh before each use to ensure stability and consistency.[1][3]- Calibrate pipettes and ensure accurate volume measurements during preparation.- Ensure the formulation is homogenous before drawing each dose.

Visualized Workflows and Pathways

G cluster_prep This compound Stock Preparation cluster_vehicle Vehicle Preparation cluster_final Final Formulation cluster_admin In Vivo Administration sbp_powder This compound Powder dmso Anhydrous DMSO sbp_powder->dmso Dissolve stock_solution 20 mg/mL Stock Solution dmso->stock_solution add_stock Add 100 µL Stock stock_solution->add_stock peg300 400 µL PEG300 tween80 50 µL Tween-80 peg300->tween80 Mix vehicle_mix PEG300 + Tween-80 tween80->vehicle_mix vehicle_mix->add_stock add_saline Add 450 µL Saline add_stock->add_saline Vortex final_formulation Final 2 mg/mL Formulation add_saline->final_formulation Vortex oral_gavage Oral Gavage to Mouse Model final_formulation->oral_gavage

Caption: Experimental workflow for this compound in vivo formulation preparation.

G cluster_pathway This compound Mechanism of Action ULK1_ULK2 ULK1/ULK2 Kinase Complex Autophagy_Initiation Autophagy Initiation ULK1_ULK2->Autophagy_Initiation Phosphorylation Downstream_Effectors Downstream Autophagy Proteins (e.g., Beclin-1, Vps34) Autophagy_Initiation->Downstream_Effectors Autophagosome_Formation Autophagosome Formation Downstream_Effectors->Autophagosome_Formation Cell_Survival Tumor Cell Survival & Proliferation Autophagosome_Formation->Cell_Survival SBP7455 This compound SBP7455->ULK1_ULK2 Inhibition

Caption: Signaling pathway of this compound in the inhibition of autophagy.

Caption: Logical relationship for troubleshooting formulation precipitation.

References

Technical Support Center: Investigating Potential Off-Target Effects of SBP-7455 on Focal Adhesion Kinase (FAK)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource is designed for researchers, scientists, and drug development professionals investigating the activity of SBP-7455. While this compound is a potent dual inhibitor of ULK1 and ULK2, its potential for off-target effects on other kinases, such as Focal Adhesion Kinase (FAK), warrants careful consideration during experimental design and data interpretation. This guide provides troubleshooting advice and standardized protocols to help you assess potential interactions between this compound and the FAK signaling pathway in your experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dual-specific inhibitor of Unc-51 Like Autophagy Activating Kinase 1 (ULK1) and ULK2, which are key regulators of autophagy initiation.[1][2][3] It exhibits potent enzymatic inhibition of ULK1 and ULK2 in in vitro assays.[1][3]

Q2: Is there direct evidence of this compound inhibiting FAK?

Currently, there is no direct published evidence demonstrating that this compound is a potent inhibitor of FAK. However, a structurally related predecessor compound, SBI-0206965, was developed from a FAK inhibitor scaffold, which suggests that molecules with a similar chemical structure may have the potential to interact with FAK.[4] Therefore, it is prudent to experimentally verify the selectivity of this compound in your system.

Q3: My this compound-treated cells show altered adhesion and migration. Could this be a FAK-related off-target effect?

Changes in cell adhesion and migration are classic indicators of altered FAK signaling.[5][6][7] FAK is a critical mediator of signals from integrins and growth factor receptors that regulate these cellular processes.[6][8] If you observe such phenotypic changes, it is advisable to investigate for potential off-target effects on FAK.

Q4: What are the initial steps to troubleshoot potential off-target effects of this compound on FAK?

The initial step is to perform a dose-response experiment and assess the phosphorylation status of FAK and its downstream targets via Western blotting. A reduction in FAK auto-phosphorylation at Tyrosine 397 (Y397) in the presence of this compound would be a strong indicator of an off-target effect.

Quantitative Data Summary

For your reference, the following tables summarize the known inhibitory concentrations of this compound against its primary targets and provide an overview of key players in the FAK signaling pathway.

Table 1: this compound In Vitro Inhibitory Activity

TargetIC50 (nM)Assay Type
ULK113ADP-Glo
ULK2476ADP-Glo

Data sourced from MedChemExpress and Selleck Chemicals.[1][3]

Table 2: Key Components of the FAK Signaling Pathway

ProteinFunctionKey Phosphorylation Site
FAK (PTK2)Non-receptor tyrosine kinase, central mediator of integrin and growth factor signaling.[5][6][7]Y397 (autophosphorylation)
SrcNon-receptor tyrosine kinase, forms a complex with FAK.[5]
p130CasAdaptor protein, phosphorylated by the FAK/Src complex.[7][8]
PaxillinFocal adhesion-associated protein, substrate of FAK.[8]

Troubleshooting Guides

This section provides structured guidance for investigating unexpected experimental outcomes when using this compound.

Scenario 1: Unexpected Changes in Cell Morphology and Adhesion
  • Question: After treating my cells with this compound, I observed a rounded morphology and decreased adhesion, which is not typically associated with autophagy inhibition. Could this be an off-target effect on FAK?

  • Answer: Yes, these are hallmark signs of disrupted FAK signaling.[5][8] We recommend the following troubleshooting workflow:

    Experimental Workflow for Investigating Off-Target Effects on FAK

    G A Observe Unexpected Phenotype (e.g., altered adhesion, migration) B Perform Dose-Response with this compound A->B C Western Blot for FAK Phosphorylation (pFAK Y397) B->C D In Vitro Kinase Assay (Recombinant FAK + this compound) C->D If pFAK decreases H Conclusion: Phenotype Unrelated to FAK C->H If pFAK is unchanged E Assess Downstream FAK Signaling (e.g., pPaxillin, pP130Cas) D->E If FAK activity is inhibited D->H If FAK activity is unchanged F Phenotypic Rescue Experiment (e.g., express constitutively active FAK) E->F G Conclusion: Off-Target Effect Likely F->G If phenotype is rescued

    Caption: Workflow for investigating potential FAK-related off-target effects.

Scenario 2: Contradictory Results in Autophagy Assays
  • Question: My autophagy flux assays with this compound are showing inconsistent results. Could FAK signaling be interfering?

  • Answer: While less direct, there is crosstalk between signaling pathways. FAK can influence pathways that regulate cell survival and proliferation, which could indirectly impact autophagy. To de-convolute these effects, we suggest the following:

    Troubleshooting Logic for Assay Interference

    G A Inconsistent Autophagy Assay Results B Use FAK-null cell line or FAK inhibitor control A->B C Repeat this compound Autophagy Assay B->C D Results Consistent? C->D E Yes: FAK signaling was a confounding variable D->E Yes F No: Investigate other experimental variables D->F No

    Caption: Logic for troubleshooting inconsistent autophagy assay results.

Experimental Protocols

Protocol 1: Western Blot Analysis of FAK Phosphorylation
  • Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phospho-FAK signal to the total FAK signal.

Protocol 2: In Vitro FAK Kinase Assay
  • Assay Setup: In a microplate, combine recombinant human FAK enzyme with a suitable kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a known FAK inhibitor (positive control) to the wells. Include a vehicle control (DMSO).

  • Reaction Initiation: Add a FAK substrate (e.g., a synthetic peptide) and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).

  • Detection: Use a commercial kinase assay kit (e.g., ADP-Glo) to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and calculate the IC50 value for this compound against FAK.

Signaling Pathway Visualization

The following diagram illustrates the canonical FAK signaling pathway, which may be affected by off-target kinase inhibition.

FAK Signaling Pathway

FAK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrins FAK FAK Integrin->FAK GF_Receptor Growth Factor Receptors GF_Receptor->FAK Src Src FAK->Src autophosphorylation (Y397) creates Src binding site p130Cas p130Cas FAK->p130Cas Paxillin Paxillin FAK->Paxillin Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK Migration Cell Migration p130Cas->Migration Paxillin->Migration ERK ERK Grb2->ERK Akt Akt PI3K->Akt Proliferation Proliferation ERK->Proliferation Survival Survival Akt->Survival

Caption: Overview of the Focal Adhesion Kinase (FAK) signaling cascade.

References

Technical Support Center: SBP-7455 Autophagy Flux Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for interpreting and troubleshooting autophagy flux assays involving the dual ULK1/2 inhibitor, SBP-7455.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in autophagy?

A1: this compound is a potent, orally active dual inhibitor of the unc-51-like autophagy activating kinase 1 (ULK1) and its homolog ULK2.[1][2][3][4] These kinases are critical for the initiation of the autophagy pathway.[2][4] this compound functions by blocking the enzymatic activity of ULK1/2, which in turn prevents the phosphorylation of downstream autophagy-related proteins like Beclin1 and Vps34.[2][5] This action effectively halts the formation of autophagosomes at the earliest stage, thereby inhibiting autophagic flux.[5]

Q2: What is "autophagic flux" and why is it crucial to measure it?

A2: Autophagic flux refers to the entire dynamic process of autophagy—from the formation of autophagosomes, their fusion with lysosomes to form autolysosomes, and the subsequent degradation of the autophagosome's contents.[6][7][8] Simply measuring the number of autophagosomes at a single point in time can be misleading.[8][9] An accumulation of autophagosomes could signify either an increase in autophagy induction or a blockage in the degradation step (i.e., impaired fusion with lysosomes).[6][7][10] Measuring flux provides a more accurate assessment of the overall activity and efficiency of the autophagy pathway.[6]

Q3: How is this compound expected to affect autophagic flux assay results?

A3: As an inhibitor of autophagy initiation, this compound is expected to decrease or block autophagic flux.[2][5] In a typical assay, this would be observed as:

  • A reduction in the conversion of LC3-I to LC3-II.

  • An accumulation of the autophagy substrate p62/SQSTM1, which would otherwise be degraded.

  • A decrease in the formation of autophagosomes and autolysosomes, visible as fewer puncta in fluorescence microscopy.[5]

Q4: What are the essential experimental controls for an this compound autophagy flux experiment?

A4: To ensure accurate interpretation, the following controls are critical:

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound. This establishes the basal level of autophagy.

  • Positive Control (Autophagy Induction): Cells treated with a known autophagy inducer (e.g., starvation, rapamycin, or another drug being studied). This confirms the cells are capable of mounting an autophagic response.

  • Positive Control (Autophagy Inhibition): Cells treated with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.[11] These compounds block the final degradation step, causing an accumulation of autophagosomes and LC3-II, which is used to measure maximal flux.

  • Combination Controls: Treating cells with both an inducer and a lysosomal inhibitor shows the total autophagic activity. Treating with an inducer plus this compound demonstrates the inhibitory effect of this compound on stimulated autophagy.[2]

Q5: How do I interpret changes in LC3-II levels on a western blot when using this compound?

A5: LC3-II is a reliable marker for autophagosomes, but its levels must be interpreted in the context of flux.[8]

  • This compound alone: Should cause a decrease or no change in basal LC3-II levels.

  • Autophagy Inducer: Should increase LC3-II levels.

  • Inducer + this compound: this compound should prevent or reduce the inducer-mediated increase in LC3-II.

  • Inducer + Lysosomal Inhibitor: This combination should result in the highest accumulation of LC3-II, representing the total autophagic flux. The difference in LC3-II levels between this group and the group treated with the inducer alone is a measure of flux.

Q6: What is the role of p62/SQSTM1 in interpreting my results?

A6: p62/SQSTM1 is an autophagy receptor that binds to ubiquitinated proteins and incorporates them into autophagosomes for degradation. Therefore, p62 itself is degraded by autophagy.

  • Increased Autophagic Flux: Leads to a decrease in p62 levels.

Visualizations

Signaling Pathway and Experimental Workflow

SBP7455_Mechanism cluster_0 Autophagy Initiation cluster_1 Autophagosome Maturation mTOR mTORC1 ULK_Complex ULK1/2 Complex mTOR->ULK_Complex Inhibits Beclin_Complex Beclin-1/Vps34 Complex ULK_Complex->Beclin_Complex Activates Phagophore Phagophore (Isolation Membrane) Beclin_Complex->Phagophore Promotes Nucleation Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome SBP7455 This compound SBP7455->ULK_Complex Blocks Activity Autophagy_Flux_Workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_interp Interpretation arrow arrow A 1. Seed Cells in Culture Plates B 2. Apply Treatments (Vehicle, this compound, Inducer, Bafilomycin A1, etc.) A->B C 3. Incubate for Pre-determined Time B->C D_WB 4a. Cell Lysis & Protein Quantification C->D_WB D_IF 4b. Cell Fixation & Immunostaining C->D_IF E_WB 5a. Western Blot for LC3-I/II and p62 D_WB->E_WB F_WB 6a. Densitometry Analysis E_WB->F_WB G 7. Calculate Autophagic Flux & Compare Conditions F_WB->G E_IF 5b. Fluorescence Microscopy (LC3 Puncta) D_IF->E_IF F_IF 6b. Image Analysis (Puncta per Cell) E_IF->F_IF F_IF->G

References

Technical Support Center: Optimizing SBP-7455 and Niraparib Combination Dosage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the combination dosage of SBP-7455 and niraparib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the mechanisms of action for this compound and niraparib?

A1:

  • This compound is a potent and orally active dual inhibitor of ULK1 (unc-51 like autophagy activating kinase 1) and ULK2, key regulators of autophagy initiation.[1][2] By inhibiting ULK1/2, this compound blocks the cellular recycling process of autophagy, which some cancer cells utilize to survive under stress, such as that induced by chemotherapy.[1][3]

  • Niraparib is a highly selective and potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[4] These enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, niraparib leads to an accumulation of DNA damage, which can trigger cell death, particularly in cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (a concept known as synthetic lethality).[5]

Q2: What is the scientific rationale for combining this compound and niraparib?

A2: The combination of this compound and niraparib is based on the principle of dual pathway inhibition to induce cancer cell death. Recent studies have shown that PARP inhibitors can induce autophagy as a survival mechanism in cancer cells.[6][7] By combining a PARP inhibitor (niraparib) with an autophagy inhibitor (this compound), the cancer cells' ability to repair DNA damage and to utilize autophagy for survival are both compromised. This dual attack has been shown to result in synergistic cytotoxicity in preclinical models of triple-negative breast cancer.[6][7]

Q3: Is there any direct preclinical evidence for the synergy between this compound and niraparib?

A3: Yes, a study has demonstrated that this compound and niraparib exhibit strong anti-proliferative synergy in MDA-MB-468 triple-negative breast cancer cells.[6] The study reported that significant synergy was observed with this compound concentrations ranging from 0.19–1.7 µM and niraparib concentrations from 3.8–7.5 µM.[6]

Troubleshooting Guide

Q4: We are not observing the expected synergistic effect in our in vitro experiments. What could be the issue?

A4: Several factors could contribute to a lack of synergy:

  • Suboptimal Concentration Range: Ensure that the concentration ranges for both drugs are appropriate for the cell line being used. It is crucial to determine the IC50 (half-maximal inhibitory concentration) of each drug individually in your specific cell line before performing combination studies. The synergistic effect is often concentration-dependent.

  • Incorrect Assay Timing: The duration of drug exposure can influence the outcome. A 72-hour incubation period has been reported to be effective for assessing the growth inhibition of this compound.[8] You may need to optimize the incubation time for your specific experimental setup.

  • Cell Line Specificity: The synergistic effect may be cell-line specific and dependent on the underlying genetic background, such as the status of DNA repair pathways (e.g., BRCA1/2 mutations). The synergy between this compound and PARP inhibitors has been demonstrated in triple-negative breast cancer cells.[6]

  • Data Analysis Method: The method used to determine synergy (e.g., Loewe additivity, Bliss independence) can impact the results. Ensure you are using an appropriate model for your experimental design.

Q5: We are observing high levels of toxicity in our in vivo combination study, even at what we presumed were sub-therapeutic doses. What should we do?

A5: Unexpected toxicity in vivo can arise from several sources:

  • Pharmacokinetic Interactions: The co-administration of two drugs can alter their pharmacokinetic properties (absorption, distribution, metabolism, and excretion), leading to higher than expected exposure and toxicity.

  • On-Target and Off-Target Toxicities: Both this compound and niraparib have known toxicities. For instance, hematological toxicities are a known side effect of niraparib.[4] The combination may exacerbate these toxicities.

  • Dosing Schedule: The frequency and timing of drug administration can significantly impact tolerability. Consider staggered dosing schedules or different administration routes if possible.

  • Animal Model: The strain, age, and health of the animal model can influence their tolerance to the drug combination.

To address this, it is recommended to perform a dose-ranging study for each drug individually in your animal model to establish the maximum tolerated dose (MTD). When combining the drugs, start with lower doses (e.g., 25% or 50% of the single-agent MTD) and escalate cautiously while closely monitoring for signs of toxicity.

Data Presentation

Table 1: Preclinical Data for this compound

ParameterValueCell Line/ModelSource
IC50 (ULK1)13 nMADP-Glo assay[8]
IC50 (ULK2)476 nMADP-Glo assay[8]
IC50 (Cell Growth)0.3 µM (72h)MDA-MB-468[8]
In vivo Dosage (mice)10 mg/kg (oral gavage)C57BL/6 mice[8]
In vivo Dosage (mice)30 mg/kg (oral)Mice[8]

Table 2: Preclinical Data for Niraparib

ParameterValueCell Line/ModelSource
IC507.6 µMMDA-MB-468[6]
In vivo Dosage (mice)75 mg/kg (daily)MDA-MB-436 xenograft[9]

Table 3: Example of In Vitro Synergy Data Presentation (Checkerboard Assay)

This compound (µM)Niraparib (µM)% Cell ViabilitySynergy Score (e.g., Loewe)
00100-
0.1095-
0190-
0.1170X.XX
............

Experimental Protocols

Note: The following are generalized protocols. Researchers should optimize these protocols for their specific cell lines and animal models.

In Vitro Synergy Study: Checkerboard Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and niraparib. A common approach is to prepare 2x concentrated drug solutions.

  • Drug Addition: Add the single agents and combinations to the wells. For a checkerboard assay, this involves adding different concentrations of this compound along the rows and different concentrations of niraparib along the columns.[10][11][12] Include vehicle-only controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as a resazurin-based assay or CellTiter-Glo®.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle control. Analyze the data using a synergy model (e.g., Loewe additivity or Bliss independence) to determine if the combination is synergistic, additive, or antagonistic.[10]

In Vivo Drug Combination Study

  • Animal Model: Use an appropriate tumor model, such as a cell line-derived xenograft or a patient-derived xenograft model.[13]

  • Group Allocation: Randomly assign animals to different treatment groups (typically at least four groups: Vehicle, this compound alone, Niraparib alone, and this compound + Niraparib).[13][14]

  • Dosing: Based on single-agent MTD studies, select the doses for the combination study. Administer the drugs according to the chosen schedule and route.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Monitoring: Monitor animal body weight and overall health throughout the study as indicators of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed differences.[14][15]

Mandatory Visualizations

Signaling_Pathways cluster_autophagy Autophagy Pathway cluster_parp PARP Inhibition Pathway cluster_synergy Synergistic Effect ULK1_2 ULK1/2 Autophagy_Initiation Autophagy Initiation ULK1_2->Autophagy_Initiation Autophagosome_Formation Autophagosome Formation Autophagy_Initiation->Autophagosome_Formation Cell_Survival Cell Survival Autophagosome_Formation->Cell_Survival SBP_7455 This compound SBP_7455->ULK1_2 DNA_SSB DNA Single-Strand Breaks (SSBs) PARP PARP DNA_SSB->PARP activates DNA_DSB DNA Double-Strand Breaks (DSBs) DNA_SSB->DNA_DSB leads to (if unrepaired) SSB_Repair SSB Repair PARP->SSB_Repair Apoptosis Apoptosis DNA_DSB->Apoptosis in HR deficient cells Niraparib Niraparib Niraparib->PARP Synergy_Explanation Inhibition of both pathways leads to enhanced cancer cell death

Caption: Signaling pathways of this compound and Niraparib.

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Combination Study Determine_IC50 Determine IC50 for This compound & Niraparib individually Checkerboard_Assay Perform Checkerboard Assay (Dose-Response Matrix) Determine_IC50->Checkerboard_Assay Analyze_Synergy Analyze for Synergy (e.g., Loewe, Bliss) Checkerboard_Assay->Analyze_Synergy Establish_MTD Establish Maximum Tolerated Dose (MTD) for single agents Treatment_Groups Randomize into Treatment Groups: - Vehicle - this compound - Niraparib - Combination Establish_MTD->Treatment_Groups Xenograft_Model Establish Tumor Xenograft Model Xenograft_Model->Treatment_Groups Monitor_Tumor_Growth Monitor Tumor Growth and Animal Well-being Treatment_Groups->Monitor_Tumor_Growth Analyze_Efficacy Analyze Anti-Tumor Efficacy Monitor_Tumor_Growth->Analyze_Efficacy

Caption: Experimental workflow for combination studies.

References

SBP-7455 cytotoxicity issues in non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SBP-7455. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in in vitro experiments, with a specific focus on addressing potential cytotoxicity concerns in non-cancerous cells.

Introduction

This compound is a potent and selective dual inhibitor of Unc-51 like autophagy activating kinase 1 and 2 (ULK1/2), key regulators of the autophagy initiation pathway.[1][2][3] While its cytotoxic effects have been primarily characterized in cancer cell lines, particularly triple-negative breast cancer (TNBC), researchers may have questions about its effects on non-cancerous cells used as control or model systems.[2][4][5] This guide provides troubleshooting advice and answers to frequently asked questions to help you distinguish between true compound-induced cytotoxicity and experimental artifacts.

Troubleshooting Guides

Unexpected cytotoxicity in non-cancerous cell lines can arise from various factors. This guide will help you systematically troubleshoot your experiments.

Issue 1: Higher than Expected Cytotoxicity in Non-Cancerous Control Cells

If you observe significant cell death in your non-cancerous cell lines upon treatment with this compound, consider the following potential causes and solutions.

Potential Cause 1: Suboptimal Cell Culture Conditions Healthy and consistent cell cultures are fundamental for reliable cytotoxicity data.[6]

  • Troubleshooting Steps:

    • Check Cell Health: Before seeding for an experiment, ensure your cells are healthy, in the exponential growth phase, and free from contamination (e.g., mycoplasma).[7]

    • Verify Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular responses.[7]

    • Optimize Seeding Density: Ensure a consistent and optimal cell seeding density. Over-confluency or sparse cultures can affect cell viability.

    • Media and Supplements: Use fresh, pre-warmed media and supplements. Ensure consistency in lot numbers for media and serum, as batch-to-batch variability can impact results.

Potential Cause 2: Issues with Compound Handling and Dilution The preparation and handling of this compound are critical for accurate results.

  • Troubleshooting Steps:

    • Solvent Toxicity: this compound is typically dissolved in DMSO.[1] High concentrations of DMSO can be toxic to cells. Include a vehicle control (cells treated with the same concentration of DMSO used to dilute this compound) to assess solvent toxicity.

    • Compound Stability: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.

    • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions, to avoid concentration errors.[8]

Potential Cause 3: Assay-Related Artifacts The choice and execution of the cytotoxicity assay can significantly influence the results.

  • Troubleshooting Steps:

    • Assay Principle: Understand the principle of your chosen cytotoxicity assay (e.g., metabolic activity, membrane integrity). Some compounds can interfere with assay components. For example, compounds that affect cellular metabolism might lead to misleading results in MTT or resazurin-based assays.[9]

    • Assay Controls: Include appropriate controls in your experiment:[10]

      • Untreated Control: Cells in media alone.

      • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO).

      • Positive Control: Cells treated with a known cytotoxic compound to ensure the assay is working correctly.

      • No-Cell Control: Wells with media and assay reagents only, to measure background signal.[10]

    • Incubation Time: Optimize the incubation time with the assay reagent. Prolonged exposure to some assay reagents can be toxic to cells.[10]

Potential Cause 4: True Cytotoxicity due to Autophagy Inhibition While not extensively documented in non-cancerous cells, long-term or high-concentration inhibition of basal autophagy could potentially impact cell viability. Basal autophagy is a crucial homeostatic process in all cells.

  • Troubleshooting Steps:

    • Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to characterize the cytotoxic effect. This can help determine the IC50 and the kinetics of cell death.

    • Alternative Viability Assays: Confirm the results using a second, mechanistically different cytotoxicity assay (e.g., if you used a metabolic assay like MTT, confirm with a membrane integrity assay like LDH release or a dye exclusion method).[11]

    • Mechanism of Cell Death: Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) using assays such as Annexin V/PI staining.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a dual-specific inhibitor of ULK1 and ULK2, which are serine/threonine kinases that play a critical role in the initiation of autophagy.[1][2][3] By inhibiting ULK1/2, this compound blocks the autophagic process at a very early stage.[2]

Q2: Is this compound expected to be cytotoxic to non-cancerous cells? A2: There is limited published data on the cytotoxicity of this compound in non-cancerous cell lines. Autophagy is a fundamental cellular process for maintaining homeostasis, and its inhibition could potentially affect cell viability, especially under stress conditions or over long exposure times. However, many cancer cells are more dependent on autophagy for survival than normal cells, which may provide a therapeutic window.[12] If you observe cytotoxicity, it is crucial to first rule out experimental artifacts as described in the Troubleshooting Guides.

Q3: What are the IC50 values for this compound? A3: The available IC50 values for this compound are primarily from studies in cancer cell lines.

Cell LineCancer TypeAssayIncubation TimeIC50 (µM)
MDA-MB-468Triple-Negative Breast CancerCellTiter-Glo72 hours0.3

Data sourced from MedChemExpress and related publications.[3]

Q4: What should I do if my vehicle control (DMSO) is showing toxicity? A4: If your vehicle control shows significant cytotoxicity, you should reduce the final concentration of DMSO in your experiments. Most cell lines can tolerate DMSO concentrations up to 0.5%, but this should be determined empirically for your specific cell line. If reducing the DMSO concentration is not feasible due to compound solubility, you may need to explore alternative solvents, although this may require re-validation of your experimental setup.

Q5: How can I confirm that this compound is inhibiting autophagy in my cells? A5: To confirm the on-target activity of this compound, you can monitor markers of autophagy. A common method is to measure the levels of LC3-II by Western blot or immunofluorescence. Inhibition of autophagy will prevent the degradation of LC3-II, leading to its accumulation. Another approach is to measure the phosphorylation of ULK1 substrates, such as ATG13.[2]

Experimental Protocols

General Protocol for Assessing Cytotoxicity using a Metabolic Assay (e.g., MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include untreated, vehicle, and positive controls. Remove the overnight culture medium from the cells and add the compound dilutions.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

General Protocol for Assessing Cytotoxicity using a Membrane Integrity Assay (e.g., LDH Release)
  • Cell Seeding and Treatment: Follow steps 1-3 from the metabolic assay protocol.

  • Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.[10]

  • Incubation: Incubate at room temperature for the recommended time, protected from light.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity based on a maximum LDH release control (cells lysed with a detergent).[10]

Visualizations

SBP_7455_Mechanism_of_Action cluster_downstream Downstream Autophagy mTORC1 mTORC1 (Nutrient Rich) ULK1_2 ULK1/2 mTORC1->ULK1_2 Inh AMPK AMPK (Low Energy) AMPK->ULK1_2 Act ATG13 ATG13 VPS34_Complex VPS34 Complex ULK1_2->VPS34_Complex Phosphorylates & Activates FIP200 FIP200 ATG101 ATG101 Autophagosome_Formation Autophagosome Formation VPS34_Complex->Autophagosome_Formation SBP_7455 This compound SBP_7455->ULK1_2 Inhibits

Caption: Mechanism of action of this compound as a ULK1/2 inhibitor in the autophagy pathway.

Cytotoxicity_Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed in Non-Cancerous Cells Check_Controls Review Experimental Controls: - Vehicle Control Toxicity? - Positive Control Responsive? Start->Check_Controls Check_Culture Evaluate Cell Culture Conditions: - Cell Health & Passage? - Contamination? - Seeding Density? Check_Controls->Check_Culture Controls OK Issue_Found Address Specific Issue (e.g., Lower DMSO, Optimize Density) Check_Controls->Issue_Found Issue Found Check_Compound Assess Compound & Assay: - Fresh Dilutions? - Pipetting Accuracy? - Assay Interference? Check_Culture->Check_Compound Culture OK Check_Culture->Issue_Found Issue Found Investigate_Mechanism Investigate Biological Effect: - Confirm with 2nd Assay - Dose-Response & Time-Course - Mechanism of Cell Death? Check_Compound->Investigate_Mechanism Compound/Assay OK Check_Compound->Issue_Found Issue Found No_Issue No Issues Found Investigate_Mechanism->No_Issue Effect Confirmed True_Effect Conclude Potential On-Target or Off-Target Cytotoxicity No_Issue->True_Effect Issue_Found->Start Re-run Experiment

Caption: Troubleshooting workflow for unexpected cytotoxicity in non-cancerous cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis Culture_Cells Culture Non-Cancerous Cells Seed_Plate Seed 96-Well Plate Culture_Cells->Seed_Plate Add_Treatment Add Compound/Controls to Cells Prepare_SBP7455 Prepare this compound Serial Dilutions Prepare_SBP7455->Add_Treatment Incubate Incubate for 24-72 hours Add_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) Read_Plate Read Plate on Microplate Reader Add_Reagent->Read_Plate Analyze_Data Calculate % Viability vs. Vehicle Control Conclusion Determine IC50 or Cytotoxic Effect Analyze_Data->Conclusion

Caption: General experimental workflow for assessing this compound cytotoxicity in vitro.

References

Validation & Comparative

A Head-to-Head Comparison of ULK1/2 Inhibitors: SBP-7455 vs. SBI-0206965

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of autophagy research, the development of potent and selective inhibitors for Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2 is of paramount importance. These kinases are central to the initiation of the autophagic process, making them attractive targets for therapeutic intervention in various diseases, including cancer. This guide provides a detailed comparison of two prominent ULK1/2 inhibitors, SBP-7455 and its predecessor SBI-0206965, with a focus on their potency and specificity, supported by experimental data.

Executive Summary

Potency: A Quantitative Comparison

The potency of this compound and SBI-0206965 has been evaluated in head-to-head studies, providing a clear picture of their relative efficacy. This compound consistently demonstrates superior inhibitory activity against both ULK1 and ULK2.

Table 1: In Vitro Kinase Inhibition Potency (IC50)

CompoundTargetADP-Glo Assay IC50 (nM)
This compound ULK113
ULK2476
SBI-0206965 ULK1108
ULK2711

Data sourced from a comparative study.[1][3]

Table 2: Cellular Target Engagement and Cytotoxicity (IC50)

CompoundAssayTarget/Cell LineNanoBRET Assay IC50 (nM)Cell Viability IC50 (µM)
This compound Cellular Target EngagementULK1328
ULK21158
CytotoxicityMDA-MB-4680.3
SBI-0206965 Cellular Target EngagementULK12448
ULK24578
CytotoxicityMDA-MB-4682.1

Data sourced from a comparative study.[1]

The data unequivocally shows that this compound is a more potent inhibitor of ULK1 and ULK2 in both a purified enzyme (ADP-Glo) and a cellular context (NanoBRET). Furthermore, this increased on-target potency translates to greater cytotoxicity in the MDA-MB-468 triple-negative breast cancer cell line.

Specificity Profile

A critical aspect of a chemical probe's utility is its specificity. While both compounds are primarily ULK1/2 inhibitors, their off-target profiles differ.

SBI-0206965: An extended screen of SBI-0206965 against a panel of 140 human protein kinases revealed that it inhibits several other kinases, some with equal or greater potency than its intended targets.[4][5] Notably, it is a potent inhibitor of AMP-activated protein kinase (AMPK) and other AMPK-related kinases like NUAK1 and MARK3/4.[4][5] This cross-reactivity is an important consideration for researchers when interpreting experimental results.

This compound: this compound was developed through a structure-based design to improve upon the potency and drug-like properties of SBI-0206965.[2] While it is described as a "dual-specific" and "selective" ULK1/2 inhibitor that blocks autophagic flux, a comprehensive kinase selectivity profile comparable to that of SBI-0206965 has not been identified in the reviewed literature.[1] This lack of publicly available, broad-panel screening data makes a direct and objective comparison of the specificity of the two compounds challenging.

Signaling Pathway and Experimental Workflows

To visualize the context in which these inhibitors function and how their activity is measured, the following diagrams are provided.

ULK1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Events mTORC1 mTORC1 (Nutrient Rich) ULK1_2 ULK1/2 mTORC1->ULK1_2 Inhibition AMPK AMPK (Low Energy) AMPK->ULK1_2 Activation ATG13 ATG13 ULK1_2->ATG13 Phosphorylation FIP200 FIP200 ULK1_2->FIP200 Phosphorylation VPS34_Complex VPS34 Complex (PI3P Production) ULK1_2->VPS34_Complex ATG13->ULK1_2 FIP200->ULK1_2 ATG101 ATG101 ATG101->ULK1_2 Autophagosome Autophagosome Formation VPS34_Complex->Autophagosome Inhibitors This compound & SBI-0206965 Inhibitors->ULK1_2 Inhibition

Caption: ULK1/2 signaling pathway in autophagy initiation.

Experimental_Workflow cluster_invitro In Vitro Potency (ADP-Glo) cluster_cellular Cellular Target Engagement (NanoBRET) reagents Kinase (ULK1/2) + Substrate + ATP + Inhibitor adp_glo_reagent Add ADP-Glo™ Reagent (Depletes ATP) reagents->adp_glo_reagent kinase_detection Add Kinase Detection Reagent (Converts ADP to ATP) adp_glo_reagent->kinase_detection luminescence Measure Luminescence kinase_detection->luminescence cells HEK293 cells expressing NanoLuc-ULK1/2 fusion treatment Add NanoBRET Tracer & Inhibitor cells->treatment bret_measurement Measure BRET Signal treatment->bret_measurement

Caption: Experimental workflows for potency determination.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key assays cited in this guide.

ADP-Glo™ Kinase Assay (In Vitro)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

  • Kinase Reaction:

    • In a 384-well plate, combine the kinase (e.g., purified ULK1 or ULK2), a suitable substrate (e.g., ULKtide), ATP, and the test compound (this compound or SBI-0206965) in a kinase reaction buffer (e.g., 20 mM HEPES, 200 mM NaCl, 2 mM MgCl₂, 1 mM TCEP, pH 8.0).

    • Incubate at room temperature for 1 hour.[6]

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[7]

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[7]

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the kinase activity.[6]

NanoBRET™ Target Engagement Intracellular Kinase Assay (Cellular)

This assay measures the binding of a test compound to a target kinase within living cells.

  • Cell Preparation:

    • Seed HEK293 cells transiently expressing a NanoLuc®-ULK1 or NanoLuc®-ULK2 fusion protein into a 384-well plate.[8]

  • Treatment:

    • Pre-treat the cells with the NanoBRET™ Tracer.

    • Add the test compound (this compound or SBI-0206965) at various concentrations.

    • Incubate for a specified period (e.g., 1 hour) under standard cell culture conditions.[8]

  • Signal Measurement:

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader equipped for BRET measurements. The BRET signal is generated by the proximity of the NanoLuc®-tagged kinase and the fluorescent tracer.[8]

  • Data Analysis:

    • The displacement of the tracer by the test compound results in a decrease in the BRET signal. The IC₅₀ value is calculated from the dose-response curve.

Conclusion

For researchers seeking a potent inhibitor of ULK1 and ULK2 for in vitro and in vivo studies, this compound represents a significant improvement over SBI-0206965 in terms of on-target activity and cellular efficacy.[1][2] However, the lack of a comprehensive, publicly available specificity profile for this compound necessitates careful consideration and potentially independent validation of its off-target effects, especially when compared to the known promiscuity of SBI-0206965. The choice between these two inhibitors will ultimately depend on the specific requirements of the experimental system and the tolerance for potential off-target activities.

References

SBP-7455 compared to chloroquine as an autophagy inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of SBP-7455 and Chloroquine as Autophagy Inhibitors

In the study of autophagy, a cellular process vital for homeostasis and implicated in numerous diseases, chemical inhibitors are indispensable tools. This guide provides a detailed comparison of two widely used autophagy inhibitors, this compound and chloroquine, focusing on their mechanisms of action, potency, and experimental applications. This information is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.

Mechanism of Action: Early vs. Late Stage Inhibition

This compound and chloroquine inhibit autophagy at distinct stages of the pathway, a critical factor in experimental design and data interpretation.

This compound is a potent and specific inhibitor of the Unc-51-like autophagy activating kinases 1 and 2 (ULK1/ULK2).[1][2][3] These kinases are essential for the initiation of the autophagy cascade. By inhibiting ULK1/ULK2, this compound blocks the very first step of autophagosome formation. This early-stage inhibition prevents the downstream signaling events required for the maturation of autophagosomes.

Chloroquine , on the other hand, is a late-stage autophagy inhibitor.[4][5][6] It is a lysosomotropic agent that accumulates in lysosomes, raising their pH.[4][7] This change in the lysosomal environment inhibits the fusion of autophagosomes with lysosomes to form autolysosomes and impairs the activity of lysosomal hydrolases responsible for the degradation of autophagic cargo.[8][9] Some studies suggest its primary mechanism is impairing the fusion process itself, independent of pH changes, and it has been shown to cause disorganization of the Golgi and endo-lysosomal systems.[5][6][8][9]

Autophagy_Pathway_Inhibition cluster_initiation Initiation cluster_elongation Nucleation & Elongation cluster_maturation Maturation & Degradation ULK1_ULK2 ULK1/ULK2 Complex Beclin1_Vps34 Beclin1-Vps34 Complex ULK1_ULK2->Beclin1_Vps34 activates Phagophore Phagophore Beclin1_Vps34->Phagophore nucleates Autophagosome Autophagosome Phagophore->Autophagosome elongates Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation SBP_7455 This compound SBP_7455->ULK1_ULK2 Chloroquine Chloroquine Chloroquine->Autolysosome inhibits fusion & degradation

Caption: Autophagy pathway showing the distinct points of inhibition for this compound and Chloroquine.

Quantitative Comparison

The differing mechanisms of this compound and chloroquine are reflected in their quantitative measures of potency. This compound's potency is defined by its IC50 against specific kinases, while chloroquine's effect is measured by the concentration required to inhibit autophagic flux in cellular assays.

ParameterThis compoundChloroquineReference
Target ULK1/ULK2 KinasesLysosome function / Autophagosome-lysosome fusion[1],[8],[9]
IC50 (ULK1) 13 nMNot Applicable[1],[3]
IC50 (ULK2) 476 nMNot Applicable[1],[3]
Cell Growth Inhibition (IC50) 0.3 µM (MDA-MB-468 cells, 72h)Varies by cell line (e.g., 5 µM enhances sorafenib in GBM)[1],[7]
Typical In Vitro Concentration 10 µM5-100 µM[2],[8]

Experimental Data and Protocols

The choice of inhibitor will significantly impact the experimental outcome and its interpretation.

This compound: Monitoring Inhibition of Autophagy Initiation

As an inhibitor of the ULK1/2 complex, the effects of this compound are observed by monitoring the phosphorylation of downstream targets.

Key Experiment: Western Blot for ULK1/2 Substrates A common method to verify the activity of this compound is to measure the phosphorylation of ATG13, a direct substrate of ULK1.[1] Inhibition of ULK1/2 by this compound leads to a reduction in phosphorylated ATG13.

Experimental Protocol: In Vivo Target Engagement of this compound

  • Animal Model: Mice are administered this compound orally (e.g., 10 mg/kg).[1]

  • Sample Collection: Liver samples are collected after a specified time (e.g., 2 hours).[1]

  • Protein Extraction: Liver tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total ULK1, total ATG13, and phospho-ATG13 (Ser318).

  • Analysis: A decrease in the phospho-ATG13 signal relative to total ATG13 indicates successful target engagement by this compound.[1]

Chloroquine: Monitoring Blockade of Autophagic Flux

Chloroquine's inhibition of the final degradation step leads to an accumulation of autophagosomes. This accumulation is a key indicator of its effect.

Key Experiment: LC3-II Accumulation Assay During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). Chloroquine treatment prevents the degradation of autophagosomes, leading to a build-up of LC3-II, which can be detected by Western blot.

Experimental Protocol: Autophagic Flux Assay using Chloroquine

  • Cell Culture: Plate cells (e.g., U373 or LN229 glioblastoma cells) and allow them to adhere overnight.[7]

  • Treatment: Treat cells with the experimental compound (e.g., sorafenib to induce autophagy) in the presence or absence of chloroquine (e.g., 5 µM) for a specified time (e.g., 48 hours).[7]

  • Protein Lysis: Harvest cells and prepare protein lysates.

  • Western Blotting: Perform Western blotting using a primary antibody specific for LC3. Both LC3-I and LC3-II bands should be detectable. An antibody against p62, a protein degraded in autolysosomes, can also be used; its levels will increase when autophagy is blocked at a late stage.

  • Analysis: An increase in the LC3-II band intensity (or the LC3-II/LC3-I ratio) and p62 levels in the presence of chloroquine indicates a block in autophagic flux.[7]

Experimental_Workflow cluster_SBP7455 This compound Workflow cluster_Chloroquine Chloroquine Workflow A1 Treat cells/animal with this compound A2 Lyse cells/tissue A1->A2 A3 Western Blot A2->A3 A4 Probe for p-ATG13 A3->A4 A5 Result: Decreased p-ATG13 A4->A5 B1 Treat cells with Chloroquine B2 Lyse cells B1->B2 B3 Western Blot B2->B3 B4 Probe for LC3-II & p62 B3->B4 B5 Result: Increased LC3-II & p62 B4->B5

Caption: Simplified workflows for assessing the activity of this compound and Chloroquine.

Summary and Recommendations

FeatureThis compoundChloroquine
Stage of Inhibition Early (Initiation)Late (Degradation)
Specificity High (Specific for ULK1/ULK2)Low (Affects lysosomal function broadly, potential off-target effects on Golgi)[5][8][9]
Primary Use To study the role of autophagy initiation and ULK1/2 signaling.To measure autophagic flux by blocking the final degradation step.
Considerations Orally bioavailable and potent, making it suitable for in vivo studies.[1][2]FDA-approved drug, but its multiple cellular effects require careful interpretation of results.[4][5][8]
  • To investigate the role of autophagy initiation or the specific functions of ULK1/ULK2 , This compound is the superior choice due to its high specificity and potency.

  • To measure autophagic flux or to block the degradation of autophagic cargo , chloroquine is a standard and effective tool. However, researchers must be cautious of its potential off-target effects and consider them when interpreting data.[5][8][9]

The selection of an autophagy inhibitor should be guided by the specific research question. Understanding the distinct mechanisms of this compound and chloroquine is paramount for the rigorous design and accurate interpretation of autophagy-related experiments.

References

Validating SBP-7455 On-Target Effects: A Comparative Guide to Kinase Assay Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of a compound's on-target effects is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the ADP-Glo™ assay with alternative methods for validating the on-target effects of SBP-7455, a potent dual inhibitor of UNC-51-like kinase 1 (ULK1) and ULK2, key regulators of autophagy. Experimental data, detailed protocols, and pathway visualizations are presented to aid in the selection of the most appropriate assay for your research needs.

This compound has emerged as a significant tool compound for studying the role of autophagy in diseases such as triple-negative breast cancer.[1][2] Its on-target activity is primarily assessed by measuring its inhibitory effect on the kinase activity of ULK1 and ULK2. The ADP-Glo™ assay is a widely used method for this purpose, offering a non-radioactive, luminescence-based readout of kinase activity.[3][4] However, a variety of other assay formats exist, each with its own set of advantages and limitations. This guide will delve into a comparison of the ADP-Glo™ assay with radiometric and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, providing a clear overview of their principles, protocols, and performance characteristics.

Comparative Analysis of this compound and Related Compounds

The inhibitory potency of this compound and its analog, SBI-0206965, against ULK1 and ULK2 has been determined using various assay platforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from different studies, providing a quantitative comparison of the compound's performance in each assay.

CompoundTargetAssay TechnologyIC50 (nM)Reference
This compound ULK1ADP-Glo™13[3][4]
This compound ULK2ADP-Glo™476[3][4]
This compound ULK1NanoBRET™328[5]
SBI-0206965ULK1ADP-Glo™785[1]
SBI-0206965ULK2ADP-Glo™>10,000[1]
SBI-0206965ULK1NanoBRET™785[1]
SBI-0206965ULK1Radiometric108
SBI-0206965ULK2Radiometric711

Understanding the ULK1/2 Signaling Pathway in Autophagy

This compound exerts its effects by inhibiting the kinase activity of ULK1 and ULK2. These kinases are central to the initiation of autophagy, a cellular process for degrading and recycling cellular components. The following diagram illustrates the simplified signaling pathway leading to autophagy, highlighting the role of the ULK1 complex.

ULK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_ulk_complex ULK1 Complex cluster_downstream Downstream Events Nutrient_Deprivation Nutrient Deprivation mTORC1 mTORC1 (Inactive) Nutrient_Deprivation->mTORC1 Inhibits AMPK AMPK (Active) Nutrient_Deprivation->AMPK Activates ULK1 ULK1/2 mTORC1->ULK1 Inhibits AMPK->ULK1 Activates ATG13 ATG13 ULK1->ATG13 FIP200 FIP200 ULK1->FIP200 ATG101 ATG101 ULK1->ATG101 VPS34_Complex VPS34 Complex (Beclin-1, VPS34, etc.) ULK1->VPS34_Complex Phosphorylates & Activates Phagophore_Nucleation Phagophore Nucleation VPS34_Complex->Phagophore_Nucleation Autophagosome_Formation Autophagosome Formation Phagophore_Nucleation->Autophagosome_Formation SBP_7455 This compound SBP_7455->ULK1 Inhibits

Caption: ULK1/2 signaling pathway in autophagy initiation.

Experimental Assay Workflows

The selection of an appropriate assay technology is crucial for obtaining reliable and reproducible data. Below are the generalized workflows for the ADP-Glo™, radiometric, and TR-FRET kinase assays.

Assay_Workflows cluster_adpglo ADP-Glo™ Assay Workflow cluster_radiometric Radiometric Assay Workflow cluster_trfret TR-FRET Assay Workflow A1 Kinase Reaction: Enzyme + Substrate + ATP + Inhibitor A2 Add ADP-Glo™ Reagent: Terminate kinase reaction, deplete ATP A1->A2 A3 Add Kinase Detection Reagent: Convert ADP to ATP, generate light A2->A3 A4 Measure Luminescence A3->A4 B1 Kinase Reaction: Enzyme + Substrate + [γ-32P]ATP + Inhibitor B2 Stop Reaction & Spot on Membrane B1->B2 B3 Wash to Remove Unincorporated [γ-32P]ATP B2->B3 B4 Measure Radioactivity (Scintillation Counting/Phosphorimaging) B3->B4 C1 Kinase Reaction: Enzyme + Fluorescent Substrate + ATP + Inhibitor C2 Add Detection Reagent: Europium-labeled antibody C1->C2 C3 Incubate to Allow Antibody Binding C2->C3 C4 Measure Time-Resolved FRET Signal C3->C4

Caption: Workflow diagrams for kinase activity assays.

Detailed Experimental Protocols

Below are detailed protocols for each of the discussed kinase assays, providing a step-by-step guide for their implementation in the laboratory.

ADP-Glo™ Kinase Assay Protocol

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase (ULK1 or ULK2), its substrate (e.g., a generic peptide substrate), and the test compound (this compound) at various concentrations in a kinase reaction buffer.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each reaction.

    • This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase/luciferin to generate a luminescent signal from the newly formed ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity in the presence of an inhibitor.

Radiometric Kinase Assay Protocol

Radiometric assays are considered a "gold standard" for measuring kinase activity due to their direct measurement of phosphate incorporation.

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase, substrate, and test compound in a suitable buffer.

    • Initiate the reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Substrate Capture:

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose membrane or filter paper that binds the substrate.

  • Washing:

    • Wash the membrane multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.

  • Data Acquisition:

    • Quantify the incorporated radioactivity on the dried membrane using a scintillation counter or a phosphorimager. The amount of radioactivity is directly proportional to the kinase activity.

TR-FRET Kinase Assay Protocol

TR-FRET assays are homogeneous assays that measure the phosphorylation of a fluorescently labeled substrate.

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase, a fluorescently labeled substrate (e.g., a biotinylated peptide with a fluorescent tag), and the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at room temperature for a defined period.

  • Detection Reagent Addition:

    • Stop the reaction by adding a detection solution containing a Europium (Eu)-labeled antibody that specifically recognizes the phosphorylated substrate. The detection solution also typically contains EDTA to chelate Mg²⁺ and stop the kinase reaction.

  • FRET Signal Development:

    • Incubate the mixture to allow the antibody to bind to the phosphorylated substrate. This brings the Europium donor and the fluorescent acceptor on the substrate into close proximity, allowing for FRET to occur.

  • Data Acquisition:

    • Excite the Europium donor at its specific wavelength (e.g., 340 nm) and measure the emission from both the donor (e.g., 615 nm) and the acceptor (e.g., 665 nm) after a time delay. The ratio of the acceptor to donor emission is proportional to the amount of phosphorylated substrate, and thus the kinase activity.

Comparison of Assay Performance

FeatureADP-Glo™ AssayRadiometric AssayTR-FRET Assay
Principle Luminescence-based detection of ADPDirect measurement of radiolabeled phosphate incorporationTime-Resolved Fluorescence Resonance Energy Transfer
Throughput HighLow to MediumHigh
Sensitivity HighVery HighHigh
Safety Non-radioactiveRequires handling of radioactive materialsNon-radioactive
Cost ModerateHigh (due to radioisotope and disposal costs)High (reagents can be expensive)
Interference Potential for interference from compounds affecting luciferaseMinimalPotential for interference from fluorescent compounds
Universality Universal for any ADP-generating enzymeUniversal for kinasesRequires specific fluorescent substrates and antibodies
Z'-factor Generally > 0.7Generally > 0.7Generally > 0.6

Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered an excellent assay.

Conclusion

The validation of on-target effects is a cornerstone of drug discovery. For a kinase inhibitor like this compound, several robust assay technologies are available. The ADP-Glo™ assay offers a balanced combination of high throughput, sensitivity, and safety, making it a popular choice for primary screening and dose-response studies. The radiometric assay , while being the "gold standard" for its direct and sensitive measurement, is often limited by safety concerns and lower throughput. TR-FRET assays provide a sensitive, high-throughput, and homogeneous alternative, though they require specific and often costly reagents.

The choice of assay will ultimately depend on the specific needs of the research, including the required throughput, sensitivity, budget, and available laboratory infrastructure. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision when validating the on-target effects of this compound and other kinase inhibitors.

References

SBP-7455: A Potent ULK1/2 Inhibitor Demonstrating Synergistic Anticancer Activity with PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the synergistic potential of SBP-7455 when combined with the PARP inhibitor olaparib, with a focus on the quantitative validation using the Combination Index (CI) calculation method.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the dual ULK1/2 autophagy inhibitor, this compound, and its synergistic effects with the PARP inhibitor olaparib in triple-negative breast cancer (TNBC). The content herein is based on published experimental data and established methodologies for synergy assessment.

Introduction to this compound and its Mechanism of Action

This compound is a potent, orally active dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation.[1][2] Autophagy is a cellular recycling process that cancer cells can exploit to survive stress and develop resistance to therapies.[3] By inhibiting ULK1/2, this compound effectively blocks the autophagic flux in cancer cells.[4][5] This mechanism of action makes it a promising candidate for combination therapies, particularly with agents that induce cellular stress, such as DNA-damaging agents.

The Rationale for Combination Therapy: this compound and PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in DNA repair pathways, notably those with BRCA1/2 mutations.[4] PARP inhibitors trap PARP enzymes on DNA, leading to the accumulation of DNA single-strand breaks, which are subsequently converted to toxic double-strand breaks during replication. In cancer cells with homologous recombination deficiency, these double-strand breaks cannot be efficiently repaired, leading to cell death.

A key mechanism of resistance to PARP inhibitors is the upregulation of autophagy, which helps cancer cells tolerate the DNA damage and metabolic stress induced by these agents. By combining a PARP inhibitor with an autophagy inhibitor like this compound, the protective autophagic response can be abrogated, leading to a synergistic enhancement of cancer cell death.[4][5]

Quantitative Validation of Synergy: The Combination Index

The Chou-Talalay method is a widely accepted methodology for quantifying the nature of drug interactions, determining whether a combination is synergistic (more effective than the sum of its parts), additive (equal to the sum), or antagonistic (less effective than the sum).[6][7][8] This method is based on the median-effect equation and calculates a Combination Index (CI). The interpretation of CI values is as follows:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The calculation of the CI requires dose-response data for each drug individually and in combination.

Experimental Data: this compound in Combination with Olaparib

A key study by Ren et al. (2020) demonstrated the synergistic cytotoxicity of this compound and olaparib in the MDA-MB-468 triple-negative breast cancer cell line.[4][5] While the study qualitatively confirms a synergistic interaction, specific Combination Index values from the dose-response matrix were not publicly available in the reviewed literature. To facilitate future comparative analyses, the following table is presented as a template for summarizing such quantitative data.

Table 1: Combination Index (CI) for this compound and Olaparib in MDA-MB-468 Cells

Effect Level (Fraction Affected, Fa)Combination Index (CI)Synergy/Antagonism
0.50 (50% cell growth inhibition)Data not availableRequires CI value
0.75 (75% cell growth inhibition)Data not availableRequires CI value
0.90 (90% cell growth inhibition)Data not availableRequires CI value

Data to populate this table would be derived from the dose-response matrix of the combination experiment and calculated using software like CompuSyn or Combenefit, based on the Chou-Talalay method. A CI value less than 1 at each fraction affected would quantitatively confirm synergy.

Experimental Protocols

Cell Viability and Synergy Analysis

The following is a detailed methodology for assessing the synergistic effects of this compound and olaparib, based on the protocol described by Ren et al. (2020).[4]

  • Cell Culture: MDA-MB-468 triple-negative breast cancer cells are cultured in appropriate media and conditions.

  • Drug Preparation: this compound and olaparib are dissolved in a suitable solvent, such as DMSO, to create stock solutions. Serial dilutions are then prepared to achieve the desired concentration range for the experiment.

  • Dose-Response Matrix: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a matrix of drug concentrations, including:

    • This compound alone (multiple concentrations)

    • Olaparib alone (multiple concentrations)

    • A combination of this compound and olaparib at various fixed-ratio or non-fixed-ratio concentrations.

    • A vehicle control (e.g., DMSO).

  • Incubation: The treated cells are incubated for a specified period, typically 72 hours, to allow for the drugs to exert their effects.

  • Cell Viability Assessment: After incubation, cell viability is measured using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis and Combination Index Calculation:

    • The raw luminescence data is normalized to the vehicle control to determine the percentage of cell viability for each drug concentration and combination.

    • The dose-response curves for each drug alone are plotted to determine their respective IC50 values (the concentration that inhibits 50% of cell growth).

    • The combination data is analyzed using software that implements the Chou-Talalay method, such as CompuSyn or the Combenefit platform with the Loewe additivity model.[4]

    • The software calculates the Combination Index (CI) at different effect levels (e.g., 50%, 75%, and 90% inhibition).

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental design, the following diagrams are provided.

G cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 Autophagy Pathway cluster_2 DNA Repair Pathway cluster_3 Drug Intervention cluster_4 Cellular Outcome Stress DNA Damage (induced by Olaparib) ULK1_2 ULK1/2 Complex Stress->ULK1_2 induces Autophagosome Autophagosome Formation ULK1_2->Autophagosome Lysosome Lysosome Autophagosome->Lysosome Autolysosome Autolysosome (Degradation & Recycling) Autophagosome->Autolysosome Lysosome->Autolysosome Survival Cell Survival (Resistance) Autolysosome->Survival promotes PARP PARP SSB Single-Strand Breaks PARP->SSB repairs SSB->PARP recruits DSB Double-Strand Breaks SSB->DSB leads to Apoptosis Synergistic Cell Death (Apoptosis) DSB->Apoptosis induces SBP7455 This compound SBP7455->ULK1_2 inhibits Olaparib Olaparib Olaparib->Stress Olaparib->PARP inhibits

Caption: Signaling pathway of this compound and Olaparib synergy.

G A 1. Cell Seeding (MDA-MB-468 in 96-well plates) B 2. Drug Treatment (Dose-response matrix of this compound and Olaparib) A->B C 3. Incubation (72 hours) B->C D 4. Cell Viability Assay (e.g., CellTiter-Glo) C->D E 5. Data Normalization (% viability relative to control) D->E F 6. Synergy Analysis (Chou-Talalay Method using Combenefit/CompuSyn) E->F G 7. Combination Index (CI) Calculation (CI < 1 indicates synergy) F->G

References

A Preclinical Showdown: SBP-7455 vs. Hydroxychloroquine in Autophagy Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical research, particularly in oncology and immunology, the modulation of cellular autophagy presents a compelling therapeutic strategy. Autophagy, a fundamental cellular recycling process, is a double-edged sword, promoting cell survival under stress but also enabling cancer cells to resist therapy. Two agents that interfere with this pathway, albeit through different mechanisms, are the novel ULK1/2 inhibitor SBP-7455 and the well-established antimalarial drug hydroxychloroquine (HCQ). This guide provides a comparative analysis of their preclinical performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

While direct head-to-head preclinical studies comparing this compound and hydroxychloroquine are not available in the current body of scientific literature, a comparative analysis can be constructed by examining their individual mechanisms of action, preclinical efficacy in relevant models, and the experimental protocols used to generate these findings.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and hydroxychloroquine lies in their molecular targets and the specificity of their intervention in the autophagy pathway.

This compound is a potent and specific dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2][3] These kinases are crucial for the initiation of the autophagy cascade. By inhibiting ULK1/2, this compound directly blocks the formation of the autophagosome, the vesicle responsible for engulfing cellular components destined for degradation.[4] This targeted approach offers a precise method for shutting down autophagy at its earliest stage.

Hydroxychloroquine , on the other hand, acts at a later stage of autophagy. It is a lysosomotropic agent, meaning it accumulates in lysosomes, the cellular organelles responsible for the final breakdown of autophagic cargo.[5][6] By increasing the pH of the lysosome, HCQ inhibits the activity of lysosomal enzymes and blocks the fusion of autophagosomes with lysosomes.[7][8] This leads to an accumulation of autophagosomes and a failure to complete the autophagic process. Beyond its effects on autophagy, HCQ also exhibits immunomodulatory effects by inhibiting Toll-like receptor (TLR) signaling.[5][7]

cluster_Autophagy_Initiation Autophagy Initiation cluster_Autophagosome_Formation Autophagosome Formation cluster_Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion cluster_TLR_Signaling Toll-like Receptor Signaling ULK1_ULK2 ULK1/ULK2 Complex Beclin1_Vps34 Beclin1/Vps34 Complex ULK1_ULK2->Beclin1_Vps34 Phosphorylation Autophagosome Autophagosome Beclin1_Vps34->Autophagosome SBP_7455 This compound SBP_7455->ULK1_ULK2 Inhibition Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome HCQ Hydroxychloroquine HCQ->Autolysosome Inhibition TLR9 TLR9 Inflammatory_Response Inflammatory Response TLR9->Inflammatory_Response HCQ2 Hydroxychloroquine HCQ2->TLR9 Inhibition

Figure 1: Simplified signaling pathways showing the distinct mechanisms of action of this compound and Hydroxychloroquine.

Preclinical Efficacy: A Comparative Overview

The preclinical evaluation of this compound has primarily focused on its potential as an anti-cancer agent, particularly in triple-negative breast cancer (TNBC). In contrast, hydroxychloroquine has been investigated in a broader range of preclinical models, including those for autoimmune diseases, viral infections, and various cancers.

ParameterThis compoundHydroxychloroquine
Primary Indication (Preclinical) Triple-Negative Breast Cancer (TNBC)[2][9]Autoimmune diseases (e.g., lupus), various cancers, viral infections[10][11][12]
Potency (IC50) ULK1: 13 nM, ULK2: 476 nM (ADP-Glo assay)[1][3]Varies by cell type and assay; generally in the micromolar range for autophagy inhibition.
Effect on Cell Viability Reduces viability of TNBC cells (IC50 of 0.3 µM for MDA-MB-468 cells)[3]Can induce cell death in some cancer cell lines, often in combination with other agents.[12]
Synergistic Effects Synergizes with PARP inhibitors (olaparib) to kill TNBC cells.[2][9]Potentiates the effects of antiestrogens in ER+ breast cancer and other chemotherapies.[12][13]
In Vivo Efficacy Orally bioavailable in mice; inhibits downstream targets of ULK1 in vivo.[2][3]Demonstrates efficacy in various preclinical models, including lupus and some cancers.[11][13]

Key Experimental Protocols

To facilitate the replication and further investigation of the findings discussed, detailed methodologies for key experiments are provided below.

This compound: ULK1/2 Inhibition and Cell Viability Assays

1. In Vitro Kinase Assay (ADP-Glo™ Kinase Assay):

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ULK1 and ULK2.

  • Procedure: Recombinant ULK1 or ULK2 enzyme is incubated with a substrate (e.g., a generic peptide substrate) and ATP in a reaction buffer. This compound is added at various concentrations. The kinase reaction is allowed to proceed for a specified time at a controlled temperature. The amount of ADP produced, which is proportional to the enzyme activity, is quantified using the ADP-Glo™ reagent system. Luminescence is measured, and the data is used to calculate the IC50 values.[1][3]

2. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

  • Objective: To assess the effect of this compound on the viability of cancer cells.

  • Procedure: Triple-negative breast cancer cells (e.g., MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells. Luminescence is measured, and the IC50 value for cell viability is determined.[3]

cluster_Workflow This compound Experimental Workflow cluster_InVitro In Vitro Kinase Assay cluster_CellBased Cell Viability Assay Kinase ULK1/ULK2 Enzyme Incubation1 Incubation Kinase->Incubation1 Substrate Substrate + ATP Substrate->Incubation1 SBP_7455 This compound (Varying Conc.) SBP_7455->Incubation1 ADP_Glo ADP-Glo Reagent Incubation1->ADP_Glo Luminescence1 Measure Luminescence ADP_Glo->Luminescence1 IC50_Calc1 Calculate IC50 Luminescence1->IC50_Calc1 Cells Seed TNBC Cells Treatment Treat with this compound Cells->Treatment Incubation2 Incubate (e.g., 72h) Treatment->Incubation2 CTG_Reagent CellTiter-Glo Reagent Incubation2->CTG_Reagent Luminescence2 Measure Luminescence CTG_Reagent->Luminescence2 IC50_Calc2 Calculate IC50 Luminescence2->IC50_Calc2

Figure 2: Workflow for in vitro and cell-based assays to evaluate this compound activity.

Hydroxychloroquine: Autophagy Inhibition and In Vivo Efficacy

1. Autophagic Flux Assay (LC3-II Immunoblotting):

  • Objective: To measure the effect of hydroxychloroquine on autophagic flux.

  • Procedure: Cells are treated with hydroxychloroquine in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1). Cell lysates are collected and subjected to SDS-PAGE and western blotting. The levels of LC3-I and its lipidated form, LC3-II, are detected using an anti-LC3 antibody. An accumulation of LC3-II in the presence of HCQ, especially when compared to the lysosomal inhibitor control, indicates a blockage of autophagic flux.[14]

2. In Vivo Xenograft Model:

  • Objective: To evaluate the anti-tumor efficacy of hydroxychloroquine, often in combination with other therapies.

  • Procedure: Human cancer cells (e.g., ER+ breast cancer cells) are injected into the mammary fat pads of immunodeficient mice. Once tumors are established, mice are randomized into treatment groups: vehicle control, hydroxychloroquine alone, another therapeutic agent (e.g., tamoxifen) alone, and the combination of hydroxychloroquine and the other agent. HCQ is typically administered orally. Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[13]

Summary and Future Directions

This compound and hydroxychloroquine both modulate autophagy but through distinct mechanisms, leading to different preclinical profiles. This compound is a highly potent and specific inhibitor of autophagy initiation, with promising preclinical activity in triple-negative breast cancer. Its targeted nature may offer a more precise therapeutic window with potentially fewer off-target effects compared to the broader-acting hydroxychloroquine.

Hydroxychloroquine, while less potent and specific in its autophagy inhibition, has a long history of clinical use and a well-characterized safety profile. Its multifaceted mechanism of action, including immunomodulatory effects, makes it a versatile tool in various disease models.

Future preclinical research should focus on direct comparative studies of these two agents in various cancer and autoimmune models. Head-to-head comparisons would provide valuable data on their relative efficacy, on- and off-target effects, and potential for combination therapies. Understanding the specific contexts in which a targeted ULK1/2 inhibitor like this compound excels versus a broader lysosomotropic agent like hydroxychloroquine will be crucial for their clinical translation and the strategic design of novel therapeutic regimens.

References

A Comparative Guide to the Activity of SBP-7455 Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-cancer activity of SBP-7455, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. This compound's performance is objectively compared with other autophagy inhibitors, supported by experimental data to inform preclinical research and drug development programs.

Abstract

Autophagy is a cellular recycling process that can promote cancer cell survival under stress, making it a compelling target for anti-cancer therapies. This compound is a next-generation, orally bioavailable small molecule inhibitor of the ULK1/2 kinases, which are critical for the initiation of autophagy. Preclinical studies have demonstrated its potential as a monotherapy and in combination with other anti-cancer agents in various cancer models. This guide summarizes the available data on this compound's activity, comparing it with its predecessor, SBI-0206965, and other common autophagy inhibitors such as hydroxychloroquine (HCQ), MRT68921, and ULK-101.

Mechanism of Action: Targeting the Autophagy Initiation Complex

This compound exerts its anti-cancer effects by inhibiting the kinase activity of ULK1 and ULK2. These kinases are essential components of the autophagy initiation complex, which also includes ATG13, FIP200, and ATG101. By blocking ULK1/2, this compound prevents the phosphorylation of downstream substrates, thereby halting the formation of the phagophore and subsequent steps in the autophagy pathway. This leads to an accumulation of cellular waste and stress, ultimately triggering cancer cell death.

SBP-7455_Mechanism_of_Action cluster_0 Autophagy Initiation Complex ULK1/2 ULK1/2 ATG13 ATG13 Phagophore Formation Phagophore Formation ULK1/2->Phagophore Formation Phosphorylation of downstream targets FIP200 FIP200 ATG101 ATG101 Cellular Stress Cellular Stress Autophagy Induction Autophagy Induction Cellular Stress->Autophagy Induction Autophagy Induction->ULK1/2 Autophagosome Autophagosome Phagophore Formation->Autophagosome Cancer Cell Survival Cancer Cell Survival Autophagosome->Cancer Cell Survival This compound This compound This compound->Inhibition Inhibition->ULK1/2

Figure 1: this compound inhibits the ULK1/2 complex, a key regulator of autophagy initiation.

Comparative Efficacy of this compound

The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other autophagy inhibitors across various cancer cell lines. IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity or cell growth.

In Vitro Kinase Inhibition
CompoundTargetIC50 (nM)Reference
This compound ULK1 13 [1]
ULK2 476 [1]
SBI-0206965ULK1108[2]
ULK2711[2]
MRT68921ULK12.9[3]
ULK21.1[3]
ULK-101ULK18.3[4]
ULK230[4]
Cellular Activity in Different Cancer Types
Cancer TypeCell LineThis compound IC50 (µM)SBI-0206965 IC50 (µM)Hydroxychloroquine IC50 (µM)Reference
Triple-Negative Breast Cancer MDA-MB-4680.3 2.110.6[5]
Pancreatic Cancer AsPC-1Not ReportedNot Reported~20-40[6]
Hs-766TNot ReportedNot Reported~20-40[6]
MIAPaCa-2Not ReportedNot Reported>100[6]
PANC-1Not ReportedNot Reported>100[6]
Lung Cancer A549Not Reported6.7858.6 (48h)[2][7]
Cholangiocarcinoma HuCCT-1Not ReportedNot Reported168.4[8]
CCLP-1Not ReportedNot Reported113.36[8]

Note: Direct head-to-head IC50 values for this compound in all listed cell lines are not publicly available. The data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound and its alternatives are provided below.

Experimental Workflow: From Kinase Inhibition to Cellular Activity

Experimental_Workflow Start Start In_Vitro_Kinase_Assay In Vitro Kinase Assay (ADP-Glo) Start->In_Vitro_Kinase_Assay Target_Engagement_Assay Cellular Target Engagement (NanoBRET) In_Vitro_Kinase_Assay->Target_Engagement_Assay Assess direct enzyme inhibition Cell_Viability_Assay Cell Viability Assay (MTT/CellTiter-Glo) Target_Engagement_Assay->Cell_Viability_Assay Confirm target binding in cells Autophagic_Flux_Assay Autophagic Flux Assay (mCherry-EGFP-LC3) Cell_Viability_Assay->Autophagic_Flux_Assay Determine cytotoxic effect Data_Analysis Data Analysis and IC50 Determination Autophagic_Flux_Assay->Data_Analysis Measure impact on autophagy End End Data_Analysis->End

Figure 2: A generalized workflow for the preclinical evaluation of ULK1/2 inhibitors.
ADP-Glo™ Kinase Assay (for In Vitro Kinase Inhibition)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[9][10]

  • Materials : ADP-Glo™ Kinase Assay kit (Promega), purified ULK1/2 enzyme, substrate (e.g., myelin basic protein), ATP, and test compounds.

  • Procedure :

    • Set up the kinase reaction in a 384-well plate by combining the kinase, substrate, ATP, and varying concentrations of the test compound (e.g., this compound).

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

    • Calculate IC50 values by plotting the luminescence signal against the compound concentration.

NanoBRET™ Target Engagement Assay (for Cellular Target Engagement)

This assay measures the binding of a test compound to a target protein within intact cells.[11]

  • Materials : Cells expressing a NanoLuc®-ULK1/2 fusion protein, NanoBRET™ tracer specific for ULK1/2, NanoBRET™ Nano-Glo® Substrate, and test compounds.

  • Procedure :

    • Seed the NanoLuc®-ULK1/2 expressing cells in a 96-well plate.

    • Treat the cells with varying concentrations of the test compound.

    • Add the NanoBRET™ tracer at a predetermined concentration.

    • Add the Nano-Glo® Substrate to generate a luminescent signal.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a specialized plate reader.

    • The BRET ratio is calculated from the two signals. A decrease in the BRET ratio indicates displacement of the tracer by the test compound, signifying target engagement.

    • Determine the IC50 for target engagement by plotting the BRET ratio against the compound concentration.

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[12]

  • Materials : Cancer cell lines, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS).

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Autophagic Flux Assay with mCherry-EGFP-LC3

This fluorescence-based assay monitors the progression of autophagy.[13][14]

  • Materials : Cancer cell lines stably expressing the mCherry-EGFP-LC3 tandem fluorescent protein, and test compounds.

  • Procedure :

    • Seed the mCherry-EGFP-LC3 expressing cells on glass coverslips or in a multi-well imaging plate.

    • Treat the cells with the test compound for the desired time.

    • Fix the cells with paraformaldehyde.

    • Image the cells using a fluorescence microscope.

      • Autophagosomes will appear as yellow puncta (co-localization of mCherry and EGFP).

      • Autolysosomes will appear as red puncta (EGFP signal is quenched in the acidic environment of the lysosome, while mCherry is more stable).

    • Quantify the number of yellow and red puncta per cell to assess the autophagic flux. An increase in red puncta relative to yellow indicates a progression of autophagy, while a blockage will lead to an accumulation of yellow puncta.

Conclusion and Future Directions

This compound is a highly potent ULK1/2 inhibitor with superior in vitro and cellular activity compared to its predecessor, SBI-0206965, and the commonly used autophagy inhibitor, hydroxychloroquine, particularly in triple-negative breast cancer models.[5] While direct comparative data across a broad range of cancer types is still emerging, the available evidence suggests that this compound holds significant promise as a therapeutic agent. Its oral bioavailability further enhances its clinical potential.

Future research should focus on head-to-head comparisons of this compound with other next-generation ULK inhibitors in a standardized panel of cancer cell lines from various tissues of origin. Furthermore, in vivo studies in patient-derived xenograft (PDX) models will be crucial to validate its efficacy and to identify predictive biomarkers for patient stratification in future clinical trials. The synergistic potential of this compound with other targeted therapies and immunotherapies also warrants further investigation.

References

SBP-7455: A Potent Pharmacological Alternative to Genetic Knockdown of ULK1/ULK2 for Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise tools available to modulate cellular pathways is paramount. This guide provides a detailed comparison of the small molecule inhibitor SBP-7455 and the genetic knockdown of Unc-51 like autophagy activating kinase 1 (ULK1) and its homolog ULK2, two key initiators of the autophagy pathway.

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in both normal physiology and various disease states, including cancer. The ULK1 and ULK2 kinases are central to the initiation of autophagy, making them attractive targets for therapeutic intervention. While genetic knockdown via techniques like shRNA offers a powerful research tool for studying gene function, pharmacological inhibitors such as this compound present a more clinically translatable approach. This guide will objectively compare the efficacy of this compound to the genetic knockdown of ULK1 and ULK2, supported by experimental data, detailed protocols, and pathway visualizations.

Mechanism of Action: Pharmacological Inhibition vs. Genetic Depletion

This compound is a potent, orally active dual inhibitor of ULK1 and ULK2.[1][2][3] It functions by directly binding to the ATP-binding pocket of these kinases, thereby preventing their catalytic activity and the subsequent phosphorylation of downstream targets essential for the initiation of autophagy.

Genetic knockdown of ULK1 and ULK2, typically achieved through the introduction of short hairpin RNAs (shRNAs), leads to the degradation of ULK1 and ULK2 messenger RNA (mRNA). This results in a significant reduction in the cellular protein levels of these kinases, thereby ablating their function in the autophagy pathway.

While both methods aim to inhibit the ULK1/2 signaling axis, this compound offers acute and reversible control over ULK1/2 activity, whereas genetic knockdown provides a more sustained, long-term depletion of the proteins.

Quantitative Comparison of Efficacy

Experimental data demonstrates that the pharmacological inhibition of ULK1/2 with this compound effectively phenocopies the genetic knockdown of ULK1 in its ability to inhibit autophagic flux.[1]

ParameterThis compoundGenetic Knockdown of ULK1/ULK2Reference
Target ULK1 and ULK2 Kinase ActivityULK1 and ULK2 Protein Expression[1][2]
ULK1 IC50 13 nMNot Applicable[2]
ULK2 IC50 476 nMNot Applicable[2]
Cell Viability IC50 (MDA-MB-468 cells) 0.3 µMNot Applicable[2]
Autophagy Inhibition Potent inhibition of starvation-induced autophagic fluxInhibition of autophagic flux[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.

Autophagy_Initiation_Pathway cluster_0 Upstream Signals cluster_1 ULK1/2 Complex cluster_2 Downstream Effectors cluster_3 Interventions mTORC1 mTORC1 (Nutrient Rich) ULK1_ULK2 ULK1/ULK2 mTORC1->ULK1_ULK2 Inhibition AMPK AMPK (Nutrient Poor) AMPK->ULK1_ULK2 Activation ATG13 ATG13 ULK1_ULK2->ATG13 P FIP200 FIP200 ULK1_ULK2->FIP200 P Beclin1_VPS34 Beclin-1/Vps34 Complex ULK1_ULK2->Beclin1_VPS34 Activation ATG101 ATG101 Autophagosome Autophagosome Formation Beclin1_VPS34->Autophagosome SBP_7455 This compound SBP_7455->ULK1_ULK2 Inhibits Kinase Activity shRNA ULK1/ULK2 shRNA shRNA->ULK1_ULK2 Reduces Protein Levels

Caption: Autophagy initiation pathway and points of intervention.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Intervention cluster_2 Assays cluster_3 Data Analysis start Cancer Cell Line (e.g., MDA-MB-468) treatment Treatment with This compound start->treatment transduction Transduction with ULK1/ULK2 shRNA start->transduction autophagy_assay Autophagic Flux Assay (LC3 Western Blot) treatment->autophagy_assay viability_assay Cell Viability Assay (CellTiter-Glo) treatment->viability_assay transduction->autophagy_assay transduction->viability_assay quantification Quantification of LC3-II/LC3-I ratio and Cell Viability autophagy_assay->quantification viability_assay->quantification comparison Comparison of Efficacy quantification->comparison

Caption: Experimental workflow for comparing this compound and ULK1/2 knockdown.

Experimental Protocols

shRNA-Mediated Knockdown of ULK1/ULK2
  • shRNA Vector Preparation: Lentiviral vectors expressing shRNAs targeting human ULK1 and ULK2 are prepared. A non-targeting shRNA is used as a control.

  • Cell Transduction: Cancer cells (e.g., MDA-MB-468) are seeded and allowed to adhere. The following day, cells are transduced with the lentiviral particles containing the shRNA constructs in the presence of polybrene.

  • Selection: After 24-48 hours, the medium is replaced with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.

  • Verification of Knockdown: The efficiency of ULK1 and ULK2 knockdown is confirmed by Western blotting or quantitative real-time PCR (qRT-PCR) of the target proteins/mRNA.

Measurement of Autophagic Flux (LC3 Western Blot)
  • Cell Treatment: Cells (either treated with this compound or with ULK1/ULK2 knockdown) are cultured under basal or starvation conditions (e.g., Earle's Balanced Salt Solution) for a specified time. To measure autophagic flux, a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) is added to a subset of wells for the last few hours of the treatment.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against LC3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Quantification: The band intensities for LC3-I and LC3-II are quantified using densitometry. The autophagic flux is determined by the difference in the LC3-II levels in the presence and absence of the lysosomal inhibitor.

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or the corresponding vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Assay Procedure: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. The plate is then agitated to induce cell lysis.

  • Luminescence Measurement: After a brief incubation at room temperature, the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves using appropriate software.

Conclusion

This compound emerges as a highly effective and specific dual inhibitor of ULK1 and ULK2. Its ability to potently inhibit autophagic flux is comparable to that achieved by the genetic knockdown of ULK1.[1] This makes this compound a valuable tool for studying the acute effects of autophagy inhibition and a promising candidate for therapeutic development. While genetic knockdown remains a cornerstone for fundamental research into gene function, the reversible and dose-dependent nature of this compound offers a more dynamic and clinically relevant model for exploring the therapeutic potential of ULK1/2 inhibition. The data presented in this guide provides a strong rationale for the use of this compound as a pharmacological probe to investigate the roles of ULK1/2-mediated autophagy in health and disease.

References

Evaluating the Specificity of SBP-7455: A Kinase Panel Screening Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of SBP-7455, a dual inhibitor of UNC-51-like kinase 1 (ULK1) and ULK2, with other known ULK1/2 inhibitors, supported by experimental data and detailed protocols.

This compound has emerged as a potent inhibitor of the ULK1/2 kinases, key regulators of the autophagy pathway.[1][2][3][4] Its efficacy in preclinical models, particularly in the context of triple-negative breast cancer, has highlighted its therapeutic potential.[2][5] This comparison guide delves into the specificity of this compound by examining its activity against its primary targets and comparing it with other well-characterized ULK1/2 inhibitors.

Kinase Inhibitor Specificity Comparison

The following table summarizes the inhibitory activity of this compound and other ULK1/2 inhibitors against their primary targets. The data is presented as IC50 values, the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

InhibitorULK1 IC50 (nM)ULK2 IC50 (nM)Known Off-Targets
This compound 13 [1][3][4]476 [1][3][4]Information not widely available in public domain
SBI-0206965108[6][7]711[6]AMPK, NUAK1, MARK3/4, Aurora A[8][9][10]
MRT689212.9[11][12]1.1[11][12]TBK1, IKKϵ, AMPK-related kinases[13]
ULK-1018.3[14]30[14]Relatively clean kinome profile[15]

Signaling Pathway and Experimental Workflow

To visualize the context of this compound's mechanism of action and the experimental procedure for its evaluation, the following diagrams are provided.

ULK1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_ulk_complex ULK1/2 Complex cluster_downstream Downstream Effects mTORC1 mTORC1 ULK1_2 ULK1/2 mTORC1->ULK1_2 Inhibition AMPK AMPK AMPK->ULK1_2 Activation ATG13 ATG13 ULK1_2->ATG13 P VPS34_complex VPS34 Complex ULK1_2->VPS34_complex Activation FIP200 FIP200 ATG101 ATG101 Autophagosome Autophagosome Formation VPS34_complex->Autophagosome SBP_7455 This compound SBP_7455->ULK1_2 Inhibition

Caption: ULK1/2 signaling pathway in autophagy initiation.

Kinase_Panel_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound Test Compound (this compound) Dispensing Dispense Kinase, Substrate, ATP & Compound Compound->Dispensing Kinase_Panel Kinase Panel Kinase_Panel->Dispensing Assay_Plate Assay Plate Assay_Plate->Dispensing Incubation Incubate at RT Dispensing->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubation->ADP_Glo_Reagent Incubation_2 Incubate for 40 min ADP_Glo_Reagent->Incubation_2 Kinase_Detection_Reagent Add Kinase Detection Reagent Incubation_2->Kinase_Detection_Reagent Incubation_3 Incubate for 30-60 min Kinase_Detection_Reagent->Incubation_3 Luminescence Measure Luminescence Incubation_3->Luminescence Data_Analysis Calculate % Inhibition & IC50 Luminescence->Data_Analysis Specificity_Profile Generate Specificity Profile Data_Analysis->Specificity_Profile

Caption: Experimental workflow for kinase panel screening.

Experimental Protocols

The determination of kinase inhibition by this compound and its comparators is typically performed using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.

ADP-Glo™ Kinase Assay Protocol

This protocol outlines the key steps for assessing the inhibitory activity of a compound against a panel of kinases.

1. Reagent Preparation:

  • Prepare the required kinase buffer, ATP solution, and substrate solution.
  • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (Promega).[1][2][17][18]

2. Kinase Reaction:

  • In a 384-well plate, add the kinase, the test compound (e.g., this compound) at various concentrations, and the kinase substrate.
  • Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.[2]
  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

3. Signal Generation:

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.[2]
  • Incubate the plate at room temperature for 40 minutes.[2][18]
  • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and to provide the luciferase and luciferin for the detection reaction.[2]
  • Incubate the plate at room temperature for 30 to 60 minutes to allow the luminescent signal to stabilize.[2][18]

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
  • Determine the IC50 value by fitting the dose-response curve using a suitable software.

By adhering to this standardized protocol, researchers can generate robust and reproducible data to evaluate the specificity of kinase inhibitors like this compound and compare their profiles to other compounds in the field. This comprehensive evaluation is a critical step in the development of targeted and effective therapeutics.

References

Dual ULK1/2 Inhibitors: A Comparative Analysis of SBP-7455 and MRT67307

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Unc-51 like autophagy activating kinases 1 and 2 (ULK1 and ULK2) are serine/threonine kinases that play a pivotal role in the initiation of the autophagy pathway, a critical cellular process for maintaining homeostasis by degrading and recycling cellular components.[1] Dysregulation of autophagy is implicated in numerous diseases, including cancer and neurodegenerative disorders, making ULK1/2 attractive therapeutic targets. This guide provides a comparative analysis of two prominent dual ULK1/2 inhibitors, SBP-7455 and MRT67307, summarizing their biochemical and cellular activities based on available experimental data.

Overview and Mechanism of Action

Both this compound and MRT67307 are potent small molecule inhibitors that target the kinase activity of both ULK1 and its homolog ULK2, thereby blocking the initial steps of autophagosome formation.[2][3] ULK1/2 are key components of the ULK pre-initiation complex, which also includes ATG13, ATG101, and FIP200.[1][4] The kinase activity of ULK1 is essential for the downstream phosphorylation of several autophagy-related (ATG) proteins, which is a prerequisite for the formation of the autophagosome.[1] By inhibiting ULK1/2, this compound and MRT67307 effectively halt the autophagic process.

Biochemical Potency

The inhibitory activity of this compound and MRT67307 against ULK1 and ULK2 has been quantified using various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a measure of their potency.

InhibitorTargetIC50 (nM)AssayReference
This compound ULK113ADP-Glo[2][5]
ULK2476ADP-Glo[2][5]
MRT67307 ULK145Not Specified
ULK238Not Specified
TBK119at 0.1 mM ATP
IKKε160at 0.1 mM ATP

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Cellular Activity and Applications

Both compounds have demonstrated the ability to block autophagy in cellular contexts.

This compound has been shown to potently inhibit ULK1/2 enzymatic activity in cells and reduce the viability of triple-negative breast cancer (TNBC) cells.[4] It effectively inhibits starvation-induced autophagic flux in TNBC cells that are dependent on autophagy for survival.[4] Furthermore, this compound has displayed synergistic cytotoxicity with the PARP inhibitor olaparib in TNBC cells, suggesting a potential combination therapy strategy.[4] This compound is also noted for its oral bioavailability in mice.[4]

MRT67307 was initially identified as a potent inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[3][6] It also potently inhibits ULK1 and ULK2, effectively blocking autophagy in cells.[3][7] Its dual activity against both the ULK1/2 and TBK1/IKKε pathways makes it a valuable tool for studying the interplay between autophagy and innate immunity.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ULK1/2 signaling pathway in autophagy and a general experimental workflow for evaluating ULK1/2 inhibitors.

ULK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_ulk_complex ULK1/2 Complex cluster_downstream Downstream Events Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 inhibits ULK1/2 ULK1/2 mTORC1->ULK1/2 inhibits ATG13 ATG13 ULK1/2->ATG13 FIP200 FIP200 ULK1/2->FIP200 Beclin-1 Beclin-1 ULK1/2->Beclin-1 phosphorylates Vps34 Vps34 ULK1/2->Vps34 phosphorylates ATG101 ATG101 Autophagosome\nFormation Autophagosome Formation Beclin-1->Autophagosome\nFormation Vps34->Autophagosome\nFormation Experimental_Workflow In_Vitro_Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Inhibitor_Treatment Inhibitor Treatment (this compound or MRT67307) In_Vitro_Kinase_Assay->Inhibitor_Treatment Cell_Culture Cell Culture (e.g., TNBC cells) Autophagy_Induction Autophagy Induction (e.g., Starvation) Cell_Culture->Autophagy_Induction Western_Blot Western Blot Analysis (LC3-II, p-ATG13) Inhibitor_Treatment->Western_Blot Cell_Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Cell_Viability_Assay Autophagy_Induction->Inhibitor_Treatment Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Cell_Viability_Assay->Data_Analysis Inhibitor_Comparison cluster_SBP7455 This compound cluster_MRT67307 MRT67307 SBP_Potency Potent ULK1/2 Inhibitor (ULK1 IC50: 13 nM) Dual_ULK1_2_Inhibitor Dual ULK1/2 Inhibitor SBP_Potency->Dual_ULK1_2_Inhibitor SBP_Selectivity High Selectivity for ULK1 over ULK2 SBP_Application Cancer Research (TNBC) Combination Therapy (PARP inhibitors) SBP_Bioavailability Orally Bioavailable MRT_Potency Potent ULK1/2 Inhibitor (ULK1 IC50: 45 nM) MRT_Potency->Dual_ULK1_2_Inhibitor MRT_Selectivity Dual ULK1/2 and TBK1/IKKε Inhibitor MRT_Application Autophagy and Innate Immunity Research

References

Safety Operating Guide

Safeguarding Researchers: A Guide to Handling SBP-7455

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of drug discovery, the safety of laboratory personnel is paramount. This document provides essential guidance on the safe handling of SBP-7455, a potent and orally active dual ULK1/ULK2 autophagy inhibitor investigated for its potential in cancer therapy.[][2] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on best practices for handling novel small molecule inhibitors in a research setting.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification/StandardPurpose
Hand Protection Disposable Nitrile GlovesASTM D6319Prevents skin contact. Double gloving is recommended.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1Protects eyes from splashes or aerosols.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Protection Fume Hood or Ventilated EnclosureRecommended for handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols.

Operational Plan for Handling this compound

A structured workflow is critical to ensure safety and maintain the integrity of the compound.

Experimental Workflow for Handling this compound

Figure 1. This compound Handling Workflow prep Preparation - Assemble all necessary PPE and materials. - Work within a certified chemical fume hood. weigh Weighing - Tare a clean, tared weigh boat on an analytical balance. - Carefully transfer the required amount of solid this compound. prep->weigh solubilize Solubilization - Add the appropriate solvent (e.g., DMSO) to the solid. - Gently vortex or sonicate to ensure complete dissolution. weigh->solubilize use Experimental Use - Perform the experiment following the established protocol. - Maintain all safety precautions. solubilize->use decon Decontamination - Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol). - Dispose of contaminated wipes as chemical waste. use->decon disposal Waste Disposal - Dispose of all contaminated materials in designated hazardous waste containers. decon->disposal

Figure 1. This compound Handling Workflow

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Container Disposal: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step guide for preparing a stock solution of this compound, a common procedure in a research laboratory.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Preparation: Don all required PPE and perform all subsequent steps within a chemical fume hood.

  • Weighing:

    • Place a sterile, tared microcentrifuge tube on the analytical balance.

    • Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.54 mg of this compound (Molecular Weight: 354.33 g/mol ).

  • Solubilization:

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the solid this compound. For a 10 mM solution from 3.54 mg, add 1 mL of DMSO.

    • Cap the tube securely.

  • Dissolution:

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but the stability of the compound under these conditions should be considered.

  • Storage:

    • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or -80°C as recommended by the supplier for long-term stability. Avoid repeated freeze-thaw cycles.

By adhering to these safety and handling protocols, researchers can minimize risks and create a secure environment for advancing scientific discovery with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
SBP-7455
Reactant of Route 2
Reactant of Route 2
SBP-7455

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.